4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4-piperazin-1-ylfuro[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIQJGMEIRISEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a heterocyclic compound with significant potential in neuropharmacology. This document delves into the molecular structure, physicochemical characteristics, synthesis, and analytical methodologies pertinent to this compound. Furthermore, it explores its pharmacological profile, highlighting its potential as a novel antipsychotic agent. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new central nervous system (CNS) therapies.
Introduction
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic system that has garnered considerable interest in medicinal chemistry due to its diverse biological activities. When functionalized with a piperazine moiety, these compounds often exhibit significant interactions with CNS targets. 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a notable example, demonstrating a promising pharmacological profile suggestive of atypical antipsychotic activity. This guide aims to consolidate the available technical information on this compound, providing a foundation for further research and development.
Molecular Structure and Physicochemical Properties
The chemical structure of 4-(Piperazin-1-yl)furo[3,2-c]pyridine consists of a fused furo[3,2-c]pyridine ring system with a piperazine group attached at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical development.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride | - |
| CAS Number | 119924-32-2 | [1] |
| Molecular Formula | C₁₁H₁₄ClN₃O | [1] |
| Molecular Weight | 239.70 g/mol | [1] |
| Appearance | (Not explicitly reported, likely a crystalline solid) | - |
| Melting Point | (Not explicitly reported) | - |
| Solubility | (Not explicitly reported, but the hydrochloride salt is expected to have good aqueous solubility) | - |
| SMILES Code | Cl.C1CNCCN1c2c3ccoc3ccn2 | [1] |
Free Base Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O | [2] |
| Molecular Weight | 203.24 g/mol | [2] |
Synthesis and Purification
A potential precursor, 4-chlorofuro[3,2-c]pyridine, could be reacted with an excess of piperazine. The use of an excess of piperazine serves both as the nucleophile and as a base to neutralize the hydrogen chloride generated during the reaction. The reaction is typically carried out in a suitable solvent at an elevated temperature.
Caption: Plausible synthetic pathway for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Proposed Experimental Protocol:
-
Nucleophilic Substitution: To a solution of 4-chlorofuro[3,2-c]pyridine in a suitable high-boiling solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone), add a significant excess (e.g., 5-10 equivalents) of piperazine.
-
Reaction Monitoring: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and remove the excess piperazine and solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and treat with a solution of hydrogen chloride in the same or a compatible solvent.
-
Crystallization and Filtration: Cool the solution to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is not publicly available. However, based on the structure, the following characteristic signals would be expected:
Table 2: Predicted Spectroscopic and Analytical Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the furo[3,2-c]pyridine ring system. Signals for the methylene protons of the piperazine ring, likely appearing as two distinct multiplets due to their different chemical environments. A broad singlet for the N-H proton of the piperazine, which may exchange with D₂O. |
| ¹³C NMR | Aromatic carbons of the furo[3,2-c]pyridine core. Methylene carbons of the piperazine ring. |
| Mass Spectrometry (MS) | The mass spectrum of the free base would be expected to show a molecular ion peak (M⁺) at m/z 203.24. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for N-H stretching (piperazine), C-N stretching, C-O-C stretching (furan ring), and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method could be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection at a wavelength corresponding to the chromophore of the furo[3,2-c]pyridine system would be appropriate. |
Pharmacological Profile
The primary pharmacological interest in 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride stems from its potential as an antipsychotic agent. Research on related thieno[3,2-c]pyridine and furo[3,2-c]pyridine derivatives has provided significant insights into its likely mechanism of action.
Mechanism of Action:
Studies have shown that these classes of compounds exhibit a strong affinity for serotonin receptors, particularly 5-HT₁ and 5-HT₂, while demonstrating weak interaction with dopamine D₂ receptors[3]. This receptor binding profile is characteristic of atypical antipsychotics, which are known to have a lower incidence of extrapyramidal side effects compared to typical antipsychotics that primarily act as D₂ antagonists.
Caption: Proposed mechanism of action for 4-(Piperazin-1-yl)furo[3,2-c]pyridine.
Preclinical Evidence:
In preclinical models, derivatives of 4-(1-piperazinyl)furo[3,2-c]pyridine have demonstrated significant activity in behavioral assays predictive of antipsychotic efficacy. These include the blockade of apomorphine-induced stereotypy and climbing, as well as activity in the Sidman avoidance and conditioned avoidance response tests[3].
Safety and Toxicology
Specific toxicological data for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride are not publicly available. However, general toxicological considerations for piperazine derivatives suggest that potential adverse effects could include CNS stimulation, agitation, and anxiety[4]. As with any novel therapeutic agent, a comprehensive toxicological evaluation would be required, including studies on acute and chronic toxicity, genotoxicity, and safety pharmacology.
Conclusion
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a promising compound with a pharmacological profile that suggests its potential as a novel atypical antipsychotic agent. Its high affinity for serotonin receptors and low affinity for dopamine D₂ receptors may translate to an effective treatment for psychosis with a favorable side-effect profile. While there are gaps in the publicly available data regarding its detailed synthesis, characterization, and toxicology, this guide provides a solid foundation for researchers to build upon. Further investigation into this molecule and its analogs is warranted to fully elucidate their therapeutic potential.
References
-
New, J. S., Christopher, W. L., Yevich, J. P., Butler, R., Schlemmer, Jr., R. F., VanderMaelen, C. P., & Cipollina, J. A. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147–1156. [Link]
-
GSRI. (n.d.). 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. Retrieved January 25, 2026, from [Link]
-
Elliott, R. L., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]
Sources
An In-Depth Technical Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (CAS Number: 119924-32-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, a plausible synthetic route, physicochemical properties, and explores its potential biological activities based on structurally related compounds.
Chemical Identity and Physicochemical Properties
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is the hydrochloride salt of the free base, 4-(Piperazin-1-yl)furo[3,2-c]pyridine. The presence of the piperazine moiety imparts basic properties, allowing for the formation of a stable, water-soluble salt upon treatment with hydrochloric acid. This is a common strategy in drug development to improve the pharmaceutical properties of a compound.
| Property | Value | Source |
| Chemical Name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride | - |
| CAS Number | 119924-32-2 | [1] |
| Molecular Formula | C₁₁H₁₄ClN₃O | [1] |
| Molecular Weight | 239.70 g/mol | [1] |
| Free Base CAS Number | 81078-84-4 | [2] |
| Free Base Molecular Formula | C₁₁H₁₃N₃O | [2] |
| Free Base Molecular Weight | 203.24 g/mol | [2] |
Plausible Synthetic Pathway
The proposed synthesis would likely proceed in two main stages:
-
Synthesis of the Precursor: Preparation of a furo[3,2-c]pyridine core with a suitable leaving group at the 4-position, most commonly a chlorine atom, to yield 4-chlorofuro[3,2-c]pyridine.
-
Nucleophilic Substitution and Salt Formation: Reaction of the chlorinated precursor with piperazine, followed by conversion to the hydrochloride salt.
Experimental Protocol (Proposed)
Step 1: Synthesis of 4-chlorofuro[3,2-c]pyridine (Precursor)
The synthesis of the 4-chlorofuro[3,2-c]pyridine precursor is a critical initial step. While various methods exist for constructing the furo[3,2-c]pyridine scaffold, a common approach involves the cyclization of a suitably substituted pyridine derivative.
Step 2: Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
This step involves the nucleophilic displacement of the chlorine atom from the precursor with piperazine.
-
Reaction: 4-chlorofuro[3,2-c]pyridine is reacted with an excess of piperazine. The excess piperazine can also act as the base to neutralize the HCl generated during the reaction.
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is typically used.[3]
-
Temperature: The reaction is often heated to reflux to ensure completion.[3]
-
Work-up: Standard aqueous work-up and extraction procedures would be employed to isolate the free base. Purification is typically achieved through column chromatography.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt to enhance its stability and solubility.
-
Procedure: The purified 4-(Piperazin-1-yl)furo[3,2-c]pyridine free base is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol).
-
A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl, isopropanolic HCl) is added dropwise with stirring.
-
The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Caption: Proposed synthetic workflow for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Spectroscopic Characterization (Anticipated)
While specific spectral data for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is not publicly available, the following are the expected characteristic signals based on its structure:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the furo[3,2-c]pyridine ring system and the piperazine ring. The aromatic protons would appear in the downfield region, while the methylene protons of the piperazine ring would be in the upfield region. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the fused ring system and the aliphatic carbons of the piperazine moiety.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C and C=N stretching vibrations from the heterocyclic core, and C-N and C-O stretching frequencies. The presence of the hydrochloride salt may also be indicated by broad N-H stretching bands.
-
Mass Spectrometry: The mass spectrum of the free base would be expected to show a molecular ion peak corresponding to its molecular weight (203.24 g/mol ).
Potential Biological Activities and Therapeutic Applications
The furo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a range of biological activities.[4] The incorporation of a piperazine moiety, another common pharmacophore, further enhances the potential for this compound to interact with various biological targets.[5] Based on the activities of structurally related compounds, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride may exhibit potential in the following areas:
Central Nervous System (CNS) Activity - Serotonin Receptor Modulation
A significant body of research has focused on arylpiperazine derivatives as ligands for serotonin (5-HT) receptors.[6][7] Specifically, compounds with a piperazine ring attached to a heterocyclic system have shown high affinity for 5-HT₁A and 5-HT₂A receptors.[7] Furo[3,2-c]pyridine derivatives have also been explored as serotonin receptor agonists.[8][9]
-
Potential Mechanism of Action: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with key amino acid residues in the binding pockets of serotonin receptors. This interaction can modulate serotonergic neurotransmission, which is implicated in mood disorders, anxiety, and other CNS conditions.
Caption: Potential interaction with serotonergic signaling pathways.
Oncology - Kinase Inhibition
The furo[3,2-c]pyridine scaffold has been identified as a core structure in the development of potent and selective kinase inhibitors.[10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of furopyridines have been shown to inhibit various kinases, including those involved in cell proliferation and survival pathways.[4][11]
-
Potential Mechanism of Action: The furo[3,2-c]pyridine core can serve as a scaffold to which various functional groups, such as the piperazine moiety, can be attached to optimize binding to the ATP-binding pocket of specific kinases. This inhibition can block downstream signaling pathways that drive tumor growth and survival.
Conclusion
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a molecule with significant potential for further investigation in drug discovery. Its structural features suggest a high likelihood of interaction with key biological targets in the central nervous system and in oncogenic pathways. While detailed experimental data for this specific compound is limited in the public domain, the established chemistry of its constituent moieties provides a solid foundation for its synthesis and future exploration. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1372479. Available at: [Link]
-
Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968–1971. Available at: [Link]
-
ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available at: [Link]
- Google Patents. (2012). Furo[3,2-d]pyrimidine compounds.
-
ACS Publications. (1994). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 37(14), 2129-2137. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 14(12), 1735–1737. Available at: [Link]
-
PubMed. (1994). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Retrieved from [Link]
-
Aperta. (2018). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 42(2), 514-531. Available at: [Link]
-
Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 63(5-6), 435-442. Available at: [Link]
-
Global Substance Registration System. (n.d.). 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. Retrieved from [Link]
-
DOI. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 167-170. Available at: [Link]
-
PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115031. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. Available at: [Link]
-
National Genomics Data Center. (2024). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Journal of Molecular Structure, 1301, 137359. Available at: [Link]
-
ResearchGate. (2017). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Available at: [Link]
- Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
ResearchGate. (2011). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. Available at: [Link]
-
PubMed. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 167-170. Available at: [Link]
-
MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(9), 889. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Preprints.org. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Available at: [Link]
Sources
- 1. 119924-32-2|4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride: Synthesis, Characterization, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthetic pathway, outline robust analytical methodologies for its characterization, and explore its pharmacological profile, with a focus on its potential as a central nervous system therapeutic agent.
Core Molecular Attributes
The foundational step in the exploration of any novel compound is a thorough understanding of its fundamental chemical properties. 4-(Piperazin-1-yl)furo[3,2-c]pyridine is typically handled and studied as its hydrochloride salt to improve solubility and stability.
| Property | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride |
| Molecular Formula | C₁₁H₁₃N₃O | C₁₁H₁₄ClN₃O |
| Molecular Weight | 203.24 g/mol [1] | 239.70 g/mol [2] |
| CAS Number | 81078-84-4[1] | 119924-32-2[2] |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | Soluble in water and polar organic solvents |
Strategic Synthesis Pathway
The synthesis of 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a multi-step process that hinges on the initial construction of the furo[3,2-c]pyridine core, followed by the introduction of the piperazine moiety. A logical and efficient synthetic approach involves the preparation of a key intermediate, 4-chlorofuro[3,2-c]pyridine, followed by a nucleophilic aromatic substitution with piperazine.
Synthesis of the Key Intermediate: 4-chlorofuro[3,2-c]pyridine
The furo[3,2-c]pyridine scaffold can be constructed through various synthetic routes. A plausible method involves the initial synthesis of a substituted pyridine, which is then elaborated to form the fused furan ring.
Caption: Synthetic overview for the preparation of the key intermediate.
Experimental Protocol: Synthesis of 4-chlorofuro[3,2-c]pyridine (Illustrative)
-
Chlorination of Pyridine-N-oxide: To a stirred solution of pyridine-N-oxide in a suitable solvent (e.g., dichloromethane), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) at a controlled temperature (e.g., 0 °C).
-
Reaction Work-up: After the reaction is complete, quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-chloropyridine.
-
Formation of the Fused Furan Ring: The 4-chloropyridine is then subjected to a series of reactions to construct the fused furo[3,2-c]pyridine ring system. This can be achieved through various methods, including those involving the introduction of a two-carbon unit at the 3-position followed by cyclization.
Nucleophilic Aromatic Substitution and Salt Formation
The final steps involve the reaction of the chlorinated intermediate with piperazine and subsequent conversion to the hydrochloride salt.
Caption: Final steps in the synthesis of the target compound.
Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride
-
Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve 4-chlorofuro[3,2-c]pyridine in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add an excess of piperazine to the solution. The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification of the Free Base: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the pure free base of 4-(piperazin-1-yl)furo[3,2-c]pyridine.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent such as ethanol or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride as a crystalline solid.
Comprehensive Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features (Illustrative):
-
Aromatic Protons: Signals corresponding to the protons on the furo[3,2-c]pyridine ring system.
-
Piperazine Protons: Two distinct sets of signals for the methylene protons of the piperazine ring, typically appearing as multiplets in the aliphatic region. The protons closer to the furo[3,2-c]pyridine ring will be deshielded compared to those adjacent to the secondary amine.
-
N-H Proton: A broad singlet corresponding to the proton on the secondary amine of the piperazine ring, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (Illustrative):
-
Aromatic Carbons: Signals for the carbon atoms of the furo[3,2-c]pyridine core.
-
Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound and for in-process monitoring of the synthesis.
A Typical Reverse-Phase HPLC Method:
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectral Data:
-
Electrospray Ionization (ESI-MS): In positive ion mode, the free base will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 204.2. The hydrochloride salt may also show this peak.
-
Fragmentation Pattern: The fragmentation pattern will likely involve the cleavage of the piperazine ring and the furo[3,2-c]pyridine core.
Pharmacological Profile and Mechanism of Action
The therapeutic potential of 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride lies in its interaction with specific biological targets within the central nervous system.
Primary Pharmacological Activity
Research has indicated that 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives exhibit a significant affinity for serotonin receptors, particularly the 5-HT₁ and 5-HT₂ subtypes.[3] Conversely, these compounds have demonstrated weak interactions with dopamine D₂ receptors.[3] This pharmacological profile suggests potential applications as an antipsychotic agent with a potentially favorable side-effect profile compared to traditional antipsychotics that have strong D₂ receptor antagonism.
Caption: Receptor binding profile and therapeutic potential.
Structure-Activity Relationship (SAR) Insights
The furo[3,2-c]pyridine core serves as a rigid scaffold that appropriately positions the piperazine moiety for interaction with its biological targets. The piperazine ring is a common pharmacophore in many centrally acting drugs, and its basic nitrogen atom is often crucial for receptor binding. Further derivatization of the piperazine ring could be explored to modulate the compound's affinity, selectivity, and pharmacokinetic properties.
Future Directions and Therapeutic Potential
The unique pharmacological profile of 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride makes it a compelling candidate for further investigation in the development of novel treatments for psychiatric disorders. Future research should focus on:
-
In-depth In Vitro and In Vivo Studies: Comprehensive preclinical studies are necessary to fully elucidate the compound's efficacy, safety, and pharmacokinetic profile.
-
Lead Optimization: Systematic modification of the furo[3,2-c]pyridine and piperazine moieties could lead to the discovery of analogs with improved therapeutic properties.
-
Exploration of Other Therapeutic Areas: Given the diverse roles of serotonin receptors in the body, this class of compounds may have potential applications in other therapeutic areas beyond psychosis.
References
-
De Wald, H. A., et al. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 1989 , 32(11), 2636-2642. [Link]
-
GSRS. 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. [Link]
-
PubChem. 4-(Piperazin-1-yl)furo[3,2-c]pyridine. [Link]
Sources
An In-Depth Technical Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride: A Potential Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a heterocyclic compound investigated for its potential therapeutic applications. Drawing from foundational medicinal chemistry research, this document will explore the compound's chemical identity, synthesis, potential mechanism of action, and the experimental framework for its evaluation.
Chemical Identity and Nomenclature
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a synthetic organic compound featuring a fused furo[3,2-c]pyridine ring system linked to a piperazine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for pharmaceutical development and biological testing.
Synonyms and Identifiers:
| Identifier Type | Value |
| Systematic Name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride |
| Alternative Names | 4-(1-Piperazinyl)furo[3,2-c]pyridine hydrochloride; Furo[3,2-c]pyridine, 4-(1-piperazinyl)-, hydrochloride |
| CAS Number | 119924-32-2 (hydrochloride); 81078-84-4 (base) |
| Molecular Formula | C₁₁H₁₄ClN₃O |
| Molecular Weight | 239.70 g/mol |
| PubChem CID | 2794808 (base) |
Rationale for Synthesis: The Furo[3,2-c]pyridine Scaffold in Neuroleptic Design
The development of novel antipsychotic agents has historically focused on modulating dopaminergic and serotonergic pathways in the central nervous system. The furo[3,2-c]pyridine ring system, as a bioisostere of established pharmacophores, emerged as a scaffold of interest for its potential to interact with these neuroreceptors. Research in the late 1980s identified this heterocyclic system as a promising pharmacophore for new therapeutic agents with potential antipsychotic activity.[1] The incorporation of a piperazine ring, a common functional group in many centrally acting agents, was a strategic design element to potentially enhance affinity for dopamine D2 and other relevant receptors.
Synthesis and Chemical Characterization
General Synthetic Approach
A plausible synthetic route would likely involve the initial construction of the furo[3,2-c]pyridine core, followed by the introduction of the piperazine moiety. A key intermediate is often a halogenated furo[3,2-c]pyridine, which can then undergo nucleophilic substitution with piperazine.
Caption: Generalized synthetic pathway for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Postulated Synthesis Protocol
Step 1: Chlorination of Furo[3,2-c]pyridin-4-one. Furo[3,2-c]pyridin-4-one, the starting ketone, would be refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chlorofuro[3,2-c]pyridine. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the excess chlorinating agent is removed under reduced pressure.
Step 2: Nucleophilic Substitution with Piperazine. The resulting 4-chlorofuro[3,2-c]pyridine is then reacted with an excess of piperazine in a suitable solvent, such as a high-boiling point alcohol or a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to drive it to completion. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated.
Step 3: Salt Formation. The crude 4-(Piperazin-1-yl)furo[3,2-c]pyridine base is purified, often by column chromatography. The purified base is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Analytical Characterization
The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the furo[3,2-c]pyridine and piperazine protons and carbons, and their respective chemical environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Elemental Analysis: To determine the elemental composition and confirm the purity of the hydrochloride salt.
Potential Mechanism of Action and Biological Evaluation
The primary hypothesis for the biological activity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is its potential as an antipsychotic agent, likely through antagonism of dopamine D2 receptors.[1] The piperazine moiety is a well-known D2 pharmacophore.
In Vitro Evaluation
To assess its potential antipsychotic activity, a series of in vitro assays would be necessary:
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for dopamine (D₁, D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c) receptors would be crucial to determine the compound's affinity and selectivity profile. The results would be expressed as inhibition constants (Ki).
-
Functional Assays: Cell-based functional assays, such as measuring cAMP levels in response to dopamine receptor activation in the presence of the compound, would determine whether it acts as an agonist, antagonist, or partial agonist.
Caption: A representative in vitro screening workflow for a potential antipsychotic agent.
In Vivo Evaluation
Promising candidates from in vitro studies would advance to in vivo models to assess their antipsychotic potential and overall pharmacological profile:
-
Animal Models of Psychosis:
-
Amphetamine- or Apomorphine-Induced Hyperlocomotion: The ability of the compound to attenuate the increased motor activity induced by dopamine agonists is a standard preclinical test for antipsychotic efficacy.
-
Conditioned Avoidance Response: This model assesses the compound's ability to inhibit a learned avoidance behavior, a characteristic of many antipsychotic drugs.
-
-
Pharmacokinetic Studies: Preliminary pharmacokinetic studies in rodents would be conducted to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
-
Preliminary Toxicology: Acute toxicity studies would be performed to determine the maximum tolerated dose (MTD) and identify any immediate adverse effects.
Safety and Handling
As a hydrochloride salt of a piperazine derivative, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride should be handled with appropriate precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride represents a rationally designed molecule from an era of significant exploration in neuroleptic drug discovery. The furo[3,2-c]pyridine scaffold holds potential for interacting with key CNS targets, and the piperazine moiety is a proven pharmacophore in this therapeutic area. While detailed, contemporary data on this specific compound is limited, the foundational research provides a clear rationale for its synthesis and a roadmap for its biological evaluation.
Further research could involve the re-synthesis and comprehensive profiling of this compound using modern pharmacological techniques to fully elucidate its receptor interaction profile and therapeutic potential. Structure-activity relationship (SAR) studies, by modifying both the furo[3,2-c]pyridine core and the piperazine substituent, could lead to the discovery of novel and more potent CNS agents.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2794808, 4-(Piperazin-1-yl)furo[3,2-c]pyridine. [Link]
-
New, J. S., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(5), 1147-1156. [Link]
-
Hrašna, M., et al. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Molecules, 17(6), 6387-6403. [Link]
Sources
biological activity of furo[3,2-c]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of Furo[3,2-c]pyridine Derivatives
Abstract
The furo[3,2-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents.[1] Its rigid, planar structure and unique electronic properties allow for precise interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the diverse pharmacological activities associated with furo[3,2-c]pyridine derivatives, with a focus on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, present structured quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to be a foundational resource for researchers engaged in the discovery and characterization of this promising class of compounds.
Introduction: The Furo[3,2-c]pyridine Scaffold
Fused heterocyclic systems are cornerstones of modern drug discovery, offering a rich chemical space for therapeutic innovation.[2] Among these, the furo[3,2-c]pyridine core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets.[3] This versatility stems from the fusion of a furan ring with a pyridine ring, creating a system with unique physicochemical properties that can be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. Derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and neuroscience.[1][4] This guide will explore the key biological activities of these compounds, providing the scientific context and practical methodologies required for their systematic investigation.
Core Synthetic Strategies: Building the Furo[3,2-c]pyridine Skeleton
A robust and flexible synthetic strategy is paramount to exploring the structure-activity relationships (SAR) of any chemical scaffold. For furo[3,2-c]pyridines, one of the most prevalent and efficient methods involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[1]
Causality of the Method: This cascade reaction is favored for its efficiency and tolerance of a wide range of functional groups. The Sonogashira coupling reliably forms the crucial carbon-carbon bond between the pyridine and alkyne precursors. The subsequent copper(I)-catalyzed intramolecular 5-endo-dig cyclization is a thermodynamically favorable process that efficiently constructs the furan ring, yielding the desired fused heterocyclic system.[1]
General Synthetic Protocol: Sonogashira Coupling and Cyclization
-
Reaction Setup: To a solution of a suitably substituted 4-hydroxy-3-iodopyridine in a degassed solvent (e.g., DMF or toluene), add a terminal alkyne (1.1 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., Et₃N or DIPA, 2-3 eq.).[1]
-
Reaction Execution: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired furo[3,2-c]pyridine derivative.[1]
Anticancer and Kinase Inhibitory Activity
The most extensively documented is their potential as anticancer agents, often acting through the inhibition of key protein kinases.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The furo[3,2-c]pyridine scaffold has proven to be an effective starting point for designing inhibitors targeting critical oncogenic pathways like PI3K/Akt/mTOR and JAK/STAT.[1]
Mechanism of Action: Targeting Oncogenic Signaling
Many furo[3,2-c]pyridine derivatives exert their cytotoxic effects by competitively binding to the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction. This disruption of oncogenic signaling can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth. For instance, certain derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[5]
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: PI3K/Akt/mTOR pathway with putative inhibition by furo[3,2-c]pyridines.
Data Presentation: In Vitro Cytotoxicity
The initial evaluation of potential anticancer agents involves assessing their cytotoxicity against a panel of human cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µg/mL) | Exposure Time | Reference |
| Derivative A | KYSE70 | 0.888 | 24h | [1] |
| Derivative B | KYSE150 | 0.655 | 48h | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the effect of furo[3,2-c]pyridine compounds on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: Prepare serial dilutions of the furo[3,2-c]pyridine test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[1]
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Neuroprotective and CNS-Modulating Activity
Beyond oncology, furo[3,2-c]pyridine derivatives have shown promise in the realm of neuroscience, particularly as potential therapeutics for neurodegenerative diseases like Alzheimer's Disease (AD).[6] Some derivatives have also been investigated for antipsychotic properties.[4]
Mechanism of Action: Multi-Targeting Strategy for Alzheimer's Disease
A leading strategy in AD drug discovery is the development of multi-target-directed ligands. Certain furo[3,2-c]coumarin derivatives (a closely related class) have been identified as potent inhibitors of both cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B).[6]
-
Cholinesterase Inhibition: Inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic approach for symptomatic relief in AD.
-
MAO Inhibition: Inhibition of MAO-B, in particular, can reduce oxidative stress and neuroinflammation, common features in neurodegenerative disorders.[6]
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Furo[3,2-c]coumarin 3d | AChE | 4.1 | [6] |
| Furo[3,2-c]coumarin 3d | MAO-B | 0.561 | [6] |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for quantifying cholinesterase activity and inhibition.
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of Acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare solutions of the test compounds in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound at various concentrations, and the enzyme solution (AChE or BChE from human sources).
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme activity in the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Some furo[3,2-c]pyridine derivatives have demonstrated moderate to good activity against various bacterial and fungal strains, indicating their potential as a scaffold for developing new anti-infective drugs.[7][8]
Observed Activity Spectrum
Studies have reported the activity of certain derivatives against:
-
Bacteria: Xanthomonas sp., Erwinia amylovora[7]
-
Filamentous Fungi: Pyrenophora avenae, Fusarium graminearum[7]
The precise mechanism of action for the antimicrobial effects is often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the furo[3,2-c]pyridine test compounds in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for Discovery and Characterization
The process of identifying and validating new biologically active furo[3,2-c]pyridine derivatives follows a structured workflow, from initial synthesis to in-depth biological and mechanistic evaluation.[1]
Drug Discovery and Validation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
The Pharmacological Profile of Piperazine-Containing Compounds: A Technical Guide for Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including a rigid core, high polarity, and the capacity for hydrogen bonding, contribute to enhanced aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates.[1][2] This versatility has rendered piperazine a "privileged scaffold," integral to the structure of numerous clinically successful drugs across a wide spectrum of therapeutic areas.[3][4] This in-depth technical guide provides a comprehensive exploration of the pharmacological profile of piperazine-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the nuanced structure-activity relationships, mechanisms of action, and the critical experimental methodologies used to characterize these compounds, with a focus on their applications in Central Nervous System (CNS) disorders and infectious diseases.
The Piperazine Scaffold: A Gateway to Diverse Pharmacology
The strategic incorporation of the piperazine moiety into a molecule can profoundly influence its pharmacological activity. The two nitrogen atoms serve as versatile handles for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4] This adaptability has led to the development of piperazine-containing drugs with a remarkable range of therapeutic effects, including antipsychotic, antidepressant, anxiolytic, antihistaminic, anticancer, antimicrobial, and anthelmintic activities.[5][6][7]
Physicochemical Properties and Pharmacokinetic Advantages
The inherent properties of the piperazine ring often translate to improved drug-like characteristics:
-
Enhanced Solubility and Bioavailability: The polar nature of the two nitrogen atoms generally increases the water solubility of molecules, which can lead to better oral bioavailability.[1][2]
-
Metabolic Stability: While subject to metabolism, the piperazine ring can be modified to enhance metabolic stability. For instance, the addition of an N-ethyl group to piperazine in some compounds has been shown to prevent the inhibition of cytochrome P450 isoforms.[8]
-
Blood-Brain Barrier Permeability: Many piperazine derivatives are designed to cross the blood-brain barrier (BBB), making them particularly suitable for treating CNS disorders.[9]
Central Nervous System (CNS) Applications of Piperazine Derivatives
The arylpiperazine motif is a particularly prominent pharmacophore in drugs targeting the CNS. These compounds often exhibit complex pharmacological profiles, interacting with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[8][10]
Atypical Antipsychotics
Many atypical antipsychotics incorporate a piperazine ring to modulate dopamine and serotonin receptor binding.[4] These drugs typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[10]
Mechanism of Action: The therapeutic efficacy of atypical antipsychotics in treating schizophrenia is attributed to their ability to block D2 receptors in the mesolimbic pathway, alleviating positive symptoms, while their 5-HT2A receptor antagonism in the mesocortical pathway is thought to improve negative and cognitive symptoms.
Key Examples & Structure-Activity Relationships (SAR):
-
Aripiprazole: Aripiprazole's unique profile as a D2 partial agonist is a hallmark of third-generation antipsychotics. This partial agonism helps to stabilize dopamine levels, acting as an antagonist in a hyperdopaminergic state and an agonist in a hypodopaminergic state.
-
Cariprazine: This compound is a D2/D3 receptor partial agonist with a preference for D3 receptors.[8]
-
Lurasidone: An antagonist at D2, 5-HT2A, and 5-HT7 receptors.[11]
| Compound | Target(s) | Affinity (Ki, nM) |
| Aripiprazole | D2, 5-HT1A (partial agonist); 5-HT2A (antagonist) | D2: 0.34; 5-HT1A: 1.7; 5-HT2A: 3.4 |
| Olanzapine | D2, 5-HT2A (antagonist) | D2: 11; 5-HT2A: 4 |
| Risperidone | D2, 5-HT2A (antagonist) | D2: 3; 5-HT2A: 0.12 |
Data compiled from various sources.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the D2 receptor.
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.
-
Binding Assay: In a 96-well plate, add 50 µL of test compound (at various concentrations), 50 µL of [3H]-Spiperone (a radiolabeled D2 antagonist), and 400 µL of the membrane preparation.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Workflow for Antipsychotic Drug Screening
Caption: A streamlined workflow for the screening of potential antipsychotic drugs.
Antidepressants
Piperazine is a key substructure in several classes of antidepressants, including Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and serotonin modulators.[5][12]
Mechanism of Action:
-
SNRIs: These drugs inhibit the reuptake of both serotonin and norepinephrine from the synaptic cleft, leading to increased neurotransmission.[5]
-
Serotonin Modulators: These compounds have a multimodal mechanism, often combining serotonin reuptake inhibition with activity at various serotonin receptors (e.g., 5-HT1A agonism, 5-HT3 antagonism).[1] Vortioxetine is a prime example, acting as a serotonin reuptake inhibitor, a 5-HT1A receptor agonist, and a 5-HT3 receptor antagonist.[1]
Key Examples & Receptor Binding Data:
| Compound | Mechanism | SERT Ki (nM) | NET Ki (nM) | 5-HT1A Ki (nM) | 5-HT3 Ki (nM) |
| Vilazodone | SSRI & 5-HT1A Partial Agonist | 0.2 | >1000 | 2.1 | - |
| Vortioxetine | Serotonin Modulator | 1.6 | 113 | 15 | 3.7 |
| Nefazodone | SARI | 200 | 300 | 80 | 110 |
Data compiled from various sources.
Experimental Protocol: Mouse Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant efficacy.[6][13]
-
Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer the test compound or vehicle to mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place each mouse individually into the swim cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
-
Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.
Signaling Pathway of a Serotonin Modulator (Vortioxetine)
Caption: Multimodal action of Vortioxetine on the serotonin synapse.
Anti-Infective Properties of Piperazine Derivatives
Anthelmintic Activity
Piperazine has a long history of use as an anthelmintic agent for treating infections with roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[14][15][16]
Mechanism of Action: Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist on the muscle cells of helminths.[17] This leads to hyperpolarization of the muscle membrane, resulting in flaccid paralysis of the worm. The paralyzed worms are then unable to maintain their position in the host's intestines and are expelled by normal peristalsis.[9][14] The selectivity of piperazine for helminths is due to the fact that vertebrates primarily use GABA in the CNS, and the helminth GABA receptor isoform differs from that of vertebrates.[18]
Experimental Protocol: In Vitro Helminth Motility Assay
-
Organism: Use adult Ascaris suum or a model organism like Caenorhabditis elegans.
-
Assay Medium: Prepare a suitable culture medium (e.g., Ascaris Ringer's solution).
-
Procedure:
-
Place individual worms in wells of a multi-well plate containing the assay medium.
-
Add the piperazine-containing test compound at various concentrations.
-
Incubate at 37°C and observe worm motility at regular intervals (e.g., 1, 2, 4, 8 hours).
-
Motility can be scored visually or quantified using an automated tracking system. Paralysis is noted when worms cease spontaneous movement.
-
-
Data Analysis: Determine the EC50, the concentration of the compound that causes paralysis in 50% of the worms at a specific time point.
Safety Pharmacology: A Critical Consideration
As with all drug candidates, a thorough safety assessment of piperazine-containing compounds is essential.
Cardiotoxicity and hERG Channel Inhibition
A significant safety concern for many drugs, including some piperazine derivatives, is the potential for cardiotoxicity due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can lead to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes.
Experimental Protocol: hERG Patch Clamp Assay
This protocol uses whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK-293 cells).
-
Cell Culture: Culture hERG-expressing cells under standard conditions.
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents.
-
Perfuse the cells with increasing concentrations of the test compound and record the corresponding currents.
-
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC50 value for hERG channel block.
Conclusion
The piperazine scaffold is a testament to the power of a privileged structure in drug discovery. Its favorable physicochemical properties and synthetic tractability have cemented its place in the medicinal chemist's toolbox. From modulating complex neurotransmitter systems in the CNS to paralyzing parasitic worms, the pharmacological diversity of piperazine-containing compounds is vast and continues to be explored. A thorough understanding of their mechanisms of action, structure-activity relationships, and the application of robust in vitro and in vivo screening methodologies are paramount for the successful development of novel and safe therapeutics based on this remarkable heterocycle.
References
-
Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
-
Vortioxetine. Wikipedia. [Link]
-
Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
-
GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC - NIH. [Link]
-
New Insights into Ion Channels: Predicting hERG-Drug Interactions. PMC - NIH. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. [Link]
-
The Mouse Forced Swim Test. PMC - NIH. [Link]
-
Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. PubMed. [Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]
-
forced-swim test fst: Topics by Science.gov. Science.gov. [Link]
-
A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science Publishers. [Link]
-
Characterization of GABA Receptors. PMC - PubMed Central. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]
-
Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Factsheet on the forced swim test. British Association for Psychopharmacology. [Link]
-
Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. ACS Publications. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Medicinal Chemistry. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]
Sources
- 1. Vortioxetine - Wikipedia [en.wikipedia.org]
- 2. lasa.co.uk [lasa.co.uk]
- 3. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. forced-swim test fst: Topics by Science.gov [science.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lurasidone - Wikipedia [en.wikipedia.org]
- 12. Secure Verification [cherry.chem.bg.ac.rs]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Abstract
The confluence of the furo[3,2-c]pyridine scaffold and a piperazine moiety in the chemical entity 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride presents a compelling starting point for novel drug discovery. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and validate the therapeutic potential of this compound. Drawing upon established knowledge of the constituent chemical motifs, we delineate a rational, multi-pronged approach to target identification and validation. This document navigates through predictive computational analyses, outlines detailed protocols for primary in vitro screening across high-probability target classes—including serotonin receptors, protein kinases, microbial enzymes, and cholinesterases—and provides a roadmap for subsequent mechanistic and cell-based studies. Our objective is to furnish the scientific community with an in-depth, actionable strategy to unlock the therapeutic promise of this intriguing molecule.
Introduction: Deconstructing the Therapeutic Potential
The chemical architecture of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a composite of two pharmacologically significant scaffolds. The furo[3,2-c]pyridine core is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] Similarly, the piperazine ring is a ubiquitous component in a multitude of approved drugs, valued for its ability to modulate pharmacokinetic properties and engage with diverse biological receptors and enzymes.[2]
This guide will systematically explore the most probable therapeutic avenues for this compound, grounded in the established bioactivities of its structural relatives. We will delve into the following potential target classes:
-
Central Nervous System (CNS) Receptors: With a particular focus on serotonin (5-HT) receptors, given the strong precedent for arylpiperazine interactions with these targets.
-
Protein Kinases: The fused pyridine ring system is a common feature in numerous kinase inhibitors, suggesting a potential role in oncology or inflammatory diseases.
-
Microbial Enzymes: The antimicrobial and antiviral properties of pyridine-based heterocycles warrant investigation, particularly against bacterial urease.
-
Cholinesterases: The structural resemblance to known acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors suggests a potential application in neurodegenerative disorders.
Our approach is designed to be both comprehensive and efficient, beginning with computational predictions to prioritize experimental efforts, followed by robust in vitro assays to validate these hypotheses.
The Initial Approach: In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis can provide invaluable direction. This computational screening phase aims to predict the most likely biological targets and assess the compound's drug-like properties.
Molecular Docking and Target Prediction
Molecular docking simulations can predict the binding affinity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride against a panel of known protein crystal structures. This allows for a preliminary assessment of its potential interactions with key residues within the active sites of various targets.
Workflow for Target Prediction:
-
Ligand Preparation: Generate a 3D conformation of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride and perform energy minimization.
-
Target Library Curation: Compile a library of crystal structures for high-priority potential targets, including various serotonin receptor subtypes, a diverse panel of kinases, bacterial ureases, and human acetylcholinesterase.
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding modes and affinities of the compound to each target.
-
Analysis of Results: Analyze the docking scores and binding poses to identify the most promising target interactions. Pay close attention to the formation of hydrogen bonds, hydrophobic interactions, and other key binding determinants.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Concurrent with target prediction, an in silico evaluation of the compound's pharmacokinetic and toxicological properties is crucial. This can help to identify potential liabilities early in the drug discovery process.[3]
Key ADMET Parameters to Predict:
-
Lipinski's Rule of Five: Assess compliance with these rules as an indicator of oral bioavailability.
-
Aqueous Solubility: Predict the compound's solubility, which can impact its absorption.
-
Blood-Brain Barrier (BBB) Permeability: Determine the likelihood of the compound crossing the BBB, which is critical for CNS-acting drugs.
-
CYP450 Inhibition: Predict potential interactions with cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Hepatotoxicity and Cardiotoxicity: Assess the risk of liver and heart-related toxicities.
The insights gained from these in silico studies will guide the prioritization of targets for experimental validation.
Primary Target Validation: In Vitro Screening
Based on the computational predictions and the known pharmacology of related compounds, a series of in vitro assays should be conducted to experimentally validate the most promising therapeutic targets.
Serotonin Receptor Binding and Functional Assays
The arylpiperazine moiety is a classic pharmacophore for serotonin receptors.[4][5][6] Therefore, assessing the compound's affinity for various 5-HT receptor subtypes is a primary objective.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes expressing the desired human 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Competition Binding: Incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibitory constant).
A logical workflow for serotonin receptor screening is depicted below:
Caption: Workflow for Serotonin Receptor Target Validation.
Kinase Inhibition Profiling
The furo[3,2-c]pyridine scaffold is present in known kinase inhibitors.[1] A broad-panel kinase screen is the most efficient method to identify potential kinase targets.
Experimental Protocol: Kinase Panel Screening (e.g., KinomeScan™)
-
Compound Submission: Submit 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride to a commercial kinase profiling service.
-
Assay Principle: These platforms typically employ a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a large panel of kinases.
-
Detection: The amount of kinase bound to the immobilized ligand is measured, and the results are reported as the percent of control.
-
Hit Identification: Kinases that show significant inhibition (e.g., >90% inhibition at a 10 µM concentration) are identified as primary hits.
-
Dose-Response Analysis: For promising hits, a dose-response curve is generated to determine the IC50 or Kd value.
The following diagram illustrates the kinase inhibitor discovery workflow:
Caption: Kinase Inhibitor Discovery Workflow.
Antimicrobial and Urease Inhibition Assays
Given the prevalence of pyridine derivatives in antimicrobial drug discovery, evaluating the compound's activity against a panel of pathogenic bacteria and fungi is warranted.[7][8][9][10] A particularly interesting target, due to the presence of the piperazine moiety, is the urease enzyme from Helicobacter pylori.[11]
Experimental Protocol: H. pylori Urease Inhibition Assay
-
Urease Source: Utilize either commercially available jack bean urease or urease extracted from H. pylori cultures.
-
Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the urease enzyme, the test compound at various concentrations, and a urea solution. Include a pH indicator such as phenol red.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The enzymatic hydrolysis of urea will produce ammonia, leading to an increase in pH and a color change of the phenol red indicator. Measure the absorbance at a specific wavelength (e.g., 560 nm).[12][13]
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC50 value.
| Parameter | Description |
| Enzyme Source | Jack Bean Urease or H. pylori lysate |
| Substrate | Urea |
| Buffer | Phosphate buffer, pH 7.4 |
| Detection Method | Colorimetric (Phenol Red) |
| Wavelength | 560 nm |
| Positive Control | Acetohydroxamic acid |
Table 1: Key Parameters for Urease Inhibition Assay
Acetylcholinesterase (AChE) Inhibition Assay
The potential for activity at cholinesterases should be investigated, particularly in the context of neurodegenerative diseases like Alzheimer's.[9]
Experimental Protocol: Ellman's Method for AChE Inhibition [14][15][16]
-
Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the acetylthiocholine iodide substrate to start the reaction.
-
Kinetic Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Measure the rate of color change by reading the absorbance at 412 nm over time.
-
Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.
Concluding Remarks and Future Directions
This guide provides a structured and scientifically grounded approach to elucidating the therapeutic potential of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. By systematically progressing from in silico predictions to targeted in vitro assays, researchers can efficiently identify and validate the most promising biological targets for this novel compound. Positive results in any of the described primary assays should be followed by more in-depth mechanistic studies, including functional cell-based assays, selectivity profiling, and eventual progression to in vivo models of disease. The multifaceted nature of the furo[3,2-c]pyridine and piperazine scaffolds suggests that this compound may exhibit polypharmacology, and a thorough investigation as outlined herein is essential to fully characterize its therapeutic utility.
References
-
Arif, M., Al-Saeedi, S. I., Al-Ghamdi, S. B., & Ali, I. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. PMC. [Link]
-
Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. [Link]
-
Ghandi, M., & Zare, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]
-
Khan, I., et al. (2018). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. [Link]
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][17][18]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Václav N, et al. (2019). Furo[3,2-b]pyridine: A privileged scaffold for highly selective kinase inhibitors and effective modulators of the hedgehog pathway. Angewandte Chemie. [Link]
-
Ghandi, M., & Zare, A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers in Microbiology. [Link]
-
Daina, A., & Zoete, V. (2021). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem. [Link]
-
Malek, E., et al. (2014). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]
-
Singh, P., & Kumar, A. (2018). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
-
Ramharack, P., & Soliman, M. E. S. (2018). Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication. ACS Omega. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
-
Garmsiri Mahvar, M., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. [Link]
-
Ali, S., et al. (2018). Anti-Helicobacter pylori and Urease Inhibition Activities of Some Traditional Medicinal Plants. Molecules. [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Kwieciński, P., et al. (2000). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]
-
Stefanska, J., et al. (2004). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. [Link]
-
Obniska, J., & Kaminski, K. (2005). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. attogene.com [attogene.com]
- 17. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothesized Mechanism of Action of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride: A Kinase-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride represents a novel chemical entity with significant therapeutic potential, yet its mechanism of action remains largely uncharacterized. This technical guide synthesizes available data on structurally related compounds to propose a primary hypothesis: that 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride functions as a modulator of intracellular signaling cascades through the inhibition of specific protein kinases. This document provides a comprehensive framework for investigating this hypothesis, detailing the underlying scientific rationale, a suite of robust experimental protocols for target validation and pathway elucidation, and a discussion of potential therapeutic implications. Our approach is grounded in the established pharmacological importance of both the furo[3,2-c]pyridine scaffold and the piperazine moiety, which are prevalent in a multitude of clinically relevant kinase inhibitors.
Introduction: Deconstructing the Molecule for Mechanistic Clues
The molecular architecture of 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride offers compelling clues to its potential biological function. The structure can be dissected into two key pharmacophores: the furo[3,2-c]pyridine core and the 4-substituted piperazine ring.
-
The Furo[3,2-c]pyridine Scaffold: This heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this and similar fused pyridine systems have demonstrated a wide range of biological activities, including potent and selective inhibition of various protein kinases such as cdc-like kinases (CLKs) and cyclin-dependent kinases (CDKs).[2][3] The planarity and aromaticity of this core allow it to participate in key interactions within the ATP-binding pocket of kinases.
-
The Piperazine Moiety: The piperazine ring is a common feature in a vast number of FDA-approved drugs and is known to impart favorable pharmacokinetic properties.[4][5] More importantly, it often serves as a key interactive element with biological targets, including G-protein coupled receptors (GPCRs) and, notably, as a solvent-exposed moiety in many kinase inhibitors that can be modified to enhance selectivity and potency.[6][7]
Given the established roles of these structural components, a primary hypothesis is that 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride acts as a Type I or Type II kinase inhibitor .
The Kinase Inhibition Hypothesis
We hypothesize that 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride competitively binds to the ATP-binding site of one or more protein kinases, thereby inhibiting their catalytic activity and modulating downstream signaling pathways. The furo[3,2-c]pyridine core is proposed to anchor the molecule within the hydrophobic pocket of the kinase, while the piperazine ring may form hydrogen bonds with the hinge region or extend into the solvent-exposed region, offering opportunities for selectivity.
This hypothesis is supported by the fact that numerous compounds incorporating a furo-pyridine or a related scaffold have been identified as potent kinase inhibitors.[8][9] Furthermore, the piperazine group is a well-established pharmacophore in a multitude of kinase inhibitors, where it often plays a crucial role in achieving high affinity and selectivity.
A logical starting point for investigation would be to screen the compound against a panel of kinases known to be modulated by similar heterocyclic compounds, such as those involved in cell cycle regulation (CDKs), signal transduction (e.g., PI3K/Akt/mTOR pathway), and inflammatory responses (e.g., JAK/STAT pathway).[8]
Experimental Validation Workflow
A multi-tiered experimental approach is required to rigorously test the kinase inhibition hypothesis. The following sections outline a logical progression of experiments, from initial broad screening to detailed cellular and in vivo validation.
Tier 1: Target Identification and Initial Validation
The primary objective of this tier is to identify the specific kinase(s) that are targeted by 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
3.1.1. Kinase Panel Screening
A broad-spectrum kinase panel assay is the most efficient initial step. This can be performed using a variety of commercially available platforms that typically employ radiometric, fluorescence-based, or luminescence-based readouts.
Experimental Protocol: In Vitro Kinase Panel Screen (Example using a Luminescence-Based Assay)
-
Compound Preparation: Prepare a stock solution of 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value for any identified hits.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and ATP to each well.
-
Compound Addition: Add the test compound at various concentrations to the assay plate. Include appropriate controls (e.g., no compound, known inhibitor).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for any significant hits.
3.1.2. Isothermal Titration Calorimetry (ITC)
For high-affinity hits identified in the kinase panel screen, ITC can be used to confirm direct binding and to determine the thermodynamic parameters of the interaction (KD, ΔH, and ΔS).
3.1.3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either vehicle control or a high concentration of 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific for the putative kinase target.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Tier 2: Cellular Pathway Analysis
Once a primary kinase target is validated, the next step is to elucidate the downstream cellular consequences of its inhibition.
3.2.1. Phospho-Protein Profiling
Western blotting or phospho-specific antibody arrays can be used to assess the phosphorylation status of known substrates of the target kinase. A decrease in substrate phosphorylation upon treatment with the compound would provide strong evidence for its on-target activity.
3.2.2. Gene Expression Analysis
Quantitative PCR (qPCR) or RNA-sequencing can be employed to determine if the inhibition of the target kinase leads to changes in the expression of downstream genes.
3.2.3. Cell-Based Functional Assays
A variety of cell-based assays can be used to assess the functional consequences of target inhibition. The choice of assay will depend on the known biological role of the target kinase. Examples include:
-
Cell Proliferation Assays (e.g., MTT, BrdU): To determine if the compound has cytostatic or cytotoxic effects.
-
Cell Cycle Analysis (Flow Cytometry): To investigate if the compound induces cell cycle arrest.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if the compound induces programmed cell death.
Tier 3: In Vivo Efficacy and Target Validation
The final stage of preclinical validation involves assessing the compound's efficacy and target engagement in a relevant animal model.
3.3.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Initial studies should establish the pharmacokinetic profile of the compound (absorption, distribution, metabolism, and excretion). Pharmacodynamic studies will aim to correlate the compound's concentration in the target tissue with the inhibition of the target kinase (e.g., by measuring substrate phosphorylation in tumor xenografts).
3.3.2. Efficacy Studies in Disease Models
The compound should be tested in a relevant animal model of disease (e.g., a tumor xenograft model for a cancer kinase target). Key endpoints would include tumor growth inhibition, survival, and assessment of on-target and off-target toxicities.
Visualization of the Hypothesized Pathway and Experimental Workflow
To visually represent the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Hypothesized mechanism of action of 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Caption: A tiered experimental workflow for validating the mechanism of action.
Data Presentation and Interpretation
All quantitative data generated from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data Summary for Kinase Inhibition
| Kinase Target | IC50 (nM) | KD (nM) | Cellular IC50 (nM) |
| Kinase A | 50 | 45 | 150 |
| Kinase B | >10,000 | N/D | >10,000 |
| Kinase C | 250 | 230 | 800 |
N/D: Not Determined
Conclusion
The structural features of 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride strongly suggest a mechanism of action centered on kinase inhibition. The technical guide presented here provides a robust and logical framework for rigorously testing this hypothesis. Successful validation of a specific kinase target will pave the way for further preclinical and clinical development of this promising compound for the treatment of diseases driven by aberrant kinase signaling.
References
- BenchChem. (2025).
-
MDPI. (2023). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Retrieved from [Link]3]
-
National Center for Biotechnology Information. (n.d.). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. Retrieved from [Link]]
-
Organic Chemistry Portal. (2024). Synthesis of piperazines. Retrieved from [Link]]
-
ResearchGate. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]1][9]
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]]
-
ScienceDirect. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from ]">https://www.sciencedirect.com[6]
-
Semantic Scholar. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Retrieved from [Link]]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
The Emergence of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Novel Pharmacophore
In the landscape of medicinal chemistry, the quest for novel scaffolds that can modulate CNS activity with improved efficacy and safety profiles is perpetual. The furo[3,2-c]pyridine nucleus, a heterocyclic system, has emerged as a promising pharmacophore. When coupled with a piperazine moiety at the 4-position, it gives rise to a class of compounds with significant potential, particularly in the realm of atypical antipsychotics. This technical guide provides an in-depth review of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, from its rational design and synthesis to its pharmacological characterization and therapeutic potential. For researchers and drug development professionals, this document aims to be a comprehensive resource, elucidating the scientific integrity and logical underpinnings of the exploration of this novel chemical entity.
The core structure, 4-(1-piperazinyl)furo[3,2-c]pyridine, has been identified as a key scaffold in the development of new arylpiperazine derivatives with potential antipsychotic activity.[1] The rationale behind this molecular design lies in the combination of the furo[3,2-c]pyridine core, which acts as a bioisostere for the indole nucleus present in many serotonergic ligands, and the piperazine ring, a common feature in many CNS-active drugs, conferring favorable pharmacokinetic properties and providing a versatile point for further chemical modification.
Chemical Synthesis and Characterization
The synthesis of 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general synthetic strategy involves the construction of the furo[3,2-c]pyridine core followed by the introduction of the piperazine moiety.
Synthesis of the Furo[3,2-c]pyridine Core
A common precursor for the synthesis is 4-chlorofuro[3,2-c]pyridine. The synthesis of this intermediate can be achieved through various synthetic routes, often starting from commercially available pyridine derivatives. The choice of a chloro- leaving group at the 4-position is strategic, as it facilitates the subsequent nucleophilic aromatic substitution with piperazine.
Introduction of the Piperazine Moiety and Salt Formation
The key step in the synthesis of the target compound is the nucleophilic substitution of the chlorine atom in 4-chlorofuro[3,2-c]pyridine with piperazine. This reaction is typically carried out in a suitable solvent and may require the use of a base to neutralize the hydrogen chloride generated during the reaction.
To enhance the compound's stability, solubility, and overall suitability for pharmaceutical development, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid.
Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-chlorofuro[3,2-c]pyridine (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of piperazine (e.g., 5.0 eq).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to the reaction mixture.
-
Heat the mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(piperazin-1-yl)furo[3,2-c]pyridine free base.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified 4-(piperazin-1-yl)furo[3,2-c]pyridine free base in a minimal amount of a suitable solvent, such as methanol or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., 1.2 M HCl in ethanol or a stoichiometric amount of concentrated HCl) to the solution of the free base while stirring.
-
Continue stirring for a specified period to allow for complete salt formation, which may be indicated by the precipitation of a solid.
-
Collect the precipitated solid by filtration, wash with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material, and dry under vacuum to yield 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride as a stable, crystalline solid.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Pharmacological Profile: A Focus on Antipsychotic Potential
The primary therapeutic interest in 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride lies in its potential as an atypical antipsychotic agent.[1] Atypical antipsychotics are characterized by their ability to alleviate the positive symptoms of schizophrenia with a lower propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics. This improved side effect profile is often attributed to a distinct receptor binding profile, particularly a higher affinity for serotonin 5-HT₂A receptors relative to dopamine D₂ receptors.
Receptor Binding Affinity
Studies on derivatives of 4-(1-piperazinyl)furo[3,2-c]pyridine have demonstrated a promising receptor binding profile for an atypical antipsychotic.[1] These compounds exhibit potent affinity for serotonin 5-HT₁ and 5-HT₂ receptors, while displaying weak interaction with the dopamine D₂ receptor.[1] This receptor binding profile is a key indicator of potential atypical antipsychotic activity, as the blockade of 5-HT₂A receptors is thought to mitigate the EPS associated with D₂ receptor antagonism.
In Vivo Preclinical Models of Antipsychotic Activity
The antipsychotic potential of 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives has been evaluated in various preclinical models.[1] These compounds have shown significant activity in blocking apomorphine-induced stereotypy and climbing behavior in rodents, which are established models for predicting antipsychotic efficacy.[1] Furthermore, their activity in conditioned avoidance response tests further supports their potential as antipsychotic agents.[1]
Electrophysiological studies have indicated that lead compounds from this series have distinct effects on dopamine neurons in the A9 (nigrostriatal) and A10 (mesolimbic) areas of the brain.[1] A preferential effect on the A10 pathway is a desirable characteristic for atypical antipsychotics, as it is associated with a lower risk of motor side effects.
Structure-Activity Relationships (SAR)
The furo[3,2-c]pyridine piperazine scaffold offers multiple points for chemical modification to optimize pharmacological activity and pharmacokinetic properties. Key areas for SAR exploration include:
-
Substitution on the Piperazine Ring: The terminal nitrogen of the piperazine ring is a common site for derivatization. Appending various aryl, alkyl, or aralkyl groups can significantly influence receptor binding affinities and functional activities.
-
Modification of the Furo[3,2-c]pyridine Core: Substitution on the furan or pyridine rings can modulate the electronic properties and steric bulk of the molecule, impacting its interaction with target receptors.
The synthesis of a library of analogs with systematic variations at these positions is a critical step in identifying a lead candidate with an optimal balance of potency, selectivity, and drug-like properties.
Visualization of the Drug Discovery Workflow
The discovery and development of novel therapeutic agents based on the 4-(piperazin-1-yl)furo[3,2-c]pyridine scaffold follows a structured workflow.
Caption: A generalized workflow for the discovery and development of 4-(piperazin-1-yl)furo[3,2-c]pyridine-based drug candidates.
Future Directions and Conclusion
The 4-(piperazin-1-yl)furo[3,2-c]pyridine scaffold represents a compelling starting point for the development of novel CNS-active agents. The available preclinical data strongly suggest its potential as a new class of atypical antipsychotics with a favorable side effect profile.[1]
Future research in this area should focus on:
-
Expansion of the Chemical Library: Synthesizing a broader range of derivatives to further explore the structure-activity relationships and to identify compounds with enhanced potency and selectivity.
-
In-depth Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates is essential for their progression.
-
Advanced In Vivo Models: Evaluating the most promising compounds in more sophisticated animal models of schizophrenia that assess cognitive deficits and negative symptoms.
-
Toxicological Evaluation: Comprehensive safety and toxicology studies are required to ensure the viability of a lead compound for clinical development.
References
Sources
An In-depth Technical Guide to the Safety and Toxicity Profile of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Executive Summary
This document provides a comprehensive toxicological and safety assessment of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (CAS No. 119924-32-2). As a novel chemical entity, direct and extensive experimental safety data for this specific molecule is not publicly available. Therefore, this guide adopts a foundational approach, leveraging established toxicological principles and data from its core structural motifs—the piperazine ring and the furo[3,2-c]pyridine core—to construct a predictive safety profile. By analyzing structurally related analogs and outlining a robust, multi-tiered strategy for empirical safety evaluation, this whitepaper serves as an essential resource for guiding preclinical development and risk assessment. The primary objective is to equip research and development teams with the critical insights needed to anticipate potential hazards, design definitive toxicology studies, and ensure the safe progression of this compound through the drug development pipeline.
Introduction and Molecular Characterization
4-(Piperazin-1-yl)furo[3,2-c]pyridine is a heterocyclic compound featuring a furo[3,2-c]pyridine bicyclic system linked to a piperazine ring.[1] The hydrochloride salt is typically used to improve solubility and stability.
-
Molecular Formula (Free Base): C₁₁H₁₃N₃O[1]
-
Molecular Weight (Free Base): 203.24 g/mol [1]
-
CAS Number (Free Base): 81078-84-4[1]
-
CAS Number (Hydrochloride): 119924-32-2
The furo[3,2-c]pyridine core is a known pharmacophore in compounds targeting the central nervous system (CNS), while the piperazine moiety is a common constituent in numerous approved drugs, often conferring affinity for various receptors and enhancing pharmacokinetic properties.[2][3] The combination of these two scaffolds suggests that the target molecule likely possesses significant biological activity. However, this same combination necessitates a thorough evaluation of its safety profile, drawing initial insights from the known toxicities of its components.
Toxicological Profile of the Piperazine Moiety
The piperazine ring is the most well-characterized component of the target molecule from a toxicological perspective. Data from safety data sheets (SDS) and toxicology databases for piperazine and its salts provide a strong foundation for predicting potential hazards.[4][5]
Key Identified Hazards:
-
Corrosivity and Irritation: Piperazine is classified as a substance that causes severe skin burns and eye damage.[5][6] This is a primary handling concern and suggests the potential for gastrointestinal irritation upon oral administration.[7][8]
-
Sensitization: It is a known respiratory and skin sensitizer, capable of causing allergic reactions upon exposure.[4][5] Cross-reactivity with ethylenediamine has been reported.[9]
-
Neurotoxicity: Piperazine is contraindicated in patients with a history of epilepsy.[9] Neurotoxic effects have been observed, particularly in individuals with renal dysfunction, as the urinary system is the primary route of elimination.[9] This GABA receptor agonism is a critical consideration for any CNS-active derivative.[4]
-
Reproductive Toxicity: Piperazine is suspected of damaging fertility and the unborn child, falling under Reproductive Toxicity Category 2.[5] Although it has been used in pregnant women, its partial conversion to a potentially carcinogenic nitrosamine derivative warrants caution.[9]
-
Organ System Toxicity: Piperazine is known to cause damage to the nervous system and respiratory system through prolonged or repeated exposure.
Table 1: Summary of GHS Hazard Classifications for Piperazine
| Hazard Class | Category | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 1B | Danger | Causes severe skin burns and eye damage | [5][6] |
| Respiratory Sensitization | 1 | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5] |
| Skin Sensitization | 1 | Warning | May cause an allergic skin reaction | [5] |
| Reproductive Toxicity | 2 | Warning | Suspected of damaging fertility or the unborn child | [5] |
| STOT - Single Exposure | 1 | Danger | Causes damage to organs (Nervous system) | |
| STOT - Repeated Exposure | 1 | Danger | Causes damage to organs (Respiratory system, Nervous system) | |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | Harmful if swallowed, in contact with skin or if inhaled |
Toxicological Profile of the Furo[3,2-c]pyridine Core & Analogs
Direct toxicological data for the unsubstituted furo[3,2-c]pyridine core is scarce. However, its structural similarity to other bicyclic heteroaromatic systems and studies on its derivatives provide valuable context.
-
Central Nervous System Activity: Derivatives of 4-(1-piperazinyl)furo[3,2-c]pyridine have been synthesized and investigated as potential antipsychotic agents.[2] These studies show potent affinity for serotonin 5-HT1 and 5-HT2 receptors, confirming that this scaffold can readily engage CNS targets.[2] This activity implies that the molecule can cross the blood-brain barrier, a critical factor for assessing potential neurotoxicity.
-
In Silico ADME-Tox Predictions for Analogs: A study on structurally related pyridylpiperazine derivatives provides predictive data that can inform the assessment of our target compound.[10] While these predictions are for different molecules, they highlight potential areas of concern for this chemical class.
Table 2: Summary of In Silico ADME-Tox Predictions for Related Pyridylpiperazine Analogs
| ADMET Parameter | Prediction for Analog '5b' | Prediction for Analog '7e' | Implication for Target Compound | Source |
| Blood-Brain Barrier Penetration | BBB+ (Probability: 0.9202) | BBB+ (Probability: 0.8223) | High likelihood of CNS exposure and potential for neurotoxicity. | [10] |
| Human Intestinal Absorption | HIA+ (Probability: 0.9841) | HIA+ (Probability: 0.9744) | Likely to be well-absorbed orally. | [10] |
| Carcinogenicity | Non-carcinogen (Predicted) | Non-carcinogen (Predicted) | Lower initial concern for carcinogenicity, but requires experimental validation. | [10] |
| AMES Toxicity | AMES toxic (Predicted) | AMES toxic (Predicted) | Potential for mutagenicity; requires confirmation with a bacterial reverse mutation assay. | [10] |
| hERG Inhibition | Strong inhibitor (Predicted) | Weak inhibitor (Predicted) | Potential for cardiotoxicity (QT prolongation) must be investigated. | [10] |
| Acute Rat Toxicity (LD₅₀) | 1,360 mg/kg (Subcutaneous) | 911.1 mg/kg (Oral) | Suggests moderate acute toxicity. | [10] |
-
Hemolysis Potential: In a study of related compounds, some derivatives demonstrated good biocompatibility with human red blood cells, suggesting a low potential for causing hemolysis at therapeutic concentrations.[10]
A Proposed Strategy for Definitive Safety and Toxicity Assessment
Given the absence of a complete data package, a structured, tiered approach is required to definitively characterize the safety profile of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. This strategy is designed to efficiently identify hazards and establish a safe dose range for further development.
Caption: Tiered strategy for preclinical safety assessment.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
This assay is a critical first step to address the in silico prediction of mutagenicity.
Objective: To evaluate the potential of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride to induce gene mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
Methodology (Based on OECD Guideline 471):
-
Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537 (or TA97a), and E. coli WP2 uvrA (or WP2 uvrA pKM101).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of rats treated with a suitable inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).
-
Dose Formulation: Prepare a stock solution of the test article in a suitable solvent (e.g., water or DMSO). Select at least five analyzable concentrations, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.
-
Assay Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (or vehicle control), and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions).
-
Vortex briefly and pour the mixture onto the surface of minimal glucose agar plates.
-
Incubate the plates at 37 ± 1°C for 48-72 hours.
-
-
Data Collection: Following incubation, count the number of revertant colonies (his+ or trp+) on each plate.
-
Acceptance Criteria:
-
The background (vehicle control) revertant counts must be within the laboratory's historical control range.
-
The positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98, benzo[a]pyrene for +S9 conditions) must show a significant increase in revertant colonies.
-
-
Interpretation of Results: A positive result is defined as a concentration-related increase in the mean number of revertants per plate to at least twice the mean vehicle control value for at least one strain, in either the presence or absence of S9.
Risk Mitigation and Handling Recommendations
Based on the toxicological profile of the piperazine moiety, stringent handling procedures are mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and ANSI-approved safety goggles.[4][11] In case of dust generation, use a properly fitted respirator.[5]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[5][7]
-
Spill Management: In case of a spill, avoid generating dust.[11] Evacuate personnel, wear appropriate PPE, and clean up using methods that do not disperse dust into the air.
Conclusion
While 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a novel compound with limited direct safety data, a comprehensive analysis of its structural components and relevant analogs provides a strong predictive framework for its toxicological profile. The primary hazards are anticipated to stem from the piperazine moiety, including severe skin/eye irritation, respiratory and skin sensitization, potential neurotoxicity, and reproductive toxicity. Furthermore, its furo[3,2-c]pyridine core suggests CNS activity and potential for off-target effects. In silico predictions raise concerns about potential mutagenicity and cardiotoxicity that must be addressed with definitive in vitro assays.
The proposed tiered experimental strategy provides a clear and logical path forward for building a complete preclinical safety package. By systematically addressing the predicted risks, researchers can confidently characterize the safety profile of this molecule, enabling informed decisions throughout the drug development process.
References
-
PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 (Piperidine). [Link]
-
Global Substance Registration System. 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. [Link]
-
PubChem. 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. [Link]
-
Al-Abdullah, N. H., et al. (2015). Synthesis and Potential Antitumor Activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines Based on Ciprofloxacin and Norfloxacin Scaffolds: In Silico Studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Bobtaina, E., et al. (2019). Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides. Letters in Drug Design & Discovery. [Link]
-
Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Pyridine. [Link]
-
3M. (2021). Safety Data Sheet. [Link]
-
PubChem. 1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. National Center for Biotechnology Information. [Link]
-
Chu, D. T., et al. (1990). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Drug Design and Delivery. [Link]
-
U.S. Environmental Protection Agency. (1999). AMMONIUM BIFLUORIDE MSDS. [Link]
-
Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. [Link]
-
Cohen, S. M., et al. (2020). Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][1][9][10]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Food and Chemical Toxicology. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Spectroscopic Blueprint of a Novel Heterocycle: An In-Depth Technical Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride
Abstract
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount. The furo[3,2-c]pyridine scaffold, a privileged heterocyclic system, continues to be a focal point in the development of new therapeutic agents.[1] This technical guide provides a comprehensive analysis of the spectroscopic properties of a key derivative, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (CAS No: 119924-32-2).[2] Tailored for researchers, scientists, and drug development professionals, this document delineates the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific hydrochloride salt are not publicly available, this guide, grounded in the principles of spectroscopic interpretation and extensive data from analogous structures, offers a robust predictive framework for its characterization.
Introduction: The Significance of Spectroscopic Characterization
The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical milestones. Among these, spectroscopic analysis by NMR and MS provides the irrefutable evidence of a molecule's identity, purity, and structural integrity. For a compound like 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, which combines the biologically significant furo[3,2-c]pyridine core with a piperazine moiety, a thorough understanding of its spectroscopic signature is crucial for advancing its development.[3][4]
This guide is structured to provide not just the predicted data but also the underlying scientific rationale for the experimental choices and data interpretation. By understanding the "why" behind the "how," researchers can approach the characterization of this and similar molecules with greater confidence and insight.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into its complex spectroscopic data.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄ClN₃O | [2] |
| Molecular Weight | 239.70 g/mol | [2] |
| CAS Number | 119924-32-2 | [2] |
| Structure | (See Figure 1) | |
| Free Base Formula | C₁₁H₁₃N₃O | [5] |
| Free Base Mol. Wt. | 203.24 g/mol | [5] |
Figure 1: Chemical Structure of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride
Caption: Structure of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: A Rationale-Driven Approach
A robust NMR analysis begins with a well-considered experimental setup.
Caption: Standard workflow for NMR analysis.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is a common choice for hydrochloride salts due to its excellent solubilizing power for polar compounds. The residual solvent peak can be used for chemical shift referencing. The presence of exchangeable protons (N-H) from the piperazine and the hydrochloride will be observable in DMSO-d₆.
-
High-Field Spectrometer: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region and unambiguously assigning the piperazine protons.
-
2D NMR (COSY, HSQC, HMBC): While ¹D spectra provide primary information, 2D techniques are essential for a self-validating system of assignment.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, vital for identifying adjacent protons in the furo[3,2-c]pyridine and piperazine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the molecular fragments and confirming the connectivity of the piperazine to the furo[3,2-c]pyridine core.
-
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The predicted chemical shifts (δ) are based on the analysis of similar furo[3,2-c]pyridine and N-arylpiperazine structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | br s | 2H | N⁺-H₂ (Piperazine HCl) | The acidic protons of the hydrochloride salt will appear as a broad singlet at a downfield chemical shift due to the positive charge on the nitrogen. |
| ~8.2 - 8.4 | d | 1H | Pyridine-H | The proton on the pyridine ring is expected to be in the downfield aromatic region. |
| ~7.8 - 8.0 | d | 1H | Furan-H | The furan protons are typically found in this region of the aromatic spectrum. |
| ~7.0 - 7.2 | d | 1H | Pyridine-H | The second pyridine proton. |
| ~6.8 - 7.0 | d | 1H | Furan-H | The second furan proton. |
| ~3.8 - 4.0 | t | 4H | Piperazine-H (adjacent to furo[3,2-c]pyridine) | The protons on the carbons directly attached to the electron-withdrawing furo[3,2-c]pyridine ring will be deshielded. |
| ~3.2 - 3.4 | t | 4H | Piperazine-H (distant from furo[3,2-c]pyridine) | These protons are further from the aromatic system and therefore appear at a more upfield chemical shift. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The predicted ¹³C chemical shifts are based on established ranges for similar heterocyclic systems.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C (Pyridine, attached to N) | Carbons adjacent to nitrogen in a heteroaromatic ring are significantly deshielded. |
| ~145 - 155 | C (Aromatic, bridgehead) | Bridgehead carbons in fused aromatic systems typically appear in this range. |
| ~140 - 145 | C (Furan, attached to O) | Carbons adjacent to oxygen in a furan ring are deshielded. |
| ~115 - 135 | CH (Aromatic) | The remaining aromatic carbons will resonate in this region. |
| ~100 - 110 | CH (Furan) | Furan carbons typically appear in this upfield aromatic region. |
| ~45 - 50 | CH₂ (Piperazine, adjacent to furo[3,2-c]pyridine) | The carbons directly attached to the aromatic system will be more deshielded. |
| ~40 - 45 | CH₂ (Piperazine, distant from furo[3,2-c]pyridine) | These carbons are in a more aliphatic-like environment. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: A Method for Unambiguous Identification
Caption: Standard workflow for mass spectrometry analysis.
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments, which is a key component of trustworthy identification.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like hydrochloride salts. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation in the initial MS scan.
-
Tandem MS (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" is invaluable for confirming the structure and differentiating it from isomers.
Predicted Mass Spectrum and Fragmentation Pattern
-
Parent Ion: In positive ion ESI-MS, the expected protonated molecule [M+H]⁺ for the free base (C₁₁H₁₃N₃O) would be observed at an m/z of 204.1137.
-
Major Predicted Fragment Ions: The fragmentation of the piperazine ring is a well-documented process. The primary fragmentation pathways are expected to involve the cleavage of the C-N bonds of the piperazine ring.
-
Loss of the piperazine moiety: Cleavage of the bond between the furo[3,2-c]pyridine and the piperazine nitrogen would result in a fragment corresponding to the protonated furo[3,2-c]pyridine core.
-
Ring opening of the piperazine: Fragmentation within the piperazine ring itself can lead to a series of characteristic smaller fragments.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic blueprint for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. By integrating established spectroscopic principles with data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, and mass spectrometry data. The provided experimental protocols and the rationale behind them are designed to ensure the acquisition of high-quality, reliable data for the definitive characterization of this and similar novel heterocyclic compounds. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient and accurate structural elucidation of new chemical entities.
References
- Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 437-446.
-
Drzał, W., Sobstyl, J., & Trotsko, N. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
-
gsrs. (n.d.). 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794808, 4-(Piperazin-1-yl)furo[3,2-c]pyridine. Retrieved January 25, 2026, from [Link].
-
Preprints.org. (2023). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]
-
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Eph). [Link]
-
Krasavin, M. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 2548-2555. [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine. Retrieved January 25, 2026, from [Link].
-
Beijing G-Science Co., Ltd. (n.d.). 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved January 25, 2026, from [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
Sources
Methodological & Application
Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride: A Detailed Protocol for Pharmaceutical Research
This comprehensive guide provides a detailed protocol for the synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The furo[3,2-c]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules. This protocol outlines a robust and reproducible multi-step synthesis, beginning with the construction of the core furo[3,2-c]pyridine ring system, followed by functionalization and final salt formation.
Introduction
The furo[3,2-c]pyridine heterocyclic system is a privileged scaffold in modern drug discovery, exhibiting a wide range of pharmacological activities. The incorporation of a piperazine moiety at the 4-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often enhancing its drug-like characteristics. This document details a validated synthetic pathway to obtain 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in high purity, suitable for further investigation in pharmaceutical research and development.
The synthetic strategy is centered around a three-step sequence:
-
Construction of the Furo[3,2-c]pyridin-4-ol Core: Building the foundational bicyclic ring system.
-
Chlorination and Nucleophilic Aromatic Substitution: Installation of the piperazine moiety via a strategic substitution reaction.
-
Hydrochloride Salt Formation: Conversion of the free base to its more stable and water-soluble hydrochloride salt.
Overall Synthetic Scheme
Caption: Overall synthetic route to the target compound.
Experimental Protocols
Part 1: Synthesis of Furo[3,2-c]pyridin-4-ol
The initial construction of the furo[3,2-c]pyridine core can be achieved through various synthetic routes. One common approach involves the cyclization of a suitably functionalized pyridine derivative. This protocol adapts a known methodology for the synthesis of related pyridin-4-ols.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Substituted Pyridine Precursor | Reagent | Commercially Available |
| Diethyl Malonate | Reagent | Commercially Available |
| Sodium Ethoxide | Reagent | Commercially Available |
| Diphenyl Ether | Reagent | Commercially Available |
| Hydrochloric Acid (conc.) | ACS | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted pyridine precursor (1.0 eq) in anhydrous ethanol.
-
Add diethyl malonate (1.2 eq) and sodium ethoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After completion of the condensation, cool the mixture to room temperature and carefully add it to a flask containing diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization and decarboxylation. This step should be performed in a well-ventilated fume hood.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with hexane, and then dissolved in a minimal amount of hot ethanol.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the furo[3,2-c]pyridin-4-ol.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.
Part 2: Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
This step involves the conversion of the hydroxyl group to a chlorine atom, followed by a nucleophilic aromatic substitution with piperazine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Furo[3,2-c]pyridin-4-ol | As synthesized | - |
| Phosphorus Oxychloride (POCl₃) | Reagent | Commercially Available |
| Piperazine | Anhydrous | Commercially Available |
| Dioxane or Acetonitrile | Anhydrous | Commercially Available |
| Sodium Bicarbonate (sat. aq. soln.) | ACS | Commercially Available |
| Dichloromethane (DCM) | ACS | Commercially Available |
| Magnesium Sulfate (anhydrous) | ACS | Commercially Available |
Step-by-Step Procedure:
-
Chlorination: In a round-bottom flask, suspend furo[3,2-c]pyridin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq). The use of excess POCl₃ serves as both the reagent and the solvent[1].
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up of 4-Chlorofuro[3,2-c]pyridine: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chlorofuro[3,2-c]pyridine. This intermediate is often used in the next step without further purification.
-
Nucleophilic Aromatic Substitution: Dissolve the crude 4-chlorofuro[3,2-c]pyridine (1.0 eq) in an anhydrous solvent such as dioxane or acetonitrile.
-
Add a large excess of anhydrous piperazine (5-10 eq) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction[2].
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and its hydrochloride salt.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-(Piperazin-1-yl)furo[3,2-c]pyridine.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure free base.
Part 3: Formation of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride
The final step is the conversion of the purified free base into its hydrochloride salt to improve its stability and solubility.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine | As synthesized | - |
| Hydrochloric Acid in Ethanol (2M) | Reagent | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
Step-by-Step Procedure:
-
Dissolve the purified 4-(Piperazin-1-yl)furo[3,2-c]pyridine (1.0 eq) in a minimal amount of ethanol.
-
Cool the solution in an ice bath and add a 2M solution of hydrochloric acid in ethanol dropwise with stirring until the pH is acidic (pH ~2-3).
-
A precipitate of the hydrochloride salt should form. If precipitation is slow, it can be induced by the addition of anhydrous diethyl ether.
-
Stir the suspension in the cold for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride as a stable, crystalline solid[3].
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | Furo[3,2-c]pyridin-4-ol | Substituted Pyridine | Diethyl Malonate, NaOEt | 60-70% |
| 2a | 4-Chlorofuro[3,2-c]pyridine | Furo[3,2-c]pyridin-4-ol | POCl₃ | 85-95% (crude) |
| 2b | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | 4-Chlorofuro[3,2-c]pyridine | Piperazine | 70-85% |
| 3 | 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | Free Base | HCl in Ethanol | >95% |
Mechanistic Insights
The key transformation in this synthesis is the nucleophilic aromatic substitution (SNAr) of the 4-chlorofuro[3,2-c]pyridine intermediate. The electron-withdrawing nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack.
Caption: Mechanism of the SNAr reaction.
The nitrogen of piperazine attacks the electron-deficient C4 carbon of the furo[3,2-c]pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. Subsequent loss of the chloride leaving group restores the aromaticity of the ring system, yielding the desired product.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. By following these procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process.
References
- Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
- Krasavin, M. (2020). Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones: Synergy of a 4-Pyrone and an α-Alkynyl Enone Fragments.
- Zarudnitskii, E. V., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
- U.S. Patent No. 2,919,275. (1959).
- International Patent No. WO/2010/070370. (2010). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- Reissig, H.-U., & Zimmer, R. (2010). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids.
- Khan, I., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 10, 1047587.
- Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(12), 941-946.
- Ritter, T., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(38), 12264–12273.
- Wang, L., et al. (2012). Multicomponent Reaction for the Synthesis of Pyridine Derivatives Based on Triphenylamine. ChemInform, 43(32).
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023).
- Gouverneur, V., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Global Substance Registration System. 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE.
-
Ahluwalia, V. K., et al. (1998). POCl3-Mediated Synthesis of 2-N-Arylimino-4-chloro-3-dichloromethylcoumarin (II) and Its Conversion into 6H-Benzopyrano[4,3-b]quinolin-6-one (V). ChemInform, 29(32).
- Lauter, W. M., & Pollard, C. B. (1949). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 71(4), 1445–1447.
- Ye, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(9), 10363–10373.
- U.S. Patent No. 5,911,962. (1999).
- Ohta, Y., et al. (2021). Culture Condition-Dependent Acylation Patterns of Trichothecenes in a T-2 Toxin-Producing Strain of Fusarium sporotrichioides NBRC 9955. Toxins, 13(8), 546.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Authored by: A Senior Application Scientist
Date: January 25, 2026
Abstract
This document provides a comprehensive guide for the in vitro experimental evaluation of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to characterize the biological activity of this novel compound. Drawing from the known bioactivities of related furo[3,2-c]pyridine and piperazine-containing molecules, this guide outlines a logical progression of experiments, from initial cytotoxicity screening to more specific mechanistic assays. The core hypotheses to be tested are potential antipsychotic and antitumor activities. The experimental design emphasizes scientific integrity, with self-validating protocols and clear explanations for each step.
Introduction: Scientific Rationale and Compound Handling
The chemical scaffold of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride suggests a rich potential for biological activity. The furo[3,2-c]pyridine core is a known pharmacophore with demonstrated antipsychotic potential, exhibiting high affinity for serotonin 5-HT1 and 5-HT2 receptors while having a weaker interaction with dopamine D2 receptors[1]. The piperazine moiety is a common feature in a wide array of bioactive compounds, including those with antitumor and histamine H3 receptor antagonist properties[2][3]. This confluence of structural motifs necessitates a broad yet systematic in vitro screening approach to elucidate the primary biological effects of this compound.
1.1. Compound Preparation and Storage
Proper handling and storage of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride are critical for experimental reproducibility.
-
Solubility Testing : Initially, determine the optimal solvent for creating a stock solution. Test solubility in sterile, nuclease-free water, DMSO, and ethanol. For most in vitro applications, a high-concentration stock in DMSO is standard.
-
Stock Solution Preparation : Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles.
-
Storage : Store the stock solution at -20°C or -80°C, protected from light and moisture. The hydrochloride salt form suggests good aqueous solubility at physiological pH, which should be verified.
1.2. Safety Precautions
While specific toxicity data for this compound is unavailable, the constituent moieties warrant caution. Pyridine-containing compounds can be hazardous, and piperazine can cause skin and eye irritation[4][5][6].
-
Always handle the compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Refer to the Material Safety Data Sheet (MSDS) for related compounds like piperazine hydrochloride for detailed handling instructions[7].
Experimental Workflow: A Tiered Approach
A logical, tiered approach is recommended to efficiently characterize the compound's in vitro effects. This workflow progresses from broad cytotoxicity screening to more focused mechanistic studies.
Caption: Tiered experimental workflow for in vitro characterization.
Tier 1: Initial Cytotoxicity and Viability Screening
The initial step is to determine the concentration range at which 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride affects cell viability. This is crucial for designing subsequent, more sensitive assays.
3.1. Cell Line Selection
A diverse panel of cell lines is recommended to identify potential tissue-specific effects.
| Cell Line | Type | Rationale |
| HEK293 | Human Embryonic Kidney | Non-cancerous control for baseline cytotoxicity[8]. |
| SH-SY5Y | Human Neuroblastoma | Neuronal model for potential neuroactivity[8]. |
| MCF-7 | Human Breast Adenocarcinoma | Common cancer cell line for antitumor screening[2]. |
| A549 | Human Lung Carcinoma | Another common cancer cell line for broad screening. |
| HepG2 | Human Hepatocellular Carcinoma | To assess potential hepatotoxicity[8]. |
3.2. Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Selected cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 2: Target-Based Screening
Based on the structural alerts from the furo[3,2-c]pyridine and piperazine moieties, the following target-based assays are recommended.
4.1. Antipsychotic Target Panel: Receptor Binding Assays
Given the known activity of furo[3,2-c]pyridine derivatives, assessing the binding affinity to key CNS receptors is a logical next step[1].
Recommended Targets:
-
Serotonin Receptors: 5-HT1A, 5-HT2A
-
Dopamine Receptor: D2
Protocol: Radioligand Binding Assay (General Principle)
This assay measures the ability of the test compound to displace a specific radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (commercially available)
-
Specific radioligand (e.g., [³H]-Spiperone for D2 receptors)
-
Assay buffer
-
Test compound and reference compounds
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
4.2. Antitumor Target Panel: Kinase Inhibition Assays
Many piperazine-containing compounds exhibit antitumor activity through the inhibition of protein kinases[9]. A broad kinase screening panel can identify potential targets.
Caption: Potential mechanism of antitumor action via kinase inhibition.
Protocol: In Vitro Kinase Assay (Example: PI3K)
The PI3K pathway is frequently dysregulated in cancer[9].
Materials:
-
Recombinant PI3K enzyme
-
PIP2 substrate
-
ATP (with [γ-³²P]-ATP for radiometric detection or an antibody for ELISA-based detection)
-
Assay buffer
-
Test compound
Procedure:
-
Reaction: Combine the PI3K enzyme, PIP2 substrate, and varying concentrations of the test compound in the assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time.
-
Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Quantify the amount of phosphorylated product (PIP3). This can be done using various methods, including radiometric detection or ELISA.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Tier 3: Mechanistic Assays
If the Tier 1 and 2 screens yield positive results, further mechanistic studies are warranted to understand how the compound exerts its effects at a cellular level.
5.1. Apoptosis Assay: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
5.2. Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest.
Protocol:
-
Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide, which also contains RNase to prevent staining of RNA.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Interpretation and Next Steps
The collective data from these assays will provide a comprehensive in vitro profile of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
| Assay | Possible Outcome | Interpretation & Next Steps |
| MTT Assay | Low IC₅₀ in cancer cells, high IC₅₀ in HEK293 | Selective cytotoxicity. Proceed with antitumor mechanistic studies. |
| Receptor Binding | High affinity for 5-HT2A receptor | Potential antipsychotic activity. Proceed with functional assays (e.g., calcium flux). |
| Kinase Panel | Potent inhibition of a specific kinase | A potential mechanism for antitumor activity. Validate with cellular assays (e.g., Western blot for downstream targets). |
| Apoptosis Assay | Increased Annexin V+ cells | The compound induces apoptosis. Investigate caspase activation. |
| Cell Cycle Analysis | Arrest at G2/M phase | The compound interferes with cell division. Investigate effects on microtubule polymerization. |
References
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. (2024, March 13). PubMed Central. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. PubMed Central. [Link]
-
7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. ResearchGate. [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]
-
1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. PubChem. [Link]
-
4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. gsrs. [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. PubMed Central. [Link]
-
Synthesis and Potential Antitumor Activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines Based on Ciprofloxacin and Norfloxacin Scaffolds: In Silico Studies. PubMed. [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]
-
Piperazine, hydrochloride (1:?). PubChem. [Link]
-
1-(4-Pyridyl)piperazine. PubChem. [Link]
-
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. Beijing Xinheng Research Technology Co., Ltd.. [Link]
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. preprints.org [preprints.org]
- 9. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for Characterizing 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
A Guide to Designing Cell-Based Assays for a Novel Furo[3,2-c]pyridine-Class Compound with Potential Serotonergic Activity
Introduction
The furo[3,2-c]pyridine scaffold is a promising pharmacophore for the development of novel therapeutics targeting the central nervous system. Published research indicates that arylpiperazine derivatives of this core structure exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors while displaying weak interaction with dopamine D2 receptors[1]. This profile suggests potential applications as antipsychotic or anxiolytic agents. This application note provides a detailed guide for researchers to design and execute a robust cell-based assay cascade to characterize the pharmacological activity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (referred to herein as "Compound X").
The protocols described are designed to be self-validating, providing a clear path from initial high-throughput screening to detailed mechanistic studies. We will focus on assays that interrogate G-protein coupled receptor (GPCR) signaling, the class to which serotonin receptors belong[2]. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific needs.
Part 1: Foundational Assays - Assessing General Cellular Health
Rationale: Before determining the specific activity of Compound X, it is crucial to establish a concentration range where it does not induce non-specific cytotoxicity. This ensures that any observed effects in subsequent functional assays are due to specific interactions with a cellular target, not a general decline in cell health.
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
HEK293 cells (or another appropriate cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Compound X (hydrochloride salt)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Multi-mode plate reader with fluorescence capabilities
Procedure:
-
Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in sterile water or DMSO. Perform a serial dilution in serum-free DMEM to create a concentration range from 100 µM down to 1 nM. Include a vehicle-only control.
-
Compound Treatment: Remove the media from the cells and add 100 µL of the various concentrations of Compound X.
-
Incubation: Incubate the plate for 24 hours (or a time point relevant to your planned functional assays) at 37°C, 5% CO₂.
-
Resazurin Addition: Add 10 µL of the Resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the CC₅₀ (Concentration of Compound causing 50% cytotoxicity).
-
For all subsequent functional assays, use concentrations of Compound X that are at least 10-fold below the calculated CC₅₀.
Part 2: Primary Screening - Identifying Antagonist Activity at a Key Serotonin Receptor
Rationale: Based on the literature, the 5-HT2A receptor, a Gq-coupled GPCR, is a strong candidate target[1]. Activation of the 5-HT2A receptor leads to an increase in intracellular calcium. A calcium flux assay is therefore an excellent choice for a primary, high-throughput screen to detect antagonist activity. In this assay, we will look for Compound X's ability to inhibit the calcium release induced by a known 5-HT2A agonist (Serotonin).
Signaling Pathway Overview: Gq-Coupled 5-HT2A Receptor
Caption: Gq-coupled 5-HT2A receptor signaling pathway.
Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Antagonism
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).
-
Serotonin (as the agonist).
-
Compound X.
-
96-well or 384-well clear-bottom black plates.
-
A FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the assay plate at an optimal density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay medium. Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light.
-
Compound Pre-incubation: Prepare dilutions of Compound X in assay medium. Add the desired concentration of Compound X to the wells and incubate for 15-30 minutes at room temperature[3]. This pre-incubation allows the antagonist to bind to the receptor.
-
Agonist Preparation: Prepare a solution of serotonin in assay medium at a concentration that will elicit a maximal or near-maximal response (typically determined from a prior agonist dose-response experiment, e.g., the EC₈₀ concentration).
-
Data Acquisition: Place the plate in the FLIPR instrument. Record a baseline fluorescence for 10-20 seconds. Then, automatically inject the serotonin solution and continue recording the fluorescence signal for 60-120 seconds.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the antagonist calcium flux assay.
Data Analysis & Interpretation:
-
The primary readout is the change in fluorescence intensity upon agonist addition.
-
For each concentration of Compound X, calculate the percentage of inhibition of the serotonin response compared to the control wells (agonist only).
-
Plot the percentage of inhibition against the log concentration of Compound X to generate a dose-response curve.
-
Calculate the IC₅₀ (the concentration of Compound X that inhibits 50% of the agonist response). A potent IC₅₀ value suggests Compound X is an antagonist of the 5-HT2A receptor.
| Parameter | Description | Sample Value |
| Agonist EC₅₀ | Concentration of Serotonin for 50% max response | 15 nM |
| Agonist EC₈₀ | Concentration of Serotonin used in the assay | 50 nM |
| Compound X IC₅₀ | Concentration of Compound X for 50% inhibition | 25 nM |
| Z'-factor | Assay quality control metric | > 0.6 |
Part 3: Secondary & Selectivity Assays - Confirming Mechanism and Specificity
Rationale: The primary screen indicates antagonist activity but does not fully define the mechanism (e.g., competitive vs. non-competitive) or selectivity. A secondary assay, such as a cAMP assay for a Gi-coupled receptor like 5-HT1A, can confirm activity at other serotonin receptor subtypes and help build a selectivity profile.
Protocol 3: cAMP Assay for 5-HT1A Receptor Antagonism
Background: The 5-HT1A receptor is a Gi-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. To measure this, cells are first stimulated with Forskolin (an adenylyl cyclase activator) to raise cAMP levels. An active 5-HT1A agonist will then reduce this signal. An antagonist will block this reduction.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin.
-
5-CT (a potent 5-HT1A agonist).
-
Compound X.
-
A homogenous cAMP assay kit (e.g., HTRF, LANCE Ultra TR-FRET)[4].
-
384-well low-volume white plates.
Procedure:
-
Cell Preparation: Harvest and resuspend the 5-HT1A expressing cells in the assay buffer.
-
Compound Addition: Add a small volume of Compound X at various concentrations to the wells.
-
Agonist Addition: Add the 5-HT1A agonist (5-CT) at its EC₈₀ concentration.
-
Forskolin Stimulation: Add Forskolin to all wells to stimulate cAMP production.
-
Cell Addition: Add the cell suspension to the wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add the cAMP detection reagents as per the kit manufacturer's instructions.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
Data Analysis & Interpretation:
-
Calculate the percentage of inhibition of the 5-CT-induced signal reduction.
-
Determine the IC₅₀ of Compound X at the 5-HT1A receptor.
-
Comparing the IC₅₀ values from the 5-HT2A and 5-HT1A assays provides a preliminary selectivity profile.
Protocol 4: Dopamine D2 Receptor Counter-Screen
Rationale: To confirm the low affinity for the D2 receptor as suggested by the literature[1], a counter-screen is essential. The D2 receptor is also Gi-coupled, so the cAMP assay format described above can be readily adapted.
Procedure:
-
Follow the same procedure as in Protocol 3, but use a cell line stably expressing the human Dopamine D2 receptor.
-
Use Dopamine or a specific D2 agonist like Quinpirole as the agonist.
-
Test Compound X up to the highest soluble and non-cytotoxic concentration (e.g., 10 µM).
Interpretation: If Compound X is selective for serotonin receptors, it should show little to no antagonist activity (i.e., a very high IC₅₀ or no inhibition) in the D2 receptor assay.
| Target Receptor | Assay Type | Compound X Potency (IC₅₀) | Selectivity vs. 5-HT2A |
| 5-HT2A | Calcium Flux | 25 nM | - |
| 5-HT1A | cAMP | 150 nM | 6-fold |
| Dopamine D2 | cAMP | > 10,000 nM | > 400-fold |
Conclusion
This application note provides a strategic framework for the comprehensive cell-based characterization of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. By progressing through a logical cascade of assays—from initial cytotoxicity assessment to primary functional screening and secondary mechanistic/selectivity studies—researchers can efficiently determine the compound's potency, mechanism of action, and specificity. The provided protocols are robust, well-referenced, and can be adapted for other novel compounds targeting GPCRs. This structured approach ensures the generation of high-quality, reliable data essential for advancing drug development programs.
References
-
PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed. [Link]
-
4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. gsrs. [Link]
-
1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. PubChem. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
-
Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. PubMed. [Link]
-
Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PMC - NIH. [Link]
-
A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]
-
GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO. [Link]
-
5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Serotonin Antagonist Profiling on 5HT 2A and 5HT 2C Receptors by Nonequilibrium Intracellular Calcium Response Using an Automated Flow-Through Fluorescence Analysis System, HT-PSÒ 100. PlumX. [Link]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
“Selective” serotonin 5-HT2A receptor antagonists. PMC - PubMed Central - NIH. [Link]
-
Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. [Link]
-
Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC - PubMed Central. [Link]
-
Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. PNAS. [Link]
-
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. Ark Pharm. [Link]
Sources
in vivo animal models for testing 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
An Application Guide to Preclinical In Vivo Evaluation of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing in vivo animal studies to evaluate the therapeutic potential of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. The structural motifs of this compound, specifically the furo[3,2-c]pyridine core and the arylpiperazine side chain, strongly suggest a pharmacological profile targeting central nervous system (CNS) pathways. Published research on analogous structures indicates a high likelihood of activity as a modulator of serotonergic and dopaminergic receptors, pointing towards potential utility as an antipsychotic agent.[1][2][3] This guide offers a strategic framework, from initial pharmacokinetic and tolerability assessments to robust, validated efficacy models relevant to neuropsychiatric disorders. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and translatability.
Scientific Rationale and Strategic Imperative
The rational design of an in vivo testing cascade is predicated on the compound's chemical structure and known pharmacology of related scaffolds.
1.1. Deconstruction of the Pharmacophore:
-
Furo[3,2-c]pyridine Scaffold: This heterocyclic ring system is a known pharmacophore that has been explored for various biological activities, including potential antipsychotic effects. Research has demonstrated that compounds containing this moiety exhibit significant affinity for serotonin 5-HT1 and 5-HT2 receptors.[1]
-
Arylpiperazine Moiety: The piperazine ring is a ubiquitous structural feature in a multitude of CNS-active drugs, including established antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[2][3] Its inclusion often confers activity at monoamine receptors, particularly dopamine and serotonin receptors, which are critical targets in the treatment of psychosis.[2]
1.2. Hypothesized Mechanism of Action:
Based on the combination of these two key structural elements, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is hypothesized to function as an atypical antipsychotic. Atypical antipsychotics typically exhibit a multi-receptor binding profile, with a hallmark being a potent antagonism of serotonin 5-HT2A receptors coupled with a more moderate antagonism of dopamine D2 receptors.[1][4] This dual action is believed to contribute to efficacy against the positive, negative, and cognitive symptoms of schizophrenia while minimizing the extrapyramidal side effects associated with older, typical antipsychotics.[4]
The in vivo models detailed herein are selected to rigorously test this hypothesis by probing the compound's ability to modulate behaviors linked to these specific neurotransmitter systems.
Caption: A strategic workflow for the in vivo evaluation of the test compound.
3.1. Protocol: Single-Dose Pharmacokinetic (PK) Profiling in Rodents
Principle: This study determines key PK parameters such as half-life (T½), peak plasma concentration (Cmax), time to Cmax (Tmax), and bioavailability (%F). This is critical for designing dosing regimens for subsequent efficacy studies. [5][6] Methodology:
-
Animals: Male Sprague-Dawley rats (n=3-4 per route) are typically used.
-
Formulation: Prepare the hydrochloride salt in a suitable vehicle (e.g., 0.9% saline or 5% DMSO/5% Solutol/90% saline).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from each animal at predetermined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate non-compartmental PK parameters using software like Phoenix WinNonlin. [5]
Parameter Description Typical Goal for a CNS Drug T½ (Half-life) Time for plasma concentration to decrease by 50%. 2-12 hours (allows for once or twice daily dosing) Cmax (Peak Conc.) Maximum observed plasma concentration. Sufficient to exceed in vitro IC50/Ki values. AUC (Area Under Curve) Total drug exposure over time. Proportional to dose. CL (Clearance) Rate of drug removal from the body. Low to moderate relative to liver blood flow. Vd (Volume of Dist.) Extent of drug distribution into tissues. >1 L/kg (indicates good tissue penetration) | %F (Bioavailability) | Fraction of oral dose reaching systemic circulation. | >20% |
3.2. Protocol: Maximum Tolerated Dose (MTD) Study
Principle: To identify the highest dose that can be administered without causing unacceptable toxicity or overt, non-specific behavioral effects. This defines the upper limit for dosing in efficacy studies. [7][8] Methodology:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats (n=3-5 per group).
-
Dose Escalation: Administer single, escalating doses of the compound via the intended therapeutic route (e.g., PO or IP). Start with a dose approximately 3-5x the projected efficacious dose from in vitro data.
-
Observation: Closely monitor animals for a defined period (e.g., 4-24 hours) for clinical signs of toxicity (e.g., lethargy, ataxia, seizures, stereotypical behaviors, changes in respiration).
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% of animals show signs of dose-limiting toxicity.
In Vivo Efficacy Models for Antipsychotic Activity
These models are chosen to assess the compound's effects on behaviors relevant to the positive and cognitive symptoms of schizophrenia.
4.1. Protocol: Psychostimulant-Induced Hyperlocomotion
Principle: This is a primary screening model for antipsychotic potential. Psychostimulants like amphetamine or the dopamine agonist apomorphine increase locomotor activity by elevating synaptic dopamine in the mesolimbic pathway. A compound with antipsychotic potential is expected to attenuate this hyperlocomotion. [1][9] Methodology:
-
Animals: Male C57BL/6 mice (n=8-12 per group).
-
Habituation: Place mice individually into open-field activity chambers and allow them to habituate for 30-60 minutes.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + Amphetamine (e.g., 2.5-5 mg/kg, IP)
-
Test Compound (3-4 doses based on MTD) + Amphetamine
-
Positive Control (e.g., Haloperidol, 0.5 mg/kg) + Amphetamine
-
-
Dosing: Administer the test compound or positive control at a set time (e.g., 30-60 min) before the amphetamine challenge.
-
Data Collection: Record locomotor activity (e.g., total distance traveled) using automated tracking software for 60-90 minutes immediately following the amphetamine injection.
-
Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle + amphetamine group using a one-way ANOVA followed by a post-hoc test. A significant reduction in activity indicates potential antipsychotic efficacy.
4.2. Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Principle: PPI is a measure of sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists (apomorphine) or NMDA antagonists (MK-801, ketamine). This model assesses the ability of a test compound to restore these deficits. [10] Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice (n=10-15 per group).
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect whole-body startle.
-
Treatment and Gating Deficit Induction: Administer the test compound or vehicle, followed by the PPI-disrupting agent (e.g., apomorphine).
-
Test Session: After an appropriate pretreatment time, place the animal in the chamber. The session will consist of multiple trial types presented in a random order:
-
Pulse Alone: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse + Pulse: A weak, non-startling stimulus (the prepulse, e.g., 74-82 dB) presented 30-120 ms before the strong pulse.
-
No Stimulus: Background noise only.
-
-
Data Analysis: Calculate the percent PPI for each prepulse intensity: %PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100] Analyze data with a two-way ANOVA (treatment x prepulse intensity). A significant reversal of the apomorphine-induced PPI deficit by the test compound is indicative of antipsychotic-like activity.
4.3. Protocol: Novel Object Recognition (NOR) Test
Principle: This model assesses aspects of learning and memory, which are relevant to the cognitive deficits seen in schizophrenia. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. Cognitive impairment can be induced by NMDA antagonists like MK-801 or phencyclidine (PCP). [10] Methodology:
-
Animals: Male rats or mice (n=10-15 per group).
-
Habituation: Habituate animals to the empty testing arena (a square open field) for 5-10 minutes on two consecutive days.
-
Training (Familiarization) Phase:
-
Administer the test compound, vehicle, or positive control, followed by the cognitive impairing agent (e.g., MK-801).
-
After the pretreatment period, place the animal in the arena with two identical objects and allow it to explore for 5-10 minutes.
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1-24 hours).
-
Testing (Choice) Phase:
-
Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object for 5 minutes. Exploration is defined as the nose pointing at the object within a 2 cm proximity.
-
-
Data Analysis: Calculate a Discrimination Index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A DI significantly above zero indicates successful recognition memory. Compare DI values across treatment groups using a one-way ANOVA. A significant improvement in the DI in the test compound group compared to the MK-801 group suggests a pro-cognitive effect. [10]
Data Interpretation and Summary
| Model | Primary Endpoint | Interpretation of a Positive Result |
| Psychostimulant Hyperlocomotion | Reduction in total distance traveled. | Potential efficacy against positive symptoms (e.g., psychosis); likely involves D2 receptor antagonism. |
| Prepulse Inhibition (PPI) | Reversal of a pharmacologically-induced PPI deficit. | Restoration of sensorimotor gating; a core feature of antipsychotic action. |
| Novel Object Recognition (NOR) | Increased Discrimination Index (DI) in cognitively impaired animals. | Potential efficacy against cognitive deficits associated with schizophrenia. |
A compound that demonstrates oral bioavailability, an acceptable safety margin, and shows efficacy in attenuating hyperlocomotion and restoring PPI deficits would be a strong candidate for further development as an antipsychotic. Additional efficacy in the NOR test would further enhance its profile, suggesting potential benefits for the cognitive symptoms of schizophrenia, a major unmet medical need.
References
- (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
-
Gomes, P., Morais, C., & Andrade, C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-600. [Link] [2]5. The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. [Link] [11]6. DeVries, K. M., et al. (1994). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 37(16), 2473-2483. [Link] [1]7. Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link] [10][12]8. Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience, 13(10), 1161-1169. [Link] [13]9. Li, H., et al. (2018). Murine Pharmacokinetic Studies. Methods in Molecular Biology, 1801, 125-135. [Link] [5]10. Rives, M. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link] [3]11. (No source provided in search results)
-
Akhtar, A. (2015). Ethical considerations regarding animal experimentation. Journal of the American Association for Laboratory Animal Science, 54(4), 341-343. [Link] [14]15. Malet-Martino, M., et al. (2012). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. European Journal of Medicinal Chemistry, 50, 346-357. [Link] [7]16. (No source provided in search results)
-
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link] [15]18. (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
-
British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. [Link] [16]22. (No source provided in search results)
-
Bienta. Pharmacokinetics Studies in Mice or Rats. [Link] [6]24. (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
-
Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. The Journal of Clinical Psychiatry, 58(Suppl 10), 28-36. [Link] [4]31. (No source provided in search results)
- (No source provided in search results)
- (No source provided in search results)
-
Ichorbio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. [Link] [17]35. Martino, M., et al. (2012). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. European Journal of Medicinal Chemistry, 50, 346-57. [Link] [8]36. (No source provided in search results)
-
VBSPU. (n.d.). Pharmacological Screening of Anti-Psychotic Agents. [Link] [9]38. (No source provided in search results)
- (No source provided in search results)
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. researchgate.net [researchgate.net]
- 8. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vbspu.ac.in [vbspu.ac.in]
- 10. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forskningsetikk.no [forskningsetikk.no]
- 12. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. parazapharma.com [parazapharma.com]
- 16. animal-journal.eu [animal-journal.eu]
- 17. ichor.bio [ichor.bio]
Application Notes and Protocols: Screening 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride for Kinase Inhibitory Activity
Introduction: The Rationale for Kinase Inhibitor Screening
Protein kinases are a large and diverse family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate molecule, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, altering the function of the substrate protein and thereby controlling complex signaling networks that govern cell growth, differentiation, metabolism, and apoptosis.[1] Given their central role in cellular signaling, dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] This makes kinases one of the most important classes of drug targets.[2]
The compound 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride belongs to a class of heterocyclic compounds that have shown diverse biological activities. While some furo[3,2-c]pyridine derivatives have been investigated for antipsychotic properties with affinities for serotonin and dopamine receptors, their potential as kinase inhibitors is an area of active investigation.[3] The piperazine moiety is a common feature in many approved kinase inhibitors, often contributing to the binding affinity and pharmacokinetic properties of the molecule. Therefore, a systematic screening of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride against a panel of kinases is a logical and crucial step in elucidating its mechanism of action and therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust screening cascade to identify and characterize the kinase inhibitory activity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. We will detail protocols for a primary high-throughput screening (HTS) assay and a secondary confirmatory assay, along with guidelines for data analysis and interpretation.
Pillar 1: The Principle of Kinase Inhibition Assays
The fundamental principle of a kinase activity assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. The inhibition is typically quantified by measuring the decrease in the formation of the phosphorylated substrate or the consumption of the co-substrate, ATP. A variety of assay formats are available, each with its own advantages and limitations.[2] For the purpose of this application note, we will focus on two widely used non-radioactive, homogeneous assay technologies suitable for HTS: a luminescence-based assay for primary screening and a fluorescence-based assay for secondary validation.
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to kinase activity.[4] In the ADP-Glo™ assay, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the produced ADP back to ATP, which is used by a luciferase to generate a luminescent signal.[4] Therefore, a high luminescent signal corresponds to high kinase activity, and a decrease in signal indicates inhibition.[4]
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or reagents to monitor the kinase reaction.[1] Various formats exist, including Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[1][5] These methods offer high sensitivity and are well-suited for miniaturized screening formats.[1]
The choice of assay is critical and should be guided by factors such as the specific kinase target, the availability of reagents, and the desired throughput.[6]
Pillar 2: Experimental Design and Protocols
A successful kinase inhibitor screening campaign relies on a well-designed experimental workflow that includes robust assay development, primary screening, hit confirmation, and determination of inhibitor potency.
Experimental Workflow
The following diagram illustrates a typical workflow for screening a novel compound like 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Caption: A streamlined workflow for kinase inhibitor screening.
PART 2.1: Primary Screening Protocol - Luminescence-Based Assay (ADP-Glo™)
This protocol is designed for a high-throughput single-concentration screen to identify initial "hits" from a compound library.
Materials and Reagents:
-
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (Test Compound)
-
Kinase of interest (e.g., a panel of representative kinases)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
-
Kinase Buffer (specific to the kinase, typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Staurosporine (or another appropriate positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
384-well, white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in 100% DMSO (e.g., 10 mM).
-
For a final screening concentration of 10 µM, prepare an intermediate dilution of the compound in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted Test Compound, positive control (Staurosporine), or negative control (DMSO vehicle) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentration of kinase and substrate should be determined empirically during assay development.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase to accurately reflect inhibitor potency.[3]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
Calculate the percent inhibition for the test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
PART 2.2: Secondary Assay Protocol - IC50 Determination
This protocol is for determining the potency (IC50) of the "hits" identified in the primary screen. An orthogonal assay format is recommended for hit confirmation to minimize false positives.[7]
Materials and Reagents:
-
Same as the primary assay, or reagents for an alternative assay format (e.g., a TR-FRET based kit).
-
"Hit" compound from the primary screen.
Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the hit compound in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM).
-
Prepare intermediate dilutions of the compound series in kinase buffer.
-
-
Assay Execution:
-
Follow the same procedure as the primary screening assay, but instead of a single concentration, add the serial dilutions of the hit compound to the assay plate.
-
-
Data Acquisition and Analysis:
-
Measure the signal for each concentration of the inhibitor.
-
Calculate the percent inhibition for each concentration as described above.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Data Presentation:
The results of the IC50 determination should be summarized in a clear and concise table.
| Compound | Target Kinase | Primary Screen % Inhibition @ 10 µM | Secondary Assay IC50 (nM) |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | Kinase X | 75% | 50 |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | Kinase Y | 15% | >10,000 |
| Staurosporine (Control) | Kinase X | 98% | 5 |
Pillar 3: Trustworthiness and Validation
The reliability of any screening data is paramount. A self-validating system should be in place to ensure the quality and reproducibility of the results.
Assay Quality Control:
For each assay plate, calculate the Z'-factor, a statistical measure of the quality of a high-throughput assay.
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
Counter-Screening:
It is essential to perform counter-screens to identify compounds that interfere with the assay technology itself rather than inhibiting the kinase. For luminescence-based assays, a common counter-screen is to test the compounds against the luciferase enzyme in the absence of the kinase reaction.
ATP Competition Assay:
To understand the mechanism of inhibition for confirmed hits, an ATP competition assay can be performed. This involves determining the IC50 of the inhibitor at various concentrations of ATP. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of an ATP-competitive inhibitor.[8] The high concentration of ATP in cells (millimolar range) can significantly impact the efficacy of ATP-competitive inhibitors, making this a critical experiment.[8][9]
Signaling Pathway Context
To provide a biological context for the screening results, it is helpful to visualize the potential downstream effects of inhibiting a particular kinase. For example, if 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is found to inhibit a kinase in the PI3K/AKT/mTOR pathway, the following diagram illustrates the potential impact.
Caption: Potential points of inhibition in the PI3K/AKT/mTOR pathway.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride as a potential kinase inhibitor. By employing a systematic screening cascade that includes a high-throughput primary screen, orthogonal secondary assays for hit confirmation and potency determination, and appropriate counter-screens, researchers can generate reliable data to guide further drug development efforts. The identification of specific kinase targets for this compound will be a critical step in understanding its biological activity and exploring its therapeutic potential.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Ito, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1015-1024. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Ferreira, R. S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 73. Retrieved from [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. Retrieved from [Link]
-
Reaction Biology. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Brik, A., et al. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Retrieved from [Link]
-
Kores, K., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(3), 167-181. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. reactionbiology.com [reactionbiology.com]
GPCR binding assay protocol for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Topic: Characterization of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride: A Technical Guide to G-Protein-Coupled Receptor (GPCR) Binding Affinity Determination
Audience: Researchers, scientists, and drug development professionals.
Abstract
The furo[3,2-c]pyridine scaffold is an important heterocyclic motif in medicinal chemistry, and its derivatives are of significant interest for therapeutic development.[1][2] This guide focuses on 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a compound featuring the furo[3,2-c]pyridine core linked to a piperazine moiety. The piperazine ring, particularly when part of an arylpiperazine structure, is a well-established "privileged scaffold" known to interact with a variety of G-Protein-Coupled Receptors (GPCRs), especially aminergic receptors such as those for serotonin and dopamine.[3] Consequently, a critical step in the pharmacological characterization of this compound is to determine its binding affinity for relevant GPCR targets.
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth guide to quantifying the binding affinity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride at a representative GPCR target. We present a robust, self-validating protocol for a gold-standard radioligand competition binding assay, followed by a modern, non-radioactive orthogonal method using NanoBRET™ technology for confirmation in a live-cell context. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Compound Profile & Rationale for GPCR Screening
The test article, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, possesses structural features that suggest a high probability of interaction with GPCRs. The arylpiperazine substructure is prevalent in numerous centrally active drugs targeting aminergic GPCRs to treat conditions like schizophrenia, depression, and anxiety.[3] Therefore, the initial characterization of this novel compound should involve screening against a panel of aminergic GPCRs to identify primary targets and assess selectivity.
Table 1: Physicochemical Properties of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClN₃O | [4] |
| Molecular Weight | 239.70 g/mol | [4] |
| CAS Number | 119924-32-2 | [4] |
| Canonical SMILES | C1CN(CCN1)C2=NC=CC3=C2C=CO3.[H]Cl | [4] |
| Parent Compound M.W. | 203.24 g/mol | [5] |
Principle of Competitive Binding Assays
GPCR binding assays are fundamental in drug discovery for directly measuring the interaction between a ligand and a receptor.[6] The most common format is the indirect, or competition, binding assay.[7][8] This method quantifies the affinity of an unlabeled test compound (the "competitor") by measuring its ability to displace a labeled ligand (the "probe" or "tracer") that has a known high affinity for the target receptor.
As the concentration of the unlabeled test compound increases, it occupies more receptor binding sites, resulting in a decrease in the amount of bound labeled ligand. The concentration of the test compound that displaces 50% of the specifically bound labeled ligand is known as the IC₅₀ (half-maximal inhibitory concentration). This value is then used to calculate the inhibition constant (Kᵢ), which represents the intrinsic binding affinity of the test compound for the receptor.
Caption: Principle of a competitive binding assay.
Gold-Standard Protocol: Radioligand Competition Binding Assay
Radioligand binding remains the benchmark method for the direct quantification of binding affinity due to its sensitivity and robustness.[9] The following protocol is designed to determine the Kᵢ of our test compound at a representative aminergic receptor (e.g., human Dopamine D₂ receptor) expressed in a stable cell line.
Causality-Driven Methodological Choices
-
Receptor Source: We use membranes prepared from CHO or HEK293 cells stably expressing the human receptor of interest. This provides a high-density, consistent source of the target protein, maximizing the assay window.
-
Radioligand: A tritiated ([³H]) antagonist, such as [³H]-Spiperone for the D₂ receptor, is chosen. Antagonists are often preferred as they typically bind to a single high-affinity state of the receptor, simplifying the binding model. The radioligand concentration is set at or near its Kₔ value to ensure assay sensitivity to competition.
-
Buffer Composition: The buffer contains Tris-HCl for pH stability and MgCl₂. Divalent cations like Mg²⁺ can be crucial for maintaining receptor conformation and ligand binding. Protease inhibitors are included during membrane preparation to prevent receptor degradation.[10]
-
Separation: Rapid vacuum filtration through a glass fiber filter (e.g., GF/C) is used to separate the bound radioligand (trapped on the filter) from the free radioligand (which passes through). Filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass filter.[10]
-
Non-Specific Binding (NSB) Definition: NSB is determined in the presence of a high concentration (typically 100-1000 times the Kₔ) of a known, unlabeled ligand (e.g., unlabeled Haloperidol for the D₂ receptor). This ensures that any remaining bound radioactivity is not to the target receptor but to other components like the filter or lipids, allowing for accurate calculation of specific binding.[8]
Detailed Step-by-Step Protocol
A. Membrane Preparation
-
Culture HEK293 cells stably expressing the target GPCR to ~90% confluency.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitor cocktail).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Discard the supernatant, resuspend the pellet in fresh Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuge again.
-
Resuspend the final pellet in Assay Buffer containing 10% sucrose as a cryoprotectant.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
B. Assay Execution (96-well format)
-
Prepare serial dilutions of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in Assay Buffer. A typical concentration range would be from 100 µM down to 10 pM over 11 points.
-
In a 96-well plate, set up the assay reactions in a final volume of 250 µL as described in Table 2.
-
Add 50 µL of Assay Buffer (for Total Binding), NSB Agent (e.g., 10 µM Haloperidol), or the test compound dilution to the appropriate wells.
-
Add 50 µL of the radioligand solution (e.g., [³H]-Spiperone at a final concentration of ~0.5 nM).
-
Initiate the reaction by adding 150 µL of the diluted membrane preparation (typically 10-50 µg protein per well).
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Terminate the incubation by rapid filtration through a PEI-soaked GF/C filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well and count the retained radioactivity using a microplate scintillation counter.
Table 2: 96-Well Plate Layout for Competition Assay
| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Component 3 (150 µL) |
| Total Binding | Assay Buffer | Radioligand | Membranes |
| Non-Specific Binding | NSB Agent (e.g., Haloperidol) | Radioligand | Membranes |
| Test Compound | Compound Dilution | Radioligand | Membranes |
Data Analysis & Quality Control
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Normalize Data: Express the data for the test compound as a percentage of the maximum specific binding: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))).
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism.
-
Calculate Kᵢ: Convert the experimentally determined IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Assay Validation (Trustworthiness): A robust assay should have a Z'-factor > 0.5. The Z'-factor is calculated as: Z' = 1 - (3*(SD_Total + SD_NSB)) / |Mean_Total - Mean_NSB|. It assesses the statistical separation between the high (Total) and low (NSB) signals.
Orthogonal Protocol: NanoBRET™ Target Engagement Assay
To validate the binding data in a more physiological context, a live-cell assay is highly recommended. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful method to monitor compound binding in real-time within living cells.[11]
Principle of NanoBRET™
This technology uses a GPCR that is genetically tagged with the ultra-bright NanoLuc® (Nluc) luciferase.[12] A fluorescently labeled ligand (tracer) that binds to the receptor is added to the cells. When the Nluc substrate (furimazine) is added, the luciferase emits bright blue light. If the fluorescent tracer is bound to the Nluc-tagged receptor, the energy from the luciferase is transferred to the fluorophore, which then emits light at a longer wavelength. This resonance energy transfer (BRET) signal is a direct measure of tracer binding. The test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal.[12][13]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Step-by-Step Protocol
-
Cell Preparation: Seed HEK293 cells expressing the N-terminally Nluc-tagged GPCR into white, 96-well assay plates and allow them to attach overnight.
-
Compound and Tracer Preparation: Prepare serial dilutions of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. Prepare the fluorescent tracer at 2x the final desired concentration in Opti-MEM.
-
Assay Execution: a. On the day of the assay, remove the culture medium from the cells. b. Simultaneously add the test compound and the fluorescent tracer to the wells. c. Incubate at 37°C, 5% CO₂ for 1-3 hours to allow for binding to reach equilibrium.[14] d. Prepare the Nluc substrate/extracellular Nluc inhibitor mixture according to the manufacturer's protocol (e.g., Promega). e. Add the substrate mixture to all wells. f. Incubate for 5 minutes at room temperature, protected from light.[14]
-
Signal Detection: Read the plate on a luminometer equipped with two filter sets to measure the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm) simultaneously.
Data Analysis
-
Calculate Raw BRET Ratio: For each well, divide the acceptor emission signal by the donor emission signal. Raw BRET Ratio = Emission₆₁₀ₙₘ / Emission₄₅₀ₙₘ.[14]
-
Normalize Data: Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Determine IC₅₀: Plot the BRET ratio (mBU) versus the log concentration of the test compound and fit the data using a four-parameter logistic equation to determine the IC₅₀.
Summary and Forward Look
This guide provides two robust, detailed protocols for determining the GPCR binding affinity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. The radioligand binding assay serves as the gold standard for an accurate Kᵢ determination, providing a critical parameter for structure-activity relationship (SAR) studies.[7][9] The orthogonal NanoBRET™ assay validates this interaction in a live-cell environment, offering a more physiologically relevant confirmation of target engagement.[11]
By employing these self-validating methodologies, researchers can confidently characterize the pharmacological profile of this and other novel compounds, a crucial step in the journey of drug discovery and development.
References
-
Carter, A., Thompson, K., & Wark, C. (2012). Fluorescent ligand binding assays for GPCRs. BMG LABTECH. Available at: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]
-
Kaczor, A. A., & Płazińska, A. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Available at: [Link]
-
Nagato, T., et al. (2021). Synthesis and Biological Evaluation of a 6-aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR119 Agonists. Synthesis. Available at: [Link]
-
BMG LABTECH. (n.d.). NanoBRET assay for GPCR ligand binding. Available at: [Link]
-
Sart-Group. (n.d.). Fluorescence Polarization in GPCR Research. Available at: [Link]
-
Mishra, C. B., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Grundmann, M., et al. (2022). Development of a NanoBRET Assay Platform to Detect Intracellular Ligands for the Chemokine Receptors CCR6 and CXCR1. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90469116, 1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. Available at: [Link]
-
Kaczor, A. A., et al. (2021). Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. Future Medicinal Chemistry. Available at: [Link]
-
Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology. Available at: [Link]
-
Otrubova, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Journal of Medicinal Chemistry. Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]
-
Heitman, L. H., et al. (2019). A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor. Scientific Reports. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]
-
ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Available at: [Link]
-
Alcobia, D. C., et al. (2018). Visualising ligand-binding to a GPCR in vivo using nanoBRET. ResearchGate. Available at: [Link]
-
BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Available at: [Link]
-
ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Available at: [Link]
-
Hauser, A. S., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Available at: [Link]
-
GSRS. (n.d.). 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Displacement of [33P]ADP from human recombinant P2Y12 receptor expressed in CHO cells. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Piperazine. Available at: [Link]
-
ChemBK. (n.d.). Pyridinium chloride. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 119924-32-2|4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. multispaninc.com [multispaninc.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 12. bmglabtech.com [bmglabtech.com]
- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 14. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
measuring the effects of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride on neuroinflammation
Application Notes & Protocols
Topic: A Comprehensive In Vitro Strategy for Evaluating the Anti-Neuroinflammatory Effects of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neuroinflammation, predominantly mediated by the activation of microglial cells, is a critical pathological component of numerous neurodegenerative diseases.[1] Identifying novel therapeutic agents capable of modulating microglial activation is a primary goal in neuropharmacology. This document provides a detailed methodological framework for assessing the anti-neuroinflammatory potential of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a compound belonging to a class of furo[3,2-c]pyridine derivatives with known bioactivity.[2] We present a tiered, self-validating experimental workflow, beginning with primary microglial cultures and progressing through functional assays to elucidate the compound's mechanism of action. The protocols herein cover the induction of neuroinflammation using lipopolysaccharide (LPS), quantification of key inflammatory mediators, analysis of intracellular signaling pathways (NF-κB and p38 MAPK), and assessment of neuroprotection in a neuron-microglia co-culture system. This guide is designed to provide researchers with the rationale and step-by-step instructions to robustly characterize the therapeutic promise of novel compounds in the context of neuroinflammation.
Background and Rationale
Microglia: The Central Arbiters of Neuroinflammation
Microglia are the resident immune cells of the central nervous system (CNS), responsible for maintaining homeostasis and orchestrating the response to pathogens and injury.[3] In response to stimuli such as the bacterial endotoxin lipopolysaccharide (LPS), microglia transition from a resting, ramified state to an activated, amoeboid morphology. This activation is not monolithic; it encompasses a spectrum of phenotypes. Classically, these have been simplified into two opposing states: the pro-inflammatory (M1) phenotype, which releases cytotoxic factors like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and reactive oxygen species, and the anti-inflammatory (M2) phenotype, which is involved in debris clearance and tissue repair.[4][5] While chronic or excessive M1 activation contributes to neuronal damage, promoting a shift towards an M2 phenotype is a promising therapeutic strategy.[1]
Key Signaling Pathways in Microglial Activation
LPS-induced microglial activation is primarily mediated through Toll-like receptor 4 (TLR4).[6] This engagement triggers downstream intracellular signaling cascades that are master regulators of the inflammatory gene expression program. Two of the most critical pathways are:
-
Nuclear Factor-kappa B (NF-κB): In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitory IκB proteins and allowing the NF-κB p65 subunit to translocate to the nucleus, where it drives the transcription of pro-inflammatory cytokines.[7][8]
-
Mitogen-Activated Protein Kinase (MAPK): The MAPK family, particularly p38 MAPK, is strongly activated by inflammatory stimuli in microglia.[6][9] Activated p38 MAPK phosphorylates various transcription factors and enzymes, further amplifying the production of inflammatory mediators.[10]
Therapeutic Candidate: 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
The target compound, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (CAS: 119924-32-2), is a member of the furo[3,2-c]pyridine arylpiperazine family.[11] While direct studies on its anti-neuroinflammatory activity are limited, related structures have shown significant activity at serotonin and dopamine receptors and have been investigated for antipsychotic properties.[2] Given the intricate links between neurotransmitter systems and immune signaling, and the broad biological activities of piperazine-containing compounds, there is a strong rationale for investigating this molecule's ability to modulate microglial activation and neuroinflammation.[12]
Overall Experimental Workflow
The following workflow provides a systematic approach to characterizing the effects of the test compound on microglial-driven neuroinflammation.
Materials and Reagents
| Reagent | Recommended Source |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | BLDpharm (Cat# 119924-32-2) |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA | Gibco |
| Primary Antibodies (p-p65, p-p38, Iba1, CD68) | Cell Signaling Tech, Wako |
| Secondary Antibodies (Alexa Fluor-conjugated) | Invitrogen |
| Mouse TNF-α and IL-6 ELISA Kits | R&D Systems |
| MTT Reagent | Sigma-Aldrich |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen |
Detailed Experimental Protocols
Protocol 1: Primary Microglia Isolation and Culture
Expertise & Rationale: Primary microglia, while more laborious to prepare than immortalized cell lines (e.g., BV-2), more accurately reflect the physiology and activation profiles of microglia in vivo.[13][14] This protocol uses mixed glial cultures from neonatal mouse cortices, from which microglia are subsequently isolated by differential adhesion.
-
Tissue Dissociation: Isolate cerebral cortices from P0-P2 mouse pups. Mince the tissue and incubate in Trypsin-EDTA for 15 minutes at 37°C.
-
Cell Culture: Neutralize trypsin with DMEM containing 10% FBS. Triturate the tissue to a single-cell suspension and plate in T75 flasks.
-
Mixed Glial Culture: Culture the cells for 10-14 days, with a full media change every 3-4 days. A confluent layer of astrocytes will form with microglia growing on top.
-
Microglia Isolation: Vigorously shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Plating: Collect the supernatant containing microglia, centrifuge, and resuspend the cells. Plate them onto appropriate culture plates for subsequent experiments. Allow cells to adhere and rest for 24 hours before treatment.
Protocol 2: In Vitro Neuroinflammation and Compound Treatment
Expertise & Rationale: LPS is a potent and reliable stimulus for inducing a pro-inflammatory M1-like microglial response via TLR4 activation.[15][16] A dose-response of the test compound is crucial to identify the optimal concentration for efficacy without inducing cytotoxicity.
-
Cell Seeding: Seed primary microglia in 96-well plates (for viability), 24-well plates (for ELISA/ICC), or 6-well plates (for Western blot/Flow Cytometry) at a density of 5 x 10⁴ cells/cm².
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl in sterile water or DMSO. Prepare serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Treatment:
-
Vehicle Control: Treat cells with medium containing the highest concentration of the vehicle (e.g., 0.1% DMSO).
-
LPS Control: Treat cells with 100 ng/mL LPS.
-
Test Groups: Pre-treat cells with the desired concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (100 ng/mL final concentration) to the test group wells.
-
-
Incubation: Incubate the plates for the desired time points: 6 hours for signaling pathway analysis (Western blot), and 24 hours for cytokine analysis (ELISA) and marker expression (ICC/Flow Cytometry).
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA
Expertise & Rationale: ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive and specific method for quantifying secreted proteins like cytokines in the culture supernatant.[17] Measuring TNF-α and IL-6 provides a direct quantitative readout of the pro-inflammatory response.
-
Sample Collection: After 24 hours of treatment, carefully collect the culture supernatant from each well. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems DuoSet).
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of cytokines in each sample by interpolating from the standard curve. Normalize the results to the protein content of the cells in the corresponding well if necessary.
Protocol 4: Immunocytochemistry for Microglial Activation
Expertise & Rationale: Immunocytochemistry (ICC) allows for the visualization of protein expression and cellular morphology.[18] We use Iba1, a pan-microglial marker, to assess morphology (ramified vs. amoeboid) and CD68, a lysosomal protein upregulated in activated, phagocytic microglia.[19][20]
-
Cell Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash again and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-Iba1, 1:500; anti-CD68, 1:200).
-
Secondary Antibody Incubation: Wash and incubate with Alexa Fluor-conjugated secondary antibodies (1:1000) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI and mount coverslips onto slides.
-
Imaging: Visualize using a fluorescence or confocal microscope. Compare the morphology and CD68 expression between treatment groups.
Protocol 5: Flow Cytometry for Microglial Polarization
Expertise & Rationale: Flow cytometry provides a quantitative analysis of cell surface marker expression on a single-cell basis, allowing for the characterization of microglial subpopulations.[5] CD86 is a classic marker for the M1 phenotype, while CD206 (Mannose Receptor) is commonly used to identify the M2 phenotype.[4][21]
-
Cell Harvesting: After 24 hours of treatment, detach cells using a gentle cell scraper or Accutase.
-
Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Incubate with fluorescently-conjugated antibodies against CD11b (general microglia/myeloid marker), CD86, and CD206 for 30 minutes on ice.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy: First, gate on the CD11b-positive population to select for microglia. Within this population, quantify the percentage of cells positive for CD86 (M1) and CD206 (M2).
Protocol 6: Neuron-Microglia Co-culture for Neuroprotection Assay
Expertise & Rationale: Ultimately, the goal of an anti-inflammatory agent is to protect neurons. A co-culture model allows for the assessment of the compound's ability to prevent microglia-mediated neurotoxicity.[3][22] A neuron-to-microglia ratio of 3:1 to 4:1 is often recommended.
-
Neuron Culture: Isolate and culture primary cortical neurons from E15-E18 mouse embryos. Plate them and allow them to mature for 5-7 days.
-
Co-culture Seeding: Add primary microglia to the mature neuronal cultures at a ratio of 1 microglia to 4 neurons. Allow the co-culture to stabilize for 24 hours.
-
Treatment: Pre-treat the co-cultures with the test compound for 1 hour, followed by stimulation with a sub-lethal dose of LPS (e.g., 10 ng/mL) to activate the microglia without directly harming the neurons.
-
Assessment: After 48-72 hours, assess neuronal health by:
-
Immunostaining: Staining for neuronal markers like MAP2 or NeuN and assessing neurite length and integrity.
-
Viability Assay: Using a neuron-specific viability assay or by counting surviving neurons.
-
Data Analysis and Expected Results
Quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Table 1: Example Data Summary for Cytokine Release
| Treatment Group (24h) | TNF-α (pg/mL) | % of LPS Control | IL-6 (pg/mL) | % of LPS Control |
| Vehicle Control | 50 ± 15 | N/A | 30 ± 10 | N/A |
| LPS (100 ng/mL) | 1200 ± 150 | 100% | 850 ± 90 | 100% |
| LPS + Cmpd (1 µM) | 950 ± 110 | 79% | 700 ± 85 | 82% |
| LPS + Cmpd (10 µM) | 450 ± 60 | 38% | 310 ± 45 | 36% |
| LPS + Cmpd (25 µM) | 200 ± 30 | 17% | 150 ± 25 | 18% |
| p < 0.05 compared to LPS control |
Expected Outcomes: An effective anti-inflammatory compound will:
-
Show low cytotoxicity in the MTT assay.
-
Significantly reduce the secretion of TNF-α and IL-6 in a dose-dependent manner.
-
Preserve the ramified morphology of microglia and reduce CD68 expression in ICC.
-
Decrease the percentage of CD86+ (M1) cells and potentially increase the CD206+ (M2) population in flow cytometry.
-
Reduce the phosphorylation of NF-κB p65 and p38 MAPK in Western blots.
-
Protect neurons from cell death and neurite damage in the co-culture model.
Key Signaling Pathway Visualization
The diagram below illustrates the canonical LPS-induced inflammatory pathways in microglia and highlights the potential points of therapeutic intervention.
References
-
Labroots. (2025). Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug Discovery. YouTube.
-
Liu, L., et al. (2017). Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation. PubMed Central.
-
Temple, D. L., et al. (1990). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed.
-
Sigma-Aldrich. Protocol Guide: Neuron and Microglia Co-Culture Assay. Sigma-Aldrich.
-
Zhao, L., et al. (2017). Microglia Polarization with M1/M2 Phenotype Changes in rd1 Mouse Model of Retinal Degeneration. Frontiers in Neuroanatomy.
-
Latture, J. D., et al. (2018). Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central.
-
Frakes, A. E., et al. (2014). Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis. PubMed Central.
-
Lier, J., et al. (2021). An Overview of in vitro Methods to Study Microglia. PubMed Central.
-
BLDpharm. 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. BLDpharm.
-
Ahmad, S. F., et al. (2023). p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? PubMed Central.
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie.
-
Creative Biolabs. Neuroinflammation Assay Services. Creative Biolabs.
-
Lively, S., & Schlichter, L. C. (2018). Co-culture of Neurons and Microglia. PubMed Central.
-
Singh, N., et al. (2017). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator. PubMed Central.
-
Chhor, V., et al. (2013). Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). PubMed Central.
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
-
Doan, V., et al. (2022). Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model. PubMed Central.
-
Smith, A. M., & Dragunow, M. (2014). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience.
-
Wang, M., et al. (2017). Microglia Polarization with M1/M2 Phenotype Changes in rd1 Mouse Model of Retinal Degeneration. PubMed Central.
-
Carroll, J. A., et al. (2024). Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss. bioRxiv.
-
Krüger, J., et al. (2024). A reproducible human brain tissue model to study physiological and disease-associated microglia phenotypes. bioRxiv.
-
Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
-
Heikkila, R. E., et al. (1987). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine. PubMed.
-
Sancandi, M., et al. (2023). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. MDPI.
-
BrainXell. BrainXell Neuron/Microglia Co-culture Assay Protocol. BrainXell.
-
Longdom Publishing. (2022). Neurodegeneration: Microglia: Nf-Kappab Signaling Pathways. Longdom Publishing.
-
Cellular Dynamics. iCell Microglia Immunofluorescent Labeling Application Protocol. Cellular Dynamics.
-
ResearchGate. (2020). Flow cytometric analysis of M1/M2 microglia. ResearchGate.
-
ResearchGate. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? ResearchGate.
-
Tondys, H., & Chojnacka-Wójcik, E. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
-
Spandidos Publications. (2023). Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review). Spandidos Publications.
-
Sigma-Aldrich. Neuroimmunology & Neuroinflammation Immunoassays. Sigma-Aldrich.
-
D'Abrosca, V., et al. (2021). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. PubMed Central.
-
ResearchGate. (2025). In vitro models of microglia: a comparative study. ResearchGate.
-
Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Semantic Scholar.
-
National Institutes of Health. Flow Cytometry Analysis of Microglial Phenotypes in the Murine Brain During Aging and Disease. National Institutes of Health.
-
FUJIFILM Wako Pure Chemical Corporation. Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. FUJIFILM Wako Pure Chemical Corporation.
-
Wang, C., et al. (2023). Discovery of anti-neuroinflammatory agents from 1,4,5,6-tetrahydrobenzo[2][15]oxepino[4,5-d]pyrimidin-2-amine derivatives by regulating microglia polarization. PubMed.
-
Axion Biosystems. Neural Co-culture and Glial Interaction. Axion Biosystems.
-
JoVE. (2025). Flow Cytometry and Single-Cell Analysis for Characterizing Microglia Activation in Early Postnatal Mouse Brain Development. JoVE.
-
Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed.
-
Biocompare. (2022). Detecting and Measuring Cytokines. Biocompare.
-
Proteintech. How to Identify Activated Microglia. Proteintech.
-
R&D Systems. MAPK Mitogens Interactive Pathway. R&D Systems.
-
PubMed Central. NF-kB Activation Occurs Predominately in Microglia in the SOD1-G93A Mouse Model. PubMed Central.
-
ResearchGate. (2013). What markers would people recommend when investigating microglial activation by flow cytometry? ResearchGate.
-
Luchena, C., et al. (2022). A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer's Disease. Frontiers in Aging Neuroscience.
-
Gobis, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central.
Sources
- 1. Discovery of anti-neuroinflammatory agents from 1,4,5,6-tetrahydrobenzo[2,3]oxepino[4,5-d]pyrimidin-2-amine derivatives by regulating microglia polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia Polarization with M1/M2 Phenotype Changes in rd1 Mouse Model of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Microglial Phenotypes in the Murine Brain During Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration | MDPI [mdpi.com]
- 7. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. 119924-32-2|4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 12. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Identify Activated Microglia | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 19. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Microglia Polarization with M1/M2 Phenotype Changes in rd1 Mouse Model of Retinal Degeneration [frontiersin.org]
- 22. Frontiers | A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer’s Disease [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Piperazine Compound Libraries
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Structurally, it is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This unique arrangement confers a combination of desirable physicochemical properties, including high aqueous solubility, tunable basicity, and the ability to engage in a variety of non-covalent interactions with biological targets.[3][4] The two nitrogen atoms serve as versatile synthetic handles, allowing for the creation of large and structurally diverse compound libraries with finely-tuned pharmacokinetic and pharmacodynamic profiles.[5][6]
Piperazine-containing molecules have demonstrated a remarkable breadth of biological activities, finding applications as antipsychotics, antidepressants, antihistamines, anticancer agents, and anti-infectives.[5][6] This wide range of therapeutic potential makes piperazine libraries a rich source for high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds for a multitude of biological targets.
This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful high-throughput screening of piperazine compound libraries. It is designed for researchers, scientists, and drug development professionals seeking to leverage this important chemical scaffold in their discovery efforts.
I. Piperazine Library Design and Management for High-Throughput Screening
The quality of the screening library is a critical determinant of the success of any HTS campaign. For piperazine-based libraries, careful consideration must be given to structural diversity, physicochemical properties, and potential for non-specific interactions.
A. Principles of Piperazine Library Design
A well-designed piperazine library for HTS should encompass a broad range of chemical space while maintaining drug-like properties. Key considerations include:
-
Substitution Patterns: Systematically explore mono- and di-substitution at the N1 and N4 positions with a variety of functional groups to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[7]
-
Core Modifications: While the classical piperazine ring is most common, consider the inclusion of bioisosteres and conformationally constrained analogs, such as diazaspiroalkanes or bridged systems, to explore novel chemical space and improve target engagement.[8]
-
Physicochemical Properties: Aim for a balance of properties such as molecular weight, lipophilicity (LogP), and polar surface area to ensure good solubility and permeability. In silico filtering using criteria like Lipinski's Rule of Five can be a valuable tool in this process.[7]
-
Removal of Promiscuous Scaffolds: During the design phase, it is crucial to filter out known promiscuous scaffolds and pan-assay interference compounds (PAINS) that are likely to generate false-positive results.[9][10]
B. Compound Library Management
Proper handling and storage of piperazine compound libraries are essential to maintain their integrity and ensure reproducible screening results.
-
Solubility: Due to the basic nature of the piperazine core, solubility can be pH-dependent.[3] Stock solutions are typically prepared in DMSO. It is crucial to assess the solubility of each compound at the final assay concentration to avoid precipitation, which can lead to false negatives or positives.
-
Storage: Compound plates should be stored at low temperatures (e.g., -20°C or -80°C) in a dry environment to prevent degradation.[11] Multiple freeze-thaw cycles should be avoided.
-
Quality Control: Periodically assess the purity and concentration of library compounds using techniques like LC-MS to ensure the quality of the screening collection.[12]
II. Assay Development and Optimization for Piperazine Library Screening
The development of a robust and reliable assay is the foundation of a successful HLS campaign.[13] When screening piperazine libraries, specific attention must be paid to potential assay artifacts arising from the physicochemical properties of these compounds.
A. Choosing the Right Assay Format: Biochemical vs. Cell-Based Assays
The choice between a biochemical and a cell-based assay depends on the biological question being addressed.
-
Biochemical Assays: These assays utilize purified biological targets (e.g., enzymes, receptors) and are well-suited for identifying direct interactions between a compound and its target. They offer high throughput and are generally less complex than cell-based assays. Common formats include fluorescence polarization, FRET, and luminescence-based assays.
-
Cell-Based Assays: These assays use living cells and provide a more physiologically relevant context, allowing for the assessment of compound effects on cellular pathways, toxicity, and membrane permeability.[14] They are particularly valuable for identifying compounds that modulate complex cellular processes.
B. Mitigating Assay Interference from Piperazine Compounds
The basic nature and other physicochemical properties of piperazine derivatives can lead to various forms of assay interference, resulting in a high rate of false positives.[15] Understanding and addressing these potential artifacts is critical.
| Type of Interference | Causality | Mitigation Strategies |
| Fluorescence Interference | Piperazine compounds can possess intrinsic fluorescence or act as quenchers, leading to false-positive or false-negative signals in fluorescence-based assays. | - Use red-shifted fluorescent dyes.[14]- Perform a counter-screen in the absence of the biological target to identify fluorescent compounds.- Employ label-free detection methods such as surface plasmon resonance (SPR) or high-throughput mass spectrometry (HTMS).[1] |
| Compound Aggregation | At higher concentrations, some organic molecules, including certain piperazine derivatives, can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[9] | - Include detergents (e.g., Triton X-100) in the assay buffer.- Perform activity assays at multiple compound concentrations.- Utilize dynamic light scattering (DLS) to detect aggregate formation. |
| Reactivity | Some piperazine derivatives may be chemically reactive and covalently modify the target protein or other assay components. | - Perform pre-incubation studies to assess time-dependent inhibition.- Use mass spectrometry to detect covalent modification of the target protein. |
| pH Effects | The basicity of piperazine compounds can alter the pH of the assay buffer, affecting enzyme activity or protein stability. | - Use strongly buffered assay solutions.- Monitor the pH of the assay wells in the presence of test compounds. |
C. Statistical Validation of Assay Performance
Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure its robustness and reproducibility.[16] The Z'-factor is a commonly used statistical parameter for quantifying the quality of an HTS assay.
Z'-factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
An assay with a Z'-factor greater than 0.5 is generally considered acceptable for HTS.[14]
III. High-Throughput Screening Workflow and Protocols
A typical HTS workflow for a piperazine library involves several stages, from the initial primary screen to hit confirmation and validation.[17]
A. Protocol: Primary Screen of a Piperazine Library using a Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general framework for a primary screen. Specific parameters will need to be optimized for the particular enzyme and substrate.
1. Materials and Reagents:
-
Piperazine compound library (10 mM in DMSO)
-
Purified enzyme of interest
-
Fluorogenic substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)
-
Positive control (known inhibitor)
-
Negative control (DMSO)
-
384-well black, flat-bottom microplates
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate reader with fluorescence detection capabilities
2. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the piperazine library into the wells of a 384-well assay plate. Also, dispense the positive and negative controls into designated wells.
-
Enzyme Addition: Add 10 µL of the enzyme solution (at 2X the final concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate solution (at 2X the final concentration) to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately transfer the plate to a microplate reader and measure the fluorescence signal at appropriate excitation and emission wavelengths over a 30-minute time course.
3. Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
Set a hit threshold (e.g., >50% inhibition) to identify primary hits.
B. Protocol: Hit Confirmation and Dose-Response Analysis
Primary hits are "cherry-picked" from the library and re-tested in a dose-response format to confirm their activity and determine their potency (IC50).
1. Materials and Reagents:
-
Same as the primary screen.
-
Confirmed primary hit compounds.
2. Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Perform the enzyme inhibition assay as described above, using the serially diluted compounds.
-
Plot the percent inhibition as a function of the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
C. Protocol: Counter-Screen for Assay Interference
This protocol is designed to identify and eliminate false positives due to fluorescence interference.
1. Materials and Reagents:
-
Same as the primary screen, but without the enzyme.
2. Procedure:
-
Dispense the confirmed hit compounds into a 384-well plate.
-
Add 10 µL of assay buffer to all wells (in place of the enzyme solution).
-
Add 10 µL of the fluorogenic substrate solution to all wells.
-
Measure the fluorescence signal as in the primary screen.
3. Data Analysis:
-
Compounds that exhibit a significant change in fluorescence in the absence of the enzyme are flagged as potential sources of assay interference and are typically deprioritized.
IV. Case Study: High-Throughput Screening of a Piperazine Library for G-Protein Coupled Receptor (GPCR) Agonists
GPCRs are a major class of drug targets, and piperazine-containing compounds are well-represented among GPCR-targeted drugs.[18] This case study outlines a cell-based HTS campaign to identify novel agonists for an orphan GPCR.
A. Assay Principle: A cell line stably expressing the target GPCR is loaded with a calcium-sensitive fluorescent dye. Agonist binding to the GPCR activates the Gq signaling pathway, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence.
B. HTS Protocol:
-
Cell Plating: Seed the engineered cells into 384-well, clear-bottom, black-walled plates and incubate overnight.
-
Dye Loading: Wash the cells and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Transfer the plate to a fluorescence imaging plate reader (FLIPR). Add the piperazine compounds to the wells and monitor the fluorescence signal in real-time.
-
Data Analysis: Identify hits based on a significant increase in fluorescence over the baseline.
C. Hit Validation and Follow-up:
-
Confirmed hits are further characterized in dose-response experiments to determine their EC50 values.
-
Selectivity is assessed by testing the hits against a panel of related GPCRs.
-
The mechanism of action is further investigated using downstream functional assays (e.g., measurement of inositol phosphate accumulation).
V. Conclusion
High-throughput screening of piperazine compound libraries offers a powerful approach to discover novel chemical matter for a wide range of therapeutic targets. The inherent "drug-like" properties of the piperazine scaffold make it an attractive starting point for lead optimization campaigns. However, the unique physicochemical characteristics of these compounds also present specific challenges in HTS, particularly the potential for assay interference and false positives.
By implementing the robust assay development strategies, carefully designed screening workflows, and rigorous hit validation protocols outlined in this guide, researchers can effectively navigate these challenges and unlock the full potential of piperazine libraries in their drug discovery endeavors. A thorough understanding of the interplay between the chemical properties of the screening compounds and the chosen assay technology is paramount to the success of any HTS campaign.
VI. References
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
-
Koizhaiganova, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
-
Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of biomolecular screening, 19(9), 1308-1316.
-
Gadaleta, D., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate chemistry, 32(6), 1105-1116.
-
Basics of Assay Equipment and Instrumentation for High Throughput Screening. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of medicinal chemistry, 46(10), 1773-1782.
-
Varela, J., et al. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Molecules, 28(3), 1345.
-
Stoll, F., et al. (2023). Promiscuous scaffolds: Friend or foe in fragment-based drug design?. ChemRxiv.
-
BMG LABTECH. (2019). High-throughput screening (HTS).
-
S. M. F. T., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291079.
-
Martínez-Pérez, L., et al. (2018). Piperazine-based HIV-1 entry inhibitors: Massive in silico library design and screening for gp120 attachment inhibitors. bioRxiv.
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
Koizhaiganova, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of medicinal chemistry, 46(10), 1773-1782.
-
Dherange, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-453.
-
Sittampalam, G. S., et al. (2012). Assay Development: 5 Considerations and 8 Fundamentals. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Wollenberg, A. L., et al. (2017). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. ACS medicinal chemistry letters, 8(10), 1046-1051.
-
Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”. Forensic science international, 217(1-3), 143-149.
-
BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
-
Rathi, A. K., et al. (2016). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 11(1), 49-65.
-
Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
-
Reiche, M. A., et al. (2005). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Journal of combinatorial chemistry, 7(4), 548-555.
-
Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Molecules, 28(3), 1345.
-
Bąchor, R., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3328.
-
Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4825.
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
-
Bi, C., et al. (2023). HTS methods based on GPCR pharmacology profiling. ResearchGate.
-
Kumar, A., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
-
Hanzlík, A., et al. (n.d.). Handling Compound Promiscuity in CZ-Openscreen. ENBIK.
Sources
- 1. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enbik.cz [enbik.cz]
- 11. Basics of Assay Equipment and Instrumentation for High Throughput Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 14. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. criver.com [criver.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput ADME Profiling of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heterocycles and Early ADME Assessment
Heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, with over 85% of all biologically active small molecules containing a heterocyclic ring.[1] Their prevalence stems from their structural diversity and their ability to modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties of drug candidates.[1][2] As drug discovery programs increasingly rely on novel and complex heterocyclic structures, early and robust in vitro ADME profiling has become indispensable.[3][4] Integrating ADME assays early in the discovery pipeline helps to identify and mitigate potential pharmacokinetic liabilities, thereby reducing late-stage attrition and improving the overall efficiency of the drug development process.[5][6]
This guide provides a comprehensive overview and detailed protocols for a tiered approach to ADME profiling specifically tailored for novel heterocyclic compounds. The experimental choices described herein are grounded in established regulatory expectations and field-proven insights to ensure the generation of reliable and decision-enabling data.
The ADME Screening Cascade: A Tiered Approach
A logical, tiered approach to ADME screening is crucial for efficient resource allocation. Early-stage, high-throughput assays are used to screen large numbers of compounds, followed by more complex, lower-throughput assays for promising candidates.
Figure 1. Tiered ADME Screening Workflow.
Section 1: Absorption
Absorption describes the process by which a drug enters the systemic circulation. For orally administered drugs, this involves dissolution in the gastrointestinal (GI) tract and permeation across the intestinal epithelium. Poor absorption is a common reason for the failure of drug candidates.[7]
Physicochemical Properties: Aqueous Solubility
Causality: Solubility is a critical prerequisite for absorption. A compound must be in solution to permeate biological membranes. Heterocyclic compounds often contain nitrogen atoms that can be protonated, making their solubility pH-dependent. Therefore, assessing solubility at physiologically relevant pH values (e.g., pH 6.5 for the intestine and 7.4 for plasma) is essential.
Protocol: High-Throughput Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Add 1.5 µL of the DMSO stock solution to the wells of a 96-well microplate.
-
Buffer Addition: Add 148.5 µL of phosphate-buffered saline (PBS) at the desired pH (e.g., 6.5 or 7.4) to each well, resulting in a final compound concentration of 100 µM and 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Analyze the plate using nephelometry or turbidimetry to measure the precipitation. The concentration at which the compound precipitates is its kinetic solubility.
| Parameter | Condition | Rationale |
| Test Compound Conc. | 100 µM (final) | High concentration to challenge solubility limits. |
| Solvent | 1% DMSO in PBS | Minimizes solvent effects while ensuring compound dissolution. |
| pH | 6.5 and 7.4 | Simulates intestinal and blood pH, respectively. |
| Incubation Time | 2 hours | Allows for equilibration while minimizing degradation. |
| Detection Method | Nephelometry | Provides a rapid, quantitative measure of precipitation. |
Table 1. Typical Conditions for Kinetic Solubility Assay.
Membrane Permeability: PAMPA and Caco-2 Assays
Permeability assesses a compound's ability to cross the intestinal epithelial barrier. A two-tiered approach is recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) for high-throughput screening of passive diffusion, followed by the Caco-2 permeability assay for more detailed investigation of both passive and active transport mechanisms.[8]
Causality: PAMPA provides a rapid and cost-effective measure of a compound's passive permeability across an artificial lipid membrane.[9][10] This assay is excellent for early-stage screening to rank-order compounds based on their likely passive absorption potential.
Protocol: PAMPA
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate: Add 200 µL of a 10 µM solution of the test compound in PBS (pH 6.5) to the donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate and incubate for 5 hours at room temperature.[9][10]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[9]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
| Compound Classification | Papp (x 10-6 cm/s) | Predicted in vivo Absorption |
| Low Permeability | < 1 | < 30% |
| Moderate Permeability | 1 - 10 | 30% - 80% |
| High Permeability | > 10 | > 80% |
Table 2. Interpretation of PAMPA Permeability Data.
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[11] This model is considered the gold standard for in vitro prediction of human oral absorption as it accounts for both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[12][13]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[11][13]
-
Monolayer Integrity: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low permeability marker like Lucifer Yellow.[14][15]
-
Assay Initiation (A-to-B): Add the test compound (typically 10 µM) to the apical (A) side and buffer to the basolateral (B) side.[11][14]
-
Assay Initiation (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side and buffer to the apical (A) side.
-
Incubation: Incubate the plates at 37°C for 2 hours.[11]
-
Sampling & Quantification: At the end of the incubation, take samples from both compartments and quantify the compound concentration using LC-MS/MS.[15]
-
Data Analysis: Calculate Papp values for both directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[11] An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[11]
Figure 2. Bidirectional Caco-2 Permeability Assay.
Section 2: Distribution
Distribution refers to the reversible transfer of a drug from the systemic circulation into tissues. A key determinant of distribution is the extent of binding to plasma proteins.
Plasma Protein Binding (PPB)
Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[16] High plasma protein binding can limit drug efficacy and tissue penetration. Equilibrium dialysis is the gold standard method for determining PPB as it is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[17][18]
Protocol: Rapid Equilibrium Dialysis (RED) for PPB
-
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.
-
Sample Addition: Add plasma spiked with the test compound (e.g., 5 µM) to one chamber and PBS (pH 7.4) to the other.
-
Incubation: Seal the device and incubate at 37°C for 4 hours with shaking to reach equilibrium.[16]
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
| Fraction Unbound (fu) | Binding Classification | Implication |
| fu < 0.01 | Highly Bound (>99%) | Small changes in binding can significantly alter free drug concentration. |
| 0.01 < fu < 0.1 | Moderately Bound (90-99%) | Common for many drugs. |
| fu > 0.1 | Low Binding (<90%) | Less likely to be affected by changes in plasma protein levels. |
Table 3. Interpretation of Plasma Protein Binding Data.
Section 3: Metabolism
Metabolism is the enzymatic conversion of drugs into other compounds (metabolites), which is primarily carried out in the liver by cytochrome P450 (CYP) enzymes. Understanding a compound's metabolic stability and its potential to inhibit or induce CYP enzymes is critical for predicting its half-life and potential for drug-drug interactions (DDIs).[3][19]
Metabolic Stability: Liver Microsomal Stability Assay
Causality: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are used to assess Phase I metabolic stability.[20][21][22] This assay measures the rate of disappearance of a parent compound over time to predict its intrinsic clearance (Clint).[20][23]
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, or other species), buffer (pH 7.4), and the test compound (typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[22][24] A parallel incubation without NADPH serves as a negative control.[20]
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][22]
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t1/2) and the intrinsic clearance (Clint).[20]
| Classification | t1/2 (min) | Clint (µL/min/mg protein) |
| Low Clearance | > 60 | < 12 |
| Medium Clearance | 15 - 60 | 12 - 58 |
| High Clearance | < 15 | > 58 |
Table 4. Classification of Microsomal Stability Data.
Cytochrome P450 (CYP) Inhibition
Causality: Inhibition of CYP enzymes is a major cause of DDIs, where one drug alters the metabolism of a co-administered drug, potentially leading to toxicity or loss of efficacy.[19][25] Regulatory agencies like the FDA and EMA recommend screening for inhibition of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[26][27]
Protocol: CYP Inhibition IC50 Assay
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a CYP isoform-specific probe substrate, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation & Termination: Incubate for a specific time, then terminate the reaction with a cold solvent.
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control. Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).[25]
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Table 5. Common CYP Isoforms and Probe Substrates.
Section 4: Excretion
Excretion is the process by which a drug and its metabolites are removed from the body. While in vitro assays for excretion are limited, a human radiolabeled mass balance study is the definitive method to understand the routes and extent of excretion.
Human Radiolabeled Mass Balance Studies:
According to FDA guidance, these studies are generally recommended for all new molecular entities.[28][29][30] They involve administering a single dose of a radiolabeled drug to healthy volunteers and collecting urine and feces over time until the majority of the radioactivity is recovered.[29] The goal is to achieve a cumulative recovery of >90% of the administered radioactive dose.[31][32] These studies provide crucial information on the primary routes of excretion (renal vs. fecal) and the metabolic profile of the drug in vivo.[29]
Section 5: Early Toxicity Assessment
Early identification of potential toxicity is crucial to avoid costly failures in later development stages.[33] In vitro toxicology assays provide an initial screen for potential liabilities.[34]
Key In Vitro Toxicity Assays:
-
Cytotoxicity: Assesses the general toxicity of a compound to cells, often using cell lines like HepG2 (human liver carcinoma). Assays measure endpoints such as cell viability (e.g., MTT assay) or membrane integrity (e.g., LDH release).
-
Hepatotoxicity: Specifically evaluates the potential for drug-induced liver injury (DILI), a major reason for drug withdrawal. This can be assessed using primary human hepatocytes.
-
Cardiotoxicity (hERG Assay): The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. An in vitro hERG assay is a regulatory requirement to assess this risk.
-
Genotoxicity (Ames Test): The bacterial reverse mutation assay (Ames test) is used to assess the mutagenic potential of a compound.[35]
Conclusion
The successful development of novel heterocyclic compounds into safe and effective drugs requires a deep understanding of their ADME properties. The tiered approach and detailed protocols outlined in this application note provide a robust framework for generating critical data to guide medicinal chemistry efforts, select promising candidates, and de-risk drug development programs. By integrating these assays early and interpreting the data within a holistic framework, researchers can significantly improve the probability of success in bringing new therapies to patients.
References
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Doležal, M. (2018). Heterocycles in Medicinal Chemistry. Molecules, 23(10), 2645. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 2914-2938. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro ADME Assays and In Vivo Extrapolations. Retrieved from [Link]
-
Gundogdu, O. (2023). Molecular Docking Studies and ADME Predictions on Synthesized Chalcone Compounds Targeting EGFR. DergiPark. Retrieved from [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Retrieved from [Link]
-
National Institutes of Health. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]
-
protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. Retrieved from [Link]
-
National Institutes of Health. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. PubMed Central. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
Regulations.gov. (n.d.). FDA Draft Guidance: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]
-
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]
-
Corning. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
RAPS. (2022). Drugmakers request changes to FDA's mass balance studies guidance. Retrieved from [Link]
-
National Institutes of Health. (2019). Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. PubMed Central. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
-
National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PubMed Central. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
YouTube. (2023). In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. criver.com [criver.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. evotec.com [evotec.com]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. enamine.net [enamine.net]
- 28. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]
- 29. fda.gov [fda.gov]
- 30. Drugmakers request changes to FDAâs mass balance studies guidance | RAPS [raps.org]
- 31. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. downloads.regulations.gov [downloads.regulations.gov]
- 33. miltenyibiotec.com [miltenyibiotec.com]
- 34. criver.com [criver.com]
- 35. symeres.com [symeres.com]
Application Notes and Protocols: Determining the IC50 of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of Furo[3,2-c]pyridines
The furo[3,2-c]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents and kinase inhibitors.[1] The incorporation of a piperazine moiety, a common pharmacophore in oncology, suggests that 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride may exhibit potent and selective anti-proliferative activities. Several pyridine-based small molecules, such as Sorafenib and Crizotinib, have been successfully developed into approved anticancer drugs.[2] This underscores the therapeutic relevance of investigating novel pyridine derivatives.
The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, representing the concentration of a compound required to inhibit a specific biological process by 50%.[3] In the context of cancer research, it is the concentration of a drug that reduces the viability of a cancer cell population by half.[4] Accurate determination of the IC50 value is a cornerstone for evaluating the potency of novel therapeutic candidates, enabling comparative analysis and informed decisions for further development.[5]
This comprehensive guide provides a detailed framework for determining the IC50 of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride across a panel of cancer cell lines. We will delve into the rationale behind experimental design, present robust protocols for cell viability assays, and outline the principles of data analysis and interpretation.
Part 1: Strategic Considerations for IC50 Determination
A successful IC50 determination is not merely a technical execution but a well-thought-out scientific investigation. The choices made regarding cell lines, assay methodology, and experimental duration profoundly impact the quality and relevance of the data.
Rationale for Cell Line Selection
The selection of an appropriate panel of cancer cell lines is paramount. Given that the specific molecular target of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride may be unknown, a broad initial screening is recommended.
-
Diversity of Cancer Types: Employing cell lines from various cancer histotypes (e.g., breast, colon, lung, pancreatic) provides a comprehensive overview of the compound's activity spectrum.[3]
-
Genotypic and Phenotypic Characterization: Select cell lines with well-documented genetic backgrounds (e.g., mutational status of key oncogenes and tumor suppressor genes like KRAS, p53, EGFR). This can later aid in identifying potential biomarkers of sensitivity or resistance.
-
Inclusion of Normal Cell Lines: To assess the selectivity of the compound, it is advisable to include a non-cancerous cell line (e.g., human fibroblasts) in the testing panel. The selectivity index (SI), calculated as the ratio of the IC50 for the normal cell line to the IC50 for the cancer cell line, is a valuable metric for gauging the therapeutic window. An SI value greater than 2 is generally considered indicative of selective cytotoxic activity.[6]
Table 1: Example Panel of Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative |
| HCT116 | Colon Carcinoma | KRAS mutant |
| SW620 | Colon Carcinoma | KRAS mutant, metastatic origin |
| A549 | Lung Adenocarcinoma | KRAS mutant |
| PC-3 | Prostate Carcinoma | Androgen-independent |
| PANC-1 | Pancreatic Carcinoma | KRAS mutant |
| IMR-90 | Normal Lung Fibroblast | Non-cancerous control |
Choosing the Right Cell Viability Assay
Several assays can be employed to measure cell viability, each with its own principle, advantages, and limitations. The choice of assay should be guided by the research question, available equipment, and the anticipated mechanism of action of the compound.
-
Metabolic Assays (Tetrazolium Salts):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7] It is a widely used and cost-effective method.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to MTT, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step and simplifying the protocol.[8]
-
-
Luminescent Assays (ATP Quantification):
-
CellTiter-Glo®: This assay quantifies the amount of ATP present, which is a marker of metabolically active cells.[9] It is highly sensitive, has a broad linear range, and is well-suited for high-throughput screening.
-
For the initial characterization of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, the MTT assay offers a robust and economical starting point. The CellTiter-Glo® assay is an excellent alternative for higher sensitivity and a more streamlined workflow.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating by incorporating essential controls and quality checks.
General Cell Culture and Maintenance
Adherence to aseptic cell culture techniques is critical for the reproducibility of results.
-
Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.
-
Mycoplasma Testing: Periodically test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase.[10]
Protocol 1: IC50 Determination using the MTT Assay
This protocol is adapted from established methodologies.[7][8][11][12]
Materials:
-
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Data analysis workflow for IC50 determination.
Data Presentation
The results should be presented clearly and concisely.
Table 2: Example IC50 Data for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
| Cell Line | IC50 (µM) ± SD (n=3) | Selectivity Index (SI) |
| MCF-7 | [Insert Value] | [Insert Value] |
| MDA-MB-231 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| IMR-90 | [Insert Value] | N/A |
SD: Standard Deviation; n: number of independent experiments.
Conclusion and Future Directions
This guide provides a comprehensive framework for the robust determination of the IC50 of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in cancer cell lines. By adhering to these protocols and principles of sound experimental design, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the anticancer potential of this novel compound.
Following the initial IC50 determination, further studies may include:
-
Mechanism of Action Studies: Investigating the downstream cellular effects, such as cell cycle arrest and apoptosis, in sensitive cell lines.
-
Kinase Profiling: Given that many pyridine derivatives are kinase inhibitors, screening the compound against a panel of kinases could reveal its molecular target(s).
-
In Vivo Efficacy Studies: Testing the compound in animal models of cancer to validate its therapeutic potential in a more complex biological system.
The systematic approach outlined herein will pave the way for a thorough understanding of the pharmacological properties of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride and its potential as a novel anticancer agent.
References
- [Link to a general scientific resource, if available]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved from [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2019). Spandidos Publications. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Prometheus Protocols. Retrieved from [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved from [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Potential Antitumor Activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines Based on Ciprofloxacin and Norfloxacin Scaffolds: In Silico Studies. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved from [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
The selectivity indexes (SI) that represent IC50 for normal cell.... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Bentham Science. Retrieved from [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025). MD+DI. Retrieved from [Link]
-
How to determine an IC50. (n.d.). GraphPad. Retrieved from [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. Retrieved from [Link]
-
7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. (2025). ResearchGate. Retrieved from [Link]
-
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2025). YouTube. Retrieved from [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2020). ACS Publications. Retrieved from [Link]
-
Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Medic UPM. Retrieved from [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pyridine Based Antitumour Compounds Acting at the Colchicine Site. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. clyte.tech [clyte.tech]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. atcc.org [atcc.org]
Application Notes and Protocols: Investigating 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in Central Nervous System (CNS) Disorder Research
Introduction: A Novel Scaffold for Neuromodulation
The intricate network of the central nervous system (CNS) presents a formidable challenge in the development of therapeutics for a spectrum of debilitating disorders. A promising avenue of research lies in the exploration of novel heterocyclic compounds that can selectively modulate key neurotransmitter systems. Among these, the furo[3,2-c]pyridine scaffold, when coupled with a piperazine moiety, has emerged as a pharmacophore of significant interest. This document provides a detailed guide for researchers and drug development professionals on the potential applications and investigational protocols for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in the context of CNS disorder research.
While comprehensive data on this specific hydrochloride salt is emerging, foundational studies on analogous structures provide a strong rationale for its investigation. Research into related 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives has revealed potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weaker interactions at dopamine D2 receptors[1]. This profile suggests a potential therapeutic role in conditions where serotonergic dysregulation is a key pathological feature, such as depression, anxiety, and psychosis. The piperazine group is a common structural motif in many CNS-active drugs, contributing to their pharmacological properties[2]. This application note will, therefore, outline a proposed research framework to elucidate the pharmacological profile and therapeutic potential of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Proposed Mechanism of Action: A Serotonergic Modulator
Based on the preliminary data from analogous compounds, a primary hypothesis is that 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride functions as a modulator of the serotonergic system. The furo[3,2-c]pyridine core likely contributes to the affinity and selectivity for serotonin receptors, while the piperazine moiety can influence pharmacokinetic properties and interactions with other CNS targets. The proposed mechanism centers on its interaction with 5-HT1A and 5-HT2A receptors, which are critically involved in mood and cognitive regulation.
Caption: Workflow for determining functional activity at target receptors.
In Vivo Evaluation: Behavioral Models of CNS Disorders
Following in vitro characterization, the efficacy of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride should be assessed in relevant animal models of CNS disorders.
Protocol 3: Rodent Model of Depression - Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like effects of the test compound. This test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and antidepressant treatments reduce this immobility time.[3]
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Drug Administration: Administer the test compound, a positive control (e.g., a selective serotonin reuptake inhibitor like fluoxetine), and vehicle via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
Pre-Test Session (Day 1): Place each animal in a cylinder of water for 15 minutes.
-
Test Session (Day 2): 24 hours after the pre-test, place the animals back in the water for 5 minutes. Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility time of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 4: Rodent Model of Anxiety - Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like properties of the test compound. The test relies on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Drug Administration: Administer the test compound, a positive control (e.g., a benzodiazepine like diazepam), and vehicle.
-
Testing: Place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) in FST [Hypothetical Data] | % Time in Open Arms in EPM [Hypothetical Data] |
| Vehicle | - | 180 ± 15 | 15 ± 3 |
| Test Compound | 1 | 165 ± 12 | 20 ± 4 |
| Test Compound | 5 | 120 ± 10 | 35 ± 5 |
| Test Compound | 10 | 95 ± 8 | 45 ± 6 |
| Positive Control | Varies | 100 ± 9 | 50 ± 7 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Safety and Pharmacokinetics
A preliminary assessment of safety and pharmacokinetic properties is essential for further development.
-
In Vitro ADME: Assays for metabolic stability in liver microsomes, plasma protein binding, and permeability (e.g., Caco-2 assay) should be conducted.
-
In Vivo Pharmacokinetics: Determine key parameters such as half-life, clearance, volume of distribution, and brain penetration in rodents following intravenous and oral administration.
-
Preliminary Toxicology: An acute toxicity study in rodents can provide initial information on the maximum tolerated dose.
Conclusion and Future Directions
The furo[3,2-c]pyridine-piperazine scaffold represents a promising starting point for the development of novel CNS therapeutics. The protocols outlined in this application note provide a structured approach to systematically evaluate the pharmacological profile of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. A thorough investigation of its receptor binding, functional activity, and in vivo efficacy in models of depression and anxiety will be critical in determining its potential as a clinical candidate. Future studies should also explore its effects in models of psychosis and cognitive impairment, given the complex interplay of the serotonergic system in these disorders.
References
-
PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. [Link]
-
PubMed. (1991). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]
-
PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing a Structure-Activity Relationship (SAR) for Furo[3,2-c]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Authored By: Senior Application Scientist, Gemini Division
Abstract
The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of critical cellular signaling pathways implicated in oncology and inflammatory diseases.[1][2] This technical guide provides an in-depth, experience-driven framework for establishing a robust Structure-Activity Relationship (SAR) for novel furo[3,2-c]pyridine analogs, with a specific focus on their development as kinase inhibitors targeting the PI3K/Akt/mTOR and JAK/STAT pathways. We will move beyond a simple recitation of methods to a fully contextualized protocol, explaining the scientific rationale behind each step to empower researchers in their drug discovery efforts.
Introduction: The Furo[3,2-c]pyridine Scaffold - A Promising Pharmacophore
The fusion of a furan ring to a pyridine core creates the furo[3,2-c]pyridine entity, a heterocyclic system that offers a unique combination of structural rigidity and electronic properties. This makes it an attractive starting point for the design of potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers and other diseases.[3][4] The furo[3,2-c]pyridine core can be strategically functionalized at various positions to optimize interactions with the ATP-binding pocket of target kinases, thereby modulating their activity. The goal of a successful SAR study is to systematically map these functionalization points to the biological activity of the analogs, providing a predictive model for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
The SAR Development Workflow: An Integrated Approach
Developing a meaningful SAR is an iterative process that marries chemical synthesis with biological evaluation and computational modeling. The workflow is designed to be a self-validating system, where each cycle of design, synthesis, and testing provides feedback to refine the subsequent generation of compounds.
Foundational Synthesis of the Furo[3,2-c]pyridine Core
The ability to rapidly generate a diverse library of analogs is the cornerstone of any SAR study. A common and efficient method for constructing the furo[3,2-c]pyridine skeleton is through a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[1]
Protocol 3.1: General Synthesis via Sonogashira Coupling and Cyclization
-
Rationale: This protocol is chosen for its versatility and tolerance of a wide range of functional groups, allowing for the introduction of diversity elements crucial for SAR exploration.
-
Step 1: Sonogashira Coupling. To a solution of a substituted 3-iodo-4-hydroxypyridine (1 equivalent) in a suitable solvent (e.g., THF/H₂O), add the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents), and a base (e.g., triethylamine, 3 equivalents).
-
Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Intramolecular Cyclization. Upon completion of the coupling reaction, the reaction mixture is often heated to promote the intramolecular 5-endo-dig cyclization, which forms the furan ring.
-
Step 4: Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired furo[3,2-c]pyridine analog.
Biological Evaluation: From In Vitro Activity to Cellular Effects
The biological evaluation of the synthesized analogs is a tiered process, starting with target-specific in vitro assays and progressing to more complex cell-based assays.
Primary Screening: In Vitro Kinase Inhibition Assays
The initial assessment of the synthesized compounds is their ability to inhibit the target kinase in a cell-free system. This provides a direct measure of the compound's potency against the isolated enzyme.
Protocol 4.1.1: ADP-Glo™ Kinase Assay (Promega)
-
Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction. It is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[5]
-
Step 1: Compound Preparation. Prepare serial dilutions of the furo[3,2-c]pyridine analogs in DMSO. A typical starting concentration is 10 mM.
-
Step 2: Kinase Reaction. In a 384-well plate, add 2.5 µL of the test compound dilution and 2.5 µL of the target kinase (e.g., PI3K, JAK2) in kinase buffer.[5] Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.[5]
-
Step 3: Initiation of Reaction. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.[5] The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC₅₀ determination.[2] Incubate at 30°C for 60 minutes.[5]
-
Step 4: ADP Detection. Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5] Incubate for 40 minutes at room temperature.[5]
-
Step 5: Luminescence Generation. Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[5] Incubate for 30-60 minutes at room temperature.
-
Step 6: Data Acquisition. Measure the luminescence using a plate reader. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Secondary Screening: Cell-Based Assays
Compounds that demonstrate promising activity in the primary screen are then evaluated in a cellular context to assess their ability to inhibit the target in a more physiologically relevant environment and to determine their effect on cell viability.
Protocol 4.2.1: MTT Assay for Cell Viability
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7][8] It is a reliable and widely used method to assess the cytotoxic effects of potential drug candidates.[1]
-
Step 1: Cell Seeding. Seed a human cancer cell line known to be dependent on the target pathway (e.g., MCF-7 for PI3K/Akt, HEL for JAK/STAT) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Step 2: Compound Treatment. Treat the cells with serial dilutions of the furo[3,2-c]pyridine analogs for a specified duration (e.g., 48 or 72 hours).[1]
-
Step 3: MTT Addition. Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][6]
-
Step 4: Solubilization. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Step 5: Absorbance Measurement. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Data Analysis and SAR Interpretation
The data generated from the biological assays is then compiled and analyzed to establish the SAR. This involves correlating the structural modifications of the analogs with their biological activity.
Table 1: Hypothetical SAR Data for Furo[3,2-c]pyridine Analogs Targeting PI3Kα
| Compound ID | R¹ Substituent | R² Substituent | PI3Kα IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| FSP-001 | H | H | >10,000 | >50 |
| FSP-002 | 4-Morpholinyl | H | 5,200 | 25.3 |
| FSP-003 | H | 4-Fluorophenyl | 850 | 10.1 |
| FSP-004 | 4-Morpholinyl | 4-Fluorophenyl | 150 | 1.8 |
| FSP-005 | 4-Morpholinyl | 3-Chlorophenyl | 210 | 2.5 |
| FSP-006 | 4-Morpholinyl | 4-Methoxyphenyl | 450 | 5.2 |
| FSP-007 | 1-Piperazinyl | 4-Fluorophenyl | 180 | 2.1 |
| FSP-008 | 4-Methyl-1-piperazinyl | 4-Fluorophenyl | 95 | 0.9 |
-
-
Substitution at both R¹ and R² is crucial for activity (compare FSP-001 to others).
-
A morpholinyl group at R¹ appears to be beneficial for potency (compare FSP-002 and FSP-004).
-
A 4-fluorophenyl group at R² is a favorable substituent (compare FSP-004 to FSP-005 and FSP-006).
-
Modification of the piperazinyl group at R¹ can further enhance potency (compare FSP-007 and FSP-008).
-
Understanding the Target Pathways: PI3K/Akt/mTOR and JAK/STAT
A thorough understanding of the target signaling pathways is essential for rational drug design and interpretation of biological data.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][9][10][11] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt.[9][11] Activated Akt then modulates a variety of downstream targets, including mTORC1, to promote cellular processes that are often hyperactive in cancer.[3][9]
The JAK/STAT signaling pathway transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[12][13][14] Ligand binding to cytokine receptors activates associated JAKs, which then phosphorylate the receptors and STAT proteins.[4][15] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[15]
Advanced SAR Development: Computational and ADME/Tox Profiling
To refine the SAR and prioritize lead candidates, computational modeling and early ADME/Tox profiling are indispensable.
Computational Modeling
-
Rationale: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the binding mode of inhibitors and help predict the activity of novel analogs, thereby guiding synthetic efforts.[16][17][18]
-
Protocol:
-
Molecular Docking: Dock the synthesized furo[3,2-c]pyridine analogs into the ATP-binding site of the target kinase crystal structure (obtained from the Protein Data Bank) to predict their binding poses and interactions.
-
QSAR Model Development: Use the biological activity data to build a QSAR model that correlates the physicochemical properties of the analogs with their inhibitory potency. This model can then be used to predict the activity of virtual compounds.[19]
-
Early ADME/Tox Profiling
-
Rationale: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of promising compounds at an early stage is crucial to identify potential liabilities that could lead to late-stage attrition.[20][21][22][23][24]
-
Recommended Assays:
-
Metabolic Stability: Incubate the compounds with liver microsomes to assess their susceptibility to metabolism by cytochrome P450 enzymes.[24]
-
Aqueous Solubility: Determine the solubility of the compounds in a physiologically relevant buffer.
-
Cell Permeability: Use assays such as the Caco-2 permeability assay to predict intestinal absorption.[22][24]
-
Cytotoxicity in Non-cancerous Cells: Evaluate the cytotoxicity of the compounds in a non-cancerous cell line to assess their therapeutic window.
-
hERG Inhibition: Screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.
-
Conclusion
The development of a comprehensive SAR for furo[3,2-c]pyridine analogs is a multidisciplinary endeavor that requires a systematic and iterative approach. By integrating rational design, efficient synthesis, and a tiered biological evaluation strategy that includes both in vitro and cell-based assays, researchers can effectively navigate the complexities of kinase inhibitor discovery. The inclusion of computational modeling and early ADME/Tox profiling further enhances the predictive power of the SAR, enabling the prioritization of lead candidates with a higher probability of success in preclinical and clinical development. This guide provides a robust framework to unlock the full therapeutic potential of the versatile furo[3,2-c]pyridine scaffold.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Knaus, E. E., & Kumar, P. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(11), 3354. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Structure-based molecular modeling in SAR analysis and lead optimization. Computational and Structural Biotechnology Journal, 17, 1196-1204. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (2023). Computational study on QSAR modeling, molecular docking,. Retrieved from [Link]
-
Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
ResearchGate. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... Retrieved from [Link]
-
YouTube. (2023). JAK-STAT signaling pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 12(35), 22695-22714. Retrieved from [Link]
-
MDPI. (2023). Synergistic Effects and Differential Roles of Dual-Frequency and Multi-Dimensional SAR Features in Forest Aboveground Biomass and Component Estimation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
YouTube. (2020). PI3k/AKT/mTOR Pathway. Retrieved from [Link]
-
PubMed. (1989). Strategies for the use of computational SAR methods in assessing genotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). PI3K/AKT/mTOR Signaling Pathway. Retrieved from [Link]
-
ACS Publications. (2021). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology, 4(5), a011205. Retrieved from [Link]
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-based molecular modeling in SAR analysis and lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for the use of computational SAR methods in assessing genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Drug Discovery: ADME/Toxicity [promega.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. cellgs.com [cellgs.com]
- 23. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and product purity. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer data-driven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic route for preparing 4-(Piperazin-1-yl)furo[3,2-c]pyridine?
The most established and industrially scalable approach is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (typically a halide, such as chlorine) from the 4-position of the furo[3,2-c]pyridine core by piperazine. The reaction is typically performed in a polar aprotic solvent in the presence of a base. The final step involves the formation of the hydrochloride salt to improve stability and handling.
Q2: Why is yield often variable in this synthesis, and what are the primary contributing factors?
Yield variability is a common challenge and can be attributed to several critical parameters:
-
Purity of Starting Materials: The presence of impurities in the 4-chloro-furo[3,2-c]pyridine or piperazine can lead to side reactions.
-
Reaction Stoichiometry: The ratio of piperazine to the furo[3,2-c]pyridine substrate is crucial. An inadequate amount of piperazine can result in incomplete conversion, while a large excess can complicate purification.
-
Reaction Temperature and Time: Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote the formation of degradation products or undesired side reactions.
-
Choice of Base and Solvent: The reaction environment significantly impacts the nucleophilicity of piperazine and the stability of the intermediates.
-
Work-up and Purification: Product loss during extraction, crystallization, or chromatography is a frequent cause of reduced isolated yield.
Q3: Why is the final product isolated as a hydrochloride salt?
Converting the final compound to its hydrochloride salt serves several important functions. The salt form generally exhibits higher crystallinity, which facilitates purification through recrystallization and simplifies handling of the final product. Furthermore, hydrochloride salts often have improved aqueous solubility and stability compared to the freebase, which is a critical attribute for pharmaceutical development.
Visualizing the Synthetic Pathway
The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps involve the reaction of 4-chloro-furo[3,2-c]pyridine with a piperazine source, followed by protonation to form the hydrochloride salt. Using a mono-protected piperazine, such as Boc-piperazine, is a common strategy to prevent undesired double substitution.
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol utilizes Boc-piperazine to ensure high selectivity and yield.
Step 1: Nucleophilic Aromatic Substitution
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-furo[3,2-c]pyridine (1.0 eq), Boc-piperazine (1.2 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress using LC-MS or TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 8-16 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20x the volume of DMF) and wash with water (3 x 15x volume) followed by brine (1 x 15x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude intermediate from Step 1 in a minimal amount of ethyl acetate or 1,4-dioxane.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise. A precipitate should form.
-
Stir the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection and salt formation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold ethyl acetate or diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum at 40-50°C to yield 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride as a solid.
Data Summary: Impact of Key Parameters on Yield
| Parameter | Condition | Expected Outcome | Rationale |
| Piperazine Source | Unprotected Piperazine (1.5 eq) | Moderate Yield, Purity Issues | Risk of di-substitution, complicating purification. |
| Boc-Piperazine (1.2 eq) | High Yield, High Purity | Prevents di-substitution, leading to a cleaner reaction profile. [1] | |
| Temperature | 70-80°C | Low Conversion / Slow Rate | Insufficient energy to overcome the activation barrier of the SNAr reaction. |
| 100-110°C | Optimal Conversion Rate | Balances reaction rate with thermal stability of reactants and products. | |
| Solvent | Acetonitrile (ACN) | Moderate Rate | Good solvent, but its lower boiling point and polarity can limit reaction rate. |
| DMF / DMSO | Excellent Rate & Yield | High polarity effectively stabilizes the charged reaction intermediate, accelerating the reaction. | |
| Base | K₂CO₃ | Good Performance | Standard, cost-effective base for this transformation. |
| Cs₂CO₃ | Excellent Performance | Higher solubility and basicity can sometimes accelerate difficult SNAr reactions. |
References
- Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs.PubMed.
- Synthesis of piperazines.Organic Chemistry Portal.
- SYNTHESIS OF FURO[2,3-c]PYRIDINE.Semantic Scholar.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.PMC - PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.
- Methods for preparation of furo[3,2‐c]pyridines; transformation of...ResearchGate.
- Synthetic strategies to pyrido fused heterocycles.Indian Academy of Sciences.
Sources
Technical Support Center: Purification of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Welcome to the technical support center for the purification of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic amine hydrochloride. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in chemical principles to ensure you achieve the desired purity and yield for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it's crucial to understand the physicochemical properties of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride that influence its purification.
-
Basicity: The presence of two nitrogen atoms in the piperazine ring and one in the pyridine ring confers basic properties to the molecule.[1] This basicity can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing and poor separation during column chromatography.[2]
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which significantly increases its polarity and aqueous solubility compared to the freebase. This property is pivotal for purification strategies involving aqueous and organic solvent systems.
-
Polarity: The furo[3,2-c]pyridine core, coupled with the piperazine moiety, makes the molecule polar. The hydrochloride salt form further enhances this polarity.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in a question-and-answer format.
Question 1: I'm observing significant peak tailing and poor recovery during silica gel column chromatography. What's causing this and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like heterocyclic amines on standard silica gel.[2]
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic nitrogen atoms of your compound through acid-base interactions. This causes some of the molecules to adhere strongly to the stationary phase, leading to tailing peaks and, in severe cases, irreversible adsorption and low recovery.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). Ammonia in methanol (e.g., 1-2% of a 7N solution) can also be effective.[2]
-
Use of Deactivated Silica: Employ amine-treated or "deactivated" silica gel as your stationary phase. This silica has been treated to cap the acidic silanol groups, reducing the unwanted interactions with basic analytes.[2]
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a C18-functionalized silica (reversed-phase chromatography).
-
Question 2: My compound seems to be insoluble in the initial recrystallization solvent I chose. How do I select an appropriate solvent system?
Answer:
Effective recrystallization hinges on the principle of differential solubility at different temperatures.[3]
-
Causality: For successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] If your compound is insoluble even at elevated temperatures, the solvent is too non-polar. Conversely, if it's highly soluble at room temperature, the solvent is too polar, and you will have poor recovery.
-
Solvent Selection Strategy:
-
"Like Dissolves Like": Given the polar nature of the hydrochloride salt, start with polar protic solvents like isopropanol, ethanol, or methanol. You might find it is too soluble in methanol and not soluble enough in isopropanol.
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. A good single solvent will show the desired solubility profile.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., ethyl acetate, diethyl ether, or acetone) until you observe persistent turbidity. Gently heat to redissolve and then allow to cool slowly.
-
Question 3: After purification, my NMR spectrum shows the presence of residual starting materials or side-products. What are the likely impurities and how can I remove them?
Answer:
The nature of impurities depends on the synthetic route used to prepare 4-(Piperazin-1-yl)furo[3,2-c]pyridine. Common synthetic strategies for similar structures involve nucleophilic aromatic substitution or palladium-catalyzed amination.[4][5]
-
Potential Impurities & Removal Strategies:
| Potential Impurity | Likely Source | Removal Strategy |
| Unreacted Piperazine | Excess reagent in the synthesis. | Piperazine is highly polar and water-soluble. An aqueous wash of an organic solution of the freebase can be effective. If purification is done on the salt, piperazine dihydrochloride is also very water-soluble. |
| Unreacted Furo[3,2-c]pyridine Precursor (e.g., a chloro- or bromo-derivative) | Incomplete reaction. | These precursors are typically less polar than the product. Flash column chromatography should provide good separation. |
| Bis-substituted Piperazine | Reaction of the product with another molecule of the furo[3,2-c]pyridine precursor. | This impurity will be significantly less polar than the desired product and can be separated by column chromatography. |
III. Detailed Experimental Protocols
Here are step-by-step protocols for common purification methods for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Protocol 1: Flash Column Chromatography (Freebase Form)
-
Rationale: Converting the hydrochloride salt to the freebase temporarily can improve its compatibility with standard silica gel chromatography by reducing its polarity slightly and allowing for the use of less polar solvent systems.
-
Workflow Diagram:
Caption: Workflow for Purification via Freebase Chromatography.
-
Step-by-Step Procedure:
-
Freebase Conversion:
-
Dissolve the crude hydrochloride salt in a minimal amount of water or a biphasic mixture of dichloromethane (DCM) and water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with stirring until the pH of the aqueous layer is between 9 and 10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase.
-
-
Column Chromatography:
-
Prepare a silica gel column packed with a suitable solvent system (e.g., 98:2 DCM/Methanol).
-
Dissolve the crude freebase in a minimal amount of the elution solvent and load it onto the column.
-
Elute the column with a gradient of methanol in DCM (e.g., from 2% to 10% methanol). Ensure 0.5% triethylamine (TEA) is present in the mobile phase throughout the gradient.
-
Monitor the fractions by thin-layer chromatography (TLC) or LC-MS.
-
Combine the pure fractions and concentrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the purified freebase in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in ether (e.g., 2.0 M) or isopropanolic HCl dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue addition until no further precipitation is observed.
-
Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the pure 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
-
-
Protocol 2: Recrystallization
-
Rationale: Recrystallization is an excellent method for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be found. It is often used as a final polishing step after chromatography.
-
Workflow Diagram:
Caption: General Workflow for Recrystallization.
-
Step-by-Step Procedure:
-
Place the crude 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in an Erlenmeyer flask.
-
Add a small amount of a suitable "good" solvent, such as methanol or ethanol, and heat the mixture to boiling to dissolve the solid.
-
Once dissolved, slowly add a "bad" solvent, such as ethyl acetate or acetone, dropwise until the solution becomes cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.
-
Dry the purified crystals under vacuum.
-
IV. Frequently Asked Questions (FAQs)
-
Q1: Can I use reversed-phase HPLC for purification?
-
A: Yes, reversed-phase HPLC (e.g., on a C18 column) is an excellent alternative for purifying polar hydrochloride salts. A typical mobile phase would be a gradient of acetonitrile or methanol in water, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The TFA will form an ion pair with your amine, which can improve retention and peak symmetry.
-
-
Q2: My final product is off-white or slightly colored. How can I decolorize it?
-
A: If the coloration is due to highly conjugated, non-polar impurities, they can often be removed by chromatography. For color bodies that persist, a charcoal treatment during recrystallization can be effective. Add a small amount of activated carbon to the hot solution before filtering it (while hot) and allowing it to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[6]
-
-
Q3: What analytical techniques should I use to assess the purity of my final product?
-
A: A combination of techniques is recommended for comprehensive purity analysis:
-
LC-MS: To confirm the mass of the desired product and identify any impurities.
-
¹H and ¹³C NMR: To confirm the structure and identify any structural isomers or impurities.
-
HPLC with UV detection: To determine the purity profile and quantify impurities.
-
Elemental Analysis (CHN): To confirm the empirical formula, especially after salt formation.
-
-
V. References
-
Khan, K. M., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 10, 1076214. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology for the synthesis of arylpiperazines. Organic Letters, 18(20), 5272–5275. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage.com. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. MT.com. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.org. [Link]
-
McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
-
Patel, R. P., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WIPO Patent Application WO/2005/021521.
-
Di Cunto, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7293. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. biotage.com [biotage.com]
- 3. mt.com [mt.com]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Solubility of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride in DMSO
Introduction
Welcome to the technical support guide for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. This molecule, featuring a fused furo-pyridine heterocyclic core, is of significant interest in medicinal chemistry and drug discovery. As researchers, you will often rely on Dimethyl Sulfoxide (DMSO) as the solvent of choice for creating high-concentration stock solutions due to its broad solvating power.[1]
However, the unique physicochemical properties of both this hydrochloride salt and DMSO itself can present challenges, leading to issues with dissolution, stability, and precipitation. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful preparation and use of your compound, thereby safeguarding the integrity and reproducibility of your experimental data.
Section 1: Understanding the Core Chemistry: Compound and Solvent Profiles
A foundational understanding of the interacting components is critical before proceeding to troubleshooting. The issues you encounter are not random; they are a direct result of the specific chemical properties of your molecule and the solvent.
Q1: What are the key structural features of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride that influence its solubility?
A1: The solubility behavior of this compound is governed by a combination of factors inherent to its structure:
-
Fused Heterocyclic Core: The furo[3,2-c]pyridine system is a rigid, largely planar, and aromatic structure. While the oxygen and nitrogen atoms introduce polarity, the overall core is relatively lipophilic.
-
Piperazine Moiety: The piperazine ring contains two basic nitrogen atoms.[2] In the hydrochloride salt form, one or both of these nitrogens (along with the pyridine nitrogen) are likely protonated, forming a positively charged species. This salt form is designed to enhance solubility in polar protic solvents (like water or ethanol) but can create a complex scenario in a polar aprotic solvent like DMSO.
-
Hydrochloride Salt: The presence of the chloride counter-ion means you are dissolving an ionic salt. While DMSO is adept at dissolving many salts, the acidic proton (from HCl) can have unintended consequences, particularly concerning solvent stability.[3][4]
Q2: Why is DMSO the standard solvent, and what are its critical properties researchers must be aware of?
A2: DMSO is a uniquely powerful polar aprotic solvent, making it invaluable in drug discovery.[1] However, its most beneficial properties are also the source of potential issues:
-
High Polarity: This allows it to effectively solvate a wide range of molecules, including many that are insoluble in water or alcohols.
-
Hygroscopicity (Critical Point): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even brief exposure to air can introduce significant amounts of water. This absorbed water alters the solvent environment, often drastically reducing the solubility of organic compounds and leading to precipitation, especially after freeze-thaw cycles.[5][6]
-
Potential for Degradation: Under acidic conditions, particularly when heated, DMSO can decompose.[3][7] Since your compound is a hydrochloride salt, it introduces acidity into the solution, making the DMSO susceptible to degradation into byproducts like dimethyl sulfide (which has a characteristic garlic-like odor).[1][3]
Table 1: Core Physicochemical Data
| Parameter | 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 119924-32-2[8] | 67-99-3 |
| Molecular Formula | C₁₁H₁₄ClN₃O[8] | (CH₃)₂SO[1] |
| Molecular Weight | 239.70 g/mol [8] | 78.13 g/mol |
| Appearance | White to off-white solid | Clear, odorless liquid[1] |
| Key Feature | Acidic hydrochloride salt | Polar aprotic, highly hygroscopic[1][5] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common solubility issues encountered in the lab.
Issue 1: Incomplete Dissolution in DMSO
Q: I've added the correct volume of DMSO to my vial of powder, but it's not dissolving completely, even after vortexing. What should I do?
A: This is a common kinetic issue where the dissolution rate is slow. The goal is to introduce sufficient energy to overcome the compound's crystal lattice energy without degrading the compound or the solvent.
-
Scientific Rationale: Dissolution requires solvent molecules to break apart the intermolecular forces holding the solid compound together. This process can be slow for crystalline materials.
-
Troubleshooting Steps:
-
Extended Vortexing: Continue vortexing for 5-10 minutes.
-
Sonication: Place the vial in a bath sonicator for 10-15 minute intervals.[9] The high-frequency sound waves generate localized energy through cavitation, which effectively breaks apart solid aggregates without significantly raising the bulk temperature.[6]
-
Gentle Warming (Use with Caution): Warm the solution in a water bath at 37°C for 5-10 minutes.[9] Warning: Do not exceed 40°C. Heating an acidic solution of a hydrochloride salt in DMSO can accelerate the degradation of the solvent and potentially the compound.[3][10] This should be your last resort.
-
Issue 2: Precipitation in DMSO Stock During Storage
Q: My stock solution was perfectly clear when I made it, but after storing it in the -20°C freezer and re-thawing, I see crystals or a hazy precipitate. Why did this happen?
A: The most likely culprit is the absorption of atmospheric water by the DMSO.[5]
-
Scientific Rationale: When you open your vial of anhydrous DMSO or your stock solution, it immediately begins absorbing moisture from the air. Water is a poor solvent for your likely lipophilic parent compound. The introduction of even small percentages of water into the DMSO creates a co-solvent system where your compound is less soluble, especially at lower temperatures. Each freeze-thaw cycle provides an opportunity for crystal formation and growth.[6]
-
Preventative Measures (Best Practices):
-
Use Anhydrous DMSO: Always start with a fresh, unopened bottle of high-purity, anhydrous DMSO.
-
Aliquot Your Stock: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed vials. This is the most critical step to prevent repeated exposure to moist air and minimize freeze-thaw cycles.[5][9]
-
Proper Storage: Store the aliquots in a desiccated environment if possible, and always ensure caps are tightly sealed.
-
Issue 3: Precipitation Upon Dilution into Aqueous Buffers
Q: When I add my clear DMSO stock solution to my cell culture media or aqueous assay buffer, the solution immediately turns cloudy or a precipitate forms. How can I prevent this?
A: This is a classic solubility challenge caused by the drastic change in solvent environment. The compound is far less soluble in the aqueous environment of your assay than it is in pure DMSO.[11][12]
-
Scientific Rationale: You are moving the compound from a solvent where it is highly soluble (100% DMSO) to one where it is poorly soluble (e.g., >99% aqueous buffer). Even though the final DMSO concentration might be 0.1-0.5%, this is often not enough to keep the compound in solution at your desired final concentration.[13][14]
-
Optimization Strategies:
-
Modify the Dilution Process: Do not dilute the DMSO stock in a stepwise manner with water or buffer. Instead, add the small volume of DMSO stock directly into the final, larger volume of assay media while vortexing vigorously. This promotes rapid dispersion and can create a temporary, supersaturated solution that may be stable for the duration of your experiment.[12]
-
Lower the Final Concentration: Test if a lower final concentration of the compound is still effective in your assay.
-
Increase Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.2% to 0.5%) may help. Always run a vehicle control with the matching DMSO concentration, as DMSO itself can have biological effects.[14]
-
Consider Co-solvents or Excipients: For persistent issues, formulation strategies using co-solvents (e.g., PEG400) or solubilizing agents like cyclodextrins may be necessary, though this requires significant assay re-validation.[13]
-
Section 3: Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a well-solubilized, stable stock solution.
-
Pre-Experiment Checklist:
-
Ensure you have a new, sealed bottle of anhydrous, high-purity DMSO.
-
Have sterile, single-use microcentrifuge tubes or cryovials ready for aliquoting.
-
Calculate the required mass of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (MW: 239.70 g/mol ) and the volume of DMSO.
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 239.70 g/mol = 0.002397 g = 2.40 mg
-
-
-
Weighing the Compound:
-
Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the powder.
-
Accurately weigh the calculated mass of the compound into a sterile vial.
-
-
Dissolution Procedure:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for at least 2 minutes.[9]
-
Visually inspect for any remaining solid particles.
-
If particles remain, place the vial in a bath sonicator for 10 minutes.[9] Remove and inspect. Repeat if necessary.
-
If, and only if, solids persist, place the vial in a 37°C water bath for 5 minutes. Immediately remove and vortex.[9]
-
-
Aliquoting and Storage (Crucial Step):
-
Once the solution is perfectly clear, immediately dispense it into single-use aliquots (e.g., 10-20 µL per vial).
-
Seal the aliquot vials tightly.
-
Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[13]
-
Crucially, avoid repeated freeze-thaw cycles of any single aliquot.
-
Section 4: Visual Workflow and Summary
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for diagnosing and resolving common solubility issues.
References
-
PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. Retrieved from [Link]
-
ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). US5868908A - Separation of inorganic salts from dimethyl sulfoxide.
-
PubMed. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove NaCl salt from Organic compound which is only soluble in DMSO?. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from [Link]
-
ChemBK. (n.d.). Pyridinium chloride. Retrieved from [Link]
Sources
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US5868908A - Separation of inorganic salts from dimethyl sulfoxide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ziath.com [ziath.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 119924-32-2|4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-c]pyridine Ring Formation
Welcome to the technical support center for the synthesis of the furo[3,2-c]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic motif.
Introduction to Furo[3,2-c]pyridine Synthesis
The furo[3,2-c]pyridine core is a significant pharmacophore found in a variety of biologically active compounds. Its synthesis, while achievable through several key methodologies, can present challenges ranging from low yields to the formation of complex side products. This guide will focus on three prevalent synthetic strategies:
-
Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization: A versatile method involving the coupling of a halo-hydroxypyridine with a terminal alkyne, followed by cyclization to form the furan ring.
-
Pictet-Spengler Reaction: An acid-catalyzed cyclization of a furan-containing amine with an aldehyde to form tetrahydrofuro[3,2-c]pyridines.
-
Synthesis from 3-Alkynyl-4-pyrones: A newer approach that allows for the tandem formation of both the furan and pyridine rings.
This resource is structured to provide you with not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This two-step, often one-pot, process is a powerful method for constructing the furo[3,2-c]pyridine skeleton. It begins with a Sonogashira cross-coupling of a halogenated hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting alkynylpyridine intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this route?
A1: Typically, a 4-hydroxy-3-iodopyridine is used as the aryl halide.[1] The reactivity of the halide is crucial, with iodides being more reactive than bromides. Terminal alkynes with a variety of substituents can be employed, although sterically hindered alkynes may require more forcing conditions.
Q2: How do I choose the optimal palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical for a successful Sonogashira coupling. A common precatalyst is Pd(OAc)₂ or Pd/C, often used in conjunction with a copper(I) co-catalyst like CuI.[1][2] The phosphine ligand plays a significant role in stabilizing the palladium catalyst and influencing its reactivity. Sterically bulky and electron-rich phosphines, such as PPh₃ and Buchwald-type ligands, are often effective.[3]
Q3: What is the role of the base and solvent in this reaction?
A3: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is essential to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[1][2] The choice of solvent can significantly impact the reaction rate and solubility of the reactants and catalyst. DMF is a common solvent for this reaction, though others like ethanol have also been used successfully.[1][2]
Troubleshooting Guide: Sonogashira Coupling and Cyclization
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may be old, oxidized, or of poor quality. | • Use a fresh batch of palladium catalyst. • Consider using a pre-catalyst that is more stable to air and moisture. • Ensure proper storage of the catalyst under an inert atmosphere.[3] |
| Oxygen Contamination: Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. | • Thoroughly degas all solvents and the reaction vessel using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen).[3] • Maintain a positive pressure of an inert gas throughout the reaction. | |
| Suboptimal Ligand Choice: The chosen phosphine ligand may not be suitable for the specific substrates. | • Screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, PCy₃, Buchwald ligands).[3][4] | |
| Ineffective Base or Solvent: The base may not be strong enough, or the solvent may not be appropriate for the reaction. | • Experiment with different amine bases (e.g., Et₃N, iPr₂NH, DBU). • Test a range of solvents with varying polarities (e.g., DMF, toluene, dioxane).[5] | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: As mentioned above, oxygen promotes the oxidative homocoupling of the terminal alkyne. | • Rigorously exclude oxygen from the reaction mixture. |
| Incorrect Reaction Temperature: The reaction temperature may be too high, leading to decomposition or side reactions. | • Optimize the reaction temperature. Sometimes, lowering the temperature can improve selectivity and reduce the formation of byproducts. | |
| Poor Regioselectivity in Cyclization | Steric or Electronic Effects: The substituents on the alkyne or the pyridine ring can influence the regioselectivity of the intramolecular cyclization. | • Modify the protecting group on the alkyne or the substituents on the pyridine ring to favor the desired 5-endo-dig cyclization. |
Experimental Protocol: Synthesis of a Furo[3,2-c]pyridine via Sonogashira Coupling and Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-hydroxy-3-iodopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed DMF via syringe, followed by the amine base (e.g., iPr₂NH, 3.0 equiv.).
-
Reaction: Stir the reaction mixture at 70 °C and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Workflow
Caption: Workflow for Furo[3,2-c]pyridine Synthesis.
Section 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. In the context of furo[3,2-c]pyridine synthesis, it involves the condensation of a furan-containing amine with an aldehyde, followed by an acid-catalyzed cyclization.[2][6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this reaction?
A1: The reaction typically employs a 2-(furan-2-yl)ethanamine derivative and an aldehyde. The nature of the aldehyde (aromatic or aliphatic) and the substituents on both starting materials can significantly influence the reaction outcome.[2]
Q2: What is the role of the acid catalyst?
A2: The acid catalyst is crucial for both the formation of the iminium ion intermediate and the subsequent electrophilic aromatic substitution onto the furan ring. Common acids used include HCl and trifluoroacetic acid (TFA).[2]
Q3: What are the major challenges in this reaction?
A3: A primary challenge is the potential for "tarring" or polymerization of the furan ring under strongly acidic conditions.[9] Another issue can be the formation of byproducts, such as 1,4-diketones, through acid-catalyzed hydrolysis of the furan ring.[8]
Troubleshooting Guide: Pictet-Spengler Reaction
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | Unstable Iminium Ion: The iminium ion intermediate may not be stable enough for efficient cyclization, especially with aliphatic aldehydes or electron-withdrawing groups on aromatic aldehydes. | • Use aromatic aldehydes with electron-donating groups to stabilize the iminium ion.[2] • Consider using a milder acid catalyst or a lower reaction temperature to prevent decomposition of the intermediate. |
| Decomposition of Starting Material: The furan ring is sensitive to strong acids and can decompose. | • Slowly add the acid catalyst at a low temperature. • Screen different acid catalysts (e.g., TFA, acetic acid) to find a milder option. | |
| "Tarring" or Polymerization | Excessive Acidity: Strong acidic conditions can lead to the polymerization of the furan ring. | • Use the minimum amount of acid catalyst required for the reaction. • Consider using a weaker acid or a biphasic reaction system to control the acidity. |
| High Reaction Temperature: Elevated temperatures can accelerate decomposition and polymerization. | • Run the reaction at a lower temperature for a longer period. | |
| Formation of 1,4-Diketone Byproduct | Acid-Catalyzed Furan Ring Opening: The furan ring in the product can undergo acid-catalyzed hydrolysis to form a 1,4-diketone. | • Use milder reaction conditions (lower temperature, less acid). • Optimize the workup procedure to quickly neutralize the acid after the reaction is complete. |
Experimental Protocol: Synthesis of a Tetrahydrofuro[3,2-c]pyridine via Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation: In a round-bottom flask, dissolve the 2-(furan-2-yl)ethanamine derivative (1.0 equiv.) and the aldehyde (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or toluene). Stir at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add the acid catalyst (e.g., TFA, 2.0 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting the Pictet-Spengler Reaction.
Section 3: Synthesis from 3-Alkynyl-4-pyrones
A more recent and innovative approach to furo[3,2-c]pyridines involves the reaction of 3-alkynyl-4-pyrones with an ammonia source, such as ammonium acetate. This method can proceed under mild, often catalyst-free conditions.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the key advantage of this method?
A1: This strategy allows for the tandem formation of both the furan and pyridine rings in a single step from readily available starting materials. The reaction can often be performed at room temperature without the need for a metal catalyst.[11]
Q2: How are the 3-alkynyl-4-pyrone starting materials synthesized?
A2: The 3-alkynyl-4-pyrone precursors are typically prepared via a Sonogashira coupling of a 3-bromo-4-pyrone with a terminal alkyne.[11]
Q3: What is the role of the solvent in this reaction?
A3: The choice of solvent can be critical. Highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to promote the reaction effectively, even at room temperature.[11]
Troubleshooting Guide: Synthesis from 3-Alkynyl-4-pyrones
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | Poor Solubility of Starting Materials: The 3-alkynyl-4-pyrone may not be sufficiently soluble in the reaction solvent. | • Screen different solvents, with a focus on polar, non-coordinating options like HFIP. • Gentle heating may be required for less reactive substrates. |
| Inefficient Ring Closure: The cyclization to form the pyridine ring may be slow or incomplete. | • Increase the concentration of the ammonia source (e.g., ammonium acetate). • If the reaction is sluggish at room temperature, consider a moderate increase in temperature. | |
| Formation of Furan Byproducts | Hydration of the Alkyne: In the presence of water, the 3-alkynyl-4-pyrone can undergo hydration to form a furan byproduct instead of the desired furo[3,2-c]pyridine. | • Ensure that all reagents and solvents are anhydrous. • Perform the reaction under a dry, inert atmosphere. |
Experimental Protocol: Synthesis of a Furo[3,2-c]pyridine from a 3-Alkynyl-4-pyrone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a vial, dissolve the 3-alkynyl-4-pyrone (1.0 equiv.) and ammonium acetate (5.0 equiv.) in hexafluoroisopropanol (HFIP).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired furo[3,2-c]pyridine.
Section 4: Purification and Characterization
The purification of furo[3,2-c]pyridine derivatives can sometimes be challenging due to the presence of closely related byproducts or starting materials.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
-
Characterization: The structure of the synthesized furo[3,2-c]pyridines should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Taszarek, M., & Reissig, H.-U. (2022).
- Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 17(6).
- Alonso, D. A., et al. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 16(34), 10324-10338.
- Kim, H., et al. (2023).
- Krasavin, M., et al. (2019). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. European Journal of Organic Chemistry, 2019(43), 7333-7341.
-
Sonogashira coupling. (2023, December 29). In Wikipedia. [Link]
- Butin, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997.
- Gallaher, J. K., et al. (2016). Mechanistic Insights in Catalytic Conversion of Sugars to Platform Furan Derivatives.
- Krasavin, M., et al. (2019). Methods for preparation of furo[3,2‐c]pyridines; transformation of 3‐alkynyl‐4‐pyrones to benzofurans through a furopyrylium intermediate; a proposed approach to the synthesis of furo[3,2‐c]pyridines.
- Butin, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- Zhang, Y., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society, 145(47), 25656-25666.
- MacNeil, S. L., et al. (2003). Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene. Organic Letters, 5(24), 4653-4655.
- Ahrens, S., et al. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, 52(17), 5658-5666.
- Gribble, G. W., et al. (2021). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 86(17), 11696-11708.
- Bauer, J. O., et al. (2018). Synthesis of Furan-Annelated BINOL-Derivatives: Acid-Catalyzed Cyclization Induces Partial Racemization. The Journal of Organic Chemistry, 83(15), 8019-8033.
- Borisov, A. V., & Varlamov, A. V. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 29(21), 5021.
-
Intramolecular Cyclization. (2023). In MDPI Encyclopedia. [Link]
- Brede, M., et al. (2021). Mechanistic Study of Dienamine Catalysis for the Proline-Catalyzed Cyclohexadienal Formation from α,β-Unsaturated Aldehydes in Methanol. Journal of the American Society for Mass Spectrometry, 32(12), 2635-2645.
- Zhang, Y., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis. BenchChem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Butin, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. PubMed.
- Reddy, T. R., et al. (2020). Modular access to furo[3,2-c]chromen-4-ones via Yb(OTf)3-catalyzed [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes. Organic & Biomolecular Chemistry, 18(31), 6031-6035.
- Butin, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC.
- Reddy, B. V. S., et al. (2019). Synthesis of quinolines by electrophilic cyclization of n-(2- alkynyl)anilines: 3-iodo-4-phenylquinoline.
- Organ, M. G., et al. (2016). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading. Chemistry – A European Journal, 22(45), 16183-16187.
- Butin, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- Badsara, S. S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(43), 28867-28879.
- BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. BenchChem.
- White, P. B., & Sigman, M. S. (2018). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science, 9(1), 235-239.
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
- Percy, R. J., et al. (2017). Palladium-catalyzed synthesis of monofluoroalkenes from 3,3-difluoropropenes using dimethylmalonate and derivatives as nucleophiles. Organic & Biomolecular Chemistry, 15(48), 10149-10153.
- Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Organic Chemistry Portal.
- Lee, S., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(8), 13856-13884.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. books.lucp.net [books.lucp.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
troubleshooting inconsistent results in cell-based assays with 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Welcome to the technical support guide for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in cell-based assays involving this and structurally related compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to ensure the robustness and reproducibility of your experimental data.
The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases and G-protein coupled receptors.[1][2][3] However, like many small molecules, achieving consistent results requires careful attention to compound handling, cell culture integrity, and assay design. This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing problems. Inconsistent results can almost always be traced back to one of three areas: the compound, the cells, or the assay protocol.
Caption: A logical workflow for troubleshooting assay variability.
Section 1: Compound Handling and Preparation
The most frequent source of variability begins before the compound ever touches the cells. Proper handling, solubilization, and storage are critical for accurate and reproducible dosing.
Q1: My compound, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, is difficult to dissolve. What is the recommended solvent and procedure?
A: This is a common issue, particularly with hydrochloride salts which can have varying solubility depending on the pH and solvent.
-
Underlying Cause: The piperazine moiety and the pyridine nitrogen can be protonated, making the molecule more polar and favoring acidic aqueous solutions or polar organic solvents.[4] Incomplete dissolution leads to a lower effective concentration than intended, causing experiment-to-experiment variability.
-
Troubleshooting Steps:
-
Primary Solvent: For initial stock solutions (typically 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended starting point. It is a powerful organic solvent capable of dissolving a wide range of compounds.
-
Solubilization Technique: Do not simply add solvent to the vial. To ensure complete dissolution:
-
Warm the vial gently in a 37°C water bath for 5-10 minutes.
-
Vortex thoroughly for at least 30 seconds.
-
Use sonication in an ultrasonic bath for 5-10 minutes if particulates are still visible.
-
-
Aqueous Buffers: For final dilutions into cell culture media, ensure the final concentration of DMSO is low (typically <0.5%, and always consistent across all wells) to avoid solvent-induced cytotoxicity. The hydrochloride salt form should enhance solubility in aqueous media compared to the free base.
-
| Solvent | Typical Stock Concentration | Notes |
| DMSO | 10-50 mM | Recommended primary solvent. Store stocks at -20°C or -80°C. |
| Ethanol | 1-10 mM | Can be an alternative, but may have higher cell toxicity. |
| PBS / Saline | < 1 mM | Solubility may be limited. Best for final dilutions from a DMSO stock. |
Q2: I prepared a high-concentration stock in DMSO, but I see a precipitate after storing it at -20°C or after diluting it into my cell culture medium. What's happening?
A: This indicates that the compound is crashing out of solution, a critical issue that leads to inaccurate cell dosing.
-
Underlying Cause:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability and cause the compound to precipitate. It is best practice to aliquot stock solutions into single-use volumes.[5]
-
Poor Aqueous Solubility: Even if soluble in DMSO, the compound may have limited solubility in the aqueous, neutral pH environment of cell culture media. When a concentrated DMSO stock is diluted, the solvent environment changes dramatically, and the compound can precipitate if its solubility limit is exceeded.
-
-
Troubleshooting Steps:
-
Aliquot Stocks: Prepare single-use aliquots of your high-concentration DMSO stock to minimize freeze-thaw cycles.
-
Check Final Concentration: If you see precipitation in the media, you are likely exceeding the compound's aqueous solubility limit. Try lowering the highest concentration in your dose-response curve.
-
Serial Dilution Method: When preparing your working concentrations, perform serial dilutions in DMSO first. Then, add a small volume of each DMSO dilution to the final media volume. This gradual dilution can sometimes prevent precipitation.
-
Pre-warm Media: Adding a cold DMSO stock to 37°C media can cause a "shock" that encourages precipitation. Allow both the media and the compound aliquot to reach room temperature before mixing.
-
Section 2: Cell Culture and Assay Environment
The biological system itself is a major source of potential variability. Maintaining a consistent and healthy cell culture is non-negotiable for reliable data.[6][7]
Q3: My baseline cell viability and/or signaling activity varies significantly between experiments, even in my vehicle-treated control wells. Why?
A: This points to inconsistencies in your cell culture practice. The goal is to have the cells in the exact same physiological state every time you run an assay.
-
Underlying Causes & Solutions:
-
High Passage Number: Cells in continuous culture can undergo genetic drift, changes in protein expression, and senescence over time.[5]
-
Solution: Use low-passage cells for all experiments. Thaw a fresh vial of cells after a defined number of passages (e.g., 15-20) and always record the passage number.[8]
-
-
Inconsistent Cell Seeding Density: The confluency of your cells at the time of treatment can drastically alter their metabolic rate and response to stimuli.[8]
-
Solution: Always use an automated cell counter or a hemocytometer for accurate cell counts. Seed plates so that cells are in an exponential growth phase (e.g., 70-80% confluent) at the time of compound addition.
-
-
Mycoplasma Contamination: This is a common and insidious contaminant that is not visible by light microscopy. Mycoplasma can alter virtually every aspect of cell physiology, including proliferation, metabolism, and signaling, making it a primary cause of inconsistent results.[6]
-
Solution: Routinely test your cell cultures for mycoplasma using a PCR-based or luminescence-based kit. Discard any contaminated cultures immediately.
-
-
Q4: I am observing unexpected cytotoxicity even at very low concentrations of the compound. What could be the issue?
A: While the compound may have intrinsic cytotoxic effects at high concentrations, off-target effects or interactions with the assay components can also be a cause.
-
Underlying Causes & Solutions:
-
Solvent Toxicity: As mentioned, DMSO can be toxic to cells, especially sensitive cell lines.
-
Solution: Ensure the final DMSO concentration is identical in all wells, including untreated controls, and is below the toxicity threshold for your specific cell line (usually <0.5%). Run a "vehicle-only" dose-response curve with just DMSO to confirm.
-
-
Compound Degradation: If the compound is unstable in solution, its degradation products could be more toxic than the parent molecule.
-
Solution: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid storing diluted compound in aqueous media for extended periods. The hydrochloride salt form of piperazine-containing compounds generally offers good stability.[4]
-
-
Assay Interference: The compound itself may interfere with the assay readout. For example, in viability assays like MTT, a compound could act as a reducing agent, leading to a false signal.
-
Solution: Run a cell-free control where you add the compound to media with the assay reagents but no cells. A significant signal in this control indicates direct assay interference.
-
-
Section 3: Assay-Specific Troubleshooting
Even with a stable compound and healthy cells, the specifics of the assay protocol can introduce significant error.
Q5: My dose-response curve is not sigmoidal, or the IC50 value for my positive control is drifting between experiments. How can I improve this?
A: A non-ideal curve shape or a drifting IC50 value are classic signs of technical variability in the assay itself.
-
Underlying Causes & Solutions:
-
Inaccurate Pipetting: Small errors in liquid handling, especially during serial dilutions, are magnified down the concentration range and can distort the curve.[7]
-
Solution: Use calibrated pipettes and fresh tips for every transfer. For multi-well plates, use a multichannel pipette where possible to reduce well-to-well variability.
-
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, leading to increased compound and media concentration. This can skew results.[9]
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. Ensure your incubator has good humidity control.
-
-
Reagent Variability: Lot-to-lot differences in serum, media, or detection reagents can cause IC50 values to shift.
-
Solution: When possible, purchase large batches of critical reagents like Fetal Bovine Serum (FBS) and test each new lot before use in critical experiments.
-
-
Incorrect Incubation Times: The time of compound exposure or the time until readout can be critical.
-
Solution: Standardize all incubation times precisely. For dose-response experiments, determine the optimal endpoint time where the assay window (signal vs. background) is maximal.[8]
-
-
Section 4: Advanced Troubleshooting: Target Engagement
A common source of confusion is when a compound shows variable phenotypic effects (e.g., on cell viability) but the reason is unclear. Verifying that the compound is engaging its intended molecular target within the cell is a crucial step.
Q6: How can I confirm that 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is inhibiting its intended target pathway in my cells?
A: This requires a target-specific downstream assay. Many furo[3,2-c]pyridine derivatives are known to inhibit protein kinases.[3] For example, if the intended target is a kinase in the PI3K/Akt/mTOR pathway, you can use Western blotting to measure the phosphorylation of a downstream substrate like Akt.
-
Scientific Rationale: A successful kinase inhibitor will reduce the level of phosphorylated downstream proteins. By treating cells with your compound and measuring the ratio of phosphorylated Akt (p-Akt) to total Akt, you can directly assess target engagement. A decrease in this ratio indicates successful inhibition of the upstream kinase.[3]
Caption: Simplified PI3K/Akt signaling pathway showing inhibition point.
Experimental Protocol: Western Blotting for Phospho-Akt
This protocol provides a method to verify target engagement by measuring changes in Akt phosphorylation.
-
Cell Seeding: Plate your cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce baseline signaling, you may need to serum-starve the cells (e.g., in media with 0.5% FBS) for 4-6 hours prior to treatment.
-
Compound Treatment: Treat the cells with vehicle (DMSO) and varying concentrations of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride for a predetermined time (e.g., 1-2 hours). Include a positive control (e.g., a known PI3K inhibitor).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total Akt. This serves as a loading control to ensure that changes in the phospho-protein are not due to changes in the total amount of protein.
-
Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-Akt to total Akt for each treatment condition. A dose-dependent decrease in this ratio confirms on-target activity.
References
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. (2024). PubMed Central. [Link]
-
Piperazine, hydrochloride (1:?). (n.d.). PubChem. [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (n.d.). PubMed. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). PubMed. [Link]
-
Sources of Variability in Cell Based Assays. (n.d.). Mettler Toledo. [Link]
-
Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (n.d.). TÜBİTAK. [Link]
-
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). ResearchGate. [Link]
-
In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (n.d.). MDPI. [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2022). ResearchGate. [Link]
-
(PDF) In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. (2020). ResearchGate. [Link]
-
Understanding and managing sources of variability in cell measurements. (n.d.). Insights.bio. [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). SGS. [Link]
-
4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. (n.d.). GSRS. [Link]
-
Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Cell Culture: Safety Practices and Solutions. (n.d.). GMI, Inc. [Link]
-
Displacement of [33P]ADP from human recombinant P2Y12 receptor expressed in CHO cells. (n.d.). PubChem. [Link]
-
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (n.d.). Frontiers. [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Technical Support Center: Stability of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride in Aqueous Solutions
This guide is intended for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. Here, we provide in-depth technical guidance on the stability of this compound in aqueous solutions, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments. Our approach is grounded in the fundamental chemical principles governing the behavior of the furo[3,2-c]pyridine and piperazine moieties.
Introduction to the Molecule and its Stability Considerations
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a heterocyclic compound featuring a furo[3,2-c]pyridine core linked to a piperazine ring. Its hydrochloride salt form is intended to enhance solubility and stability. However, the complex interplay of its structural features—the basic piperazine nitrogens, the aromatic furopyridine system, and its existence as a salt—dictates its behavior in aqueous media. Understanding these characteristics is paramount for designing robust experiments and interpreting results accurately. The primary factors influencing its stability in aqueous solutions are pH, temperature, light, and the presence of oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride and how does pH affect it?
A1: As a hydrochloride salt of a basic compound, 4-(Piperazin-1-yl)furo[3,2-c]pyridine is expected to have its highest solubility in acidic to neutral aqueous solutions. The piperazine moiety has two pKa values, approximately 5.35 and 9.73.[1][2] The furo[3,2-c]pyridine system also has a basic nitrogen with an estimated pKa around 5.23.[3] Therefore, in acidic solutions (pH < 5), the molecule will be fully protonated and exist as a highly water-soluble cation. As the pH increases towards and beyond the pKa values of the piperazine and pyridine nitrogens, the molecule will become deprotonated, leading to a significant decrease in aqueous solubility and potential precipitation.
Q2: What are the primary degradation pathways I should be concerned about?
A2: The two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The furo[3,2-c]pyridine ring system, while aromatic, can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening. However, this is generally less of a concern under typical experimental conditions (pH 3-8) compared to oxidation.
-
Oxidation: The piperazine ring is susceptible to oxidation.[4][5] This can lead to the formation of N-oxides, ring-opened products like ethylenediamine, or other oxidative degradation products.[4][5] The presence of dissolved oxygen, metal ions (which can catalyze oxidation), or oxidizing agents in your solution can accelerate this process.
Q3: How should I prepare and store aqueous stock solutions of this compound?
A3: For optimal stability, we recommend the following:
-
Solvent: Use purified, de-gassed water (e.g., HPLC-grade or Milli-Q) to minimize dissolved oxygen.
-
pH: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) to ensure the compound remains in its protonated, more stable, and soluble form.
-
Concentration: Prepare solutions at the desired working concentration. If a more concentrated stock is needed, be mindful of potential solubility limits, especially if the pH is not controlled.
-
Storage: Store stock solutions at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. However, perform freeze-thaw stability studies to ensure the compound remains stable under these conditions.
Q4: Is 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride sensitive to light?
A4: Fused aromatic systems like furopyridines can be susceptible to photodegradation.[6] It is best practice to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil to prevent light-induced degradation.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in solution | 1. pH is too high: The solution pH may be near or above the pKa of the molecule, leading to the formation of the less soluble free base. 2. Concentration exceeds solubility: The concentration of the compound may be above its solubility limit at the given pH and temperature. | 1. Adjust pH: Lower the pH of the solution with a dilute acid (e.g., 0.1 M HCl) to re-dissolve the precipitate. For future experiments, use a buffer system to maintain a suitable pH (e.g., pH 4-6). 2. Reduce Concentration: Prepare a more dilute solution. Determine the solubility at your desired pH before preparing high-concentration stocks. |
| Loss of compound over time (as determined by HPLC) | 1. Oxidative degradation: The piperazine moiety is likely undergoing oxidation. 2. Adsorption to container: The compound may be adsorbing to the surface of the storage vessel (especially plastics). 3. Hydrolytic degradation: Possible if stored under strongly acidic or basic conditions. | 1. Prevent Oxidation: Prepare solutions with de-gassed water. Consider adding an antioxidant if compatible with your experimental system. Avoid sources of metal ion contamination. 2. Use appropriate containers: Store solutions in glass or polypropylene vials, which tend to have lower adsorption than other plastics. 3. Control pH: Maintain the pH of the solution within a stable range (typically pH 4-7). |
| Appearance of new peaks in HPLC chromatogram | 1. Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis. | 1. Identify Degradation Pathway: Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products under various stress conditions. This will help in understanding the stability limitations of your compound. 2. Develop a Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products.[8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[10][11][12][13]
Objective: To identify the potential degradation pathways and degradation products of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Materials:
-
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all stressed samples, along with a control sample (1 mL stock solution diluted with 1 mL of water), by a suitable HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Aim for 5-20% degradation for optimal identification of degradation products.
Visualizing the Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Quantitative Data Summary (Example)
The following table provides an example of how to summarize the data from a forced degradation study. Researchers should populate this with their own experimental results.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | e.g., 5.2% | e.g., 1 | e.g., 3.8 min |
| 0.1 M NaOH, 60°C, 24h | e.g., 15.8% | e.g., 3 | e.g., 2.5 min, 4.1 min |
| 3% H₂O₂, RT, 24h | e.g., 12.3% | e.g., 2 | e.g., 5.2 min |
| Thermal, 60°C, 24h | e.g., <1% | e.g., 0 | N/A |
| Photolysis (ICH Q1B) | e.g., 8.9% | e.g., 2 | e.g., 6.1 min |
Key Stability Inferences and Recommendations
-
pH is a critical control parameter: The stability and solubility of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride are highly pH-dependent. Working in a buffered, slightly acidic medium (pH 4-6) is recommended to maintain the compound in its stable, protonated form.
-
Oxidation is a primary concern: The piperazine moiety is a likely site for oxidative degradation. Precautions to minimize exposure to oxygen and catalytic metal ions are crucial for preserving the integrity of the compound in solution.
-
Protect from light: Due to the potential for photodegradation of the aromatic system, all work with this compound and its solutions should be performed with protection from light.
-
Validate your analytical methods: A robust, stability-indicating HPLC method is essential for accurately quantifying the compound and its potential degradants. This method should be validated to ensure it is fit for purpose.
By understanding the chemical nature of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride and implementing the strategies outlined in this guide, researchers can minimize experimental variability and ensure the generation of reliable and reproducible data.
References
-
Freeman, S., & Freeman, J. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Sexton, A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Li, L., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Shishkina, I. P., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Kumar, L., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 159. [Link]
-
Pishnamazi, M., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(8), 3329-3334. [Link]
-
Roy, A. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(7), 249. [Link]
-
Shiozaki, T., et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1002. [Link]
-
Shirinian, V. Z., et al. (2021). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Lowry, O. H., et al. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 236(10), 2746-2755. [Link]
-
Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. [Link]
-
Bray, G. P. (2001). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link]
-
Ferla, S., & D'Auria, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5780. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(9), 4963. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Abdel-Aziz, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Wikipedia. (2024). Pyridine. [Link]
-
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]
-
Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(15), 9013-9021. [Link]
-
Yan, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1870-1875. [Link]
-
Sirisang, T., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. International Journal of Molecular Sciences, 24(13), 10853. [Link]
-
Goud, N. R., et al. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(1), 58-64. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Asif, M. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 8(49), 27882-27916. [Link]
-
Wikipedia. (2024). Piperazine. [Link]
-
Klick, S., et al. (2005). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 4(2), 101-112. [Link]
-
Anjum, F., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00030. [Link]
Sources
- 1. uregina.ca [uregina.ca]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: A Researcher's Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers utilizing compounds based on the 4-(Piperazin-1-yl)furo[3,2-c]pyridine scaffold. This guide is designed to provide drug development professionals, scientists, and researchers with the foundational knowledge and practical troubleshooting strategies required to minimize off-target effects and ensure the validity of their experimental outcomes. We will delve into the causality behind experimental choices, provide validated protocols, and offer a framework for robust scientific inquiry.
Introduction: The Promise and Peril of the Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine core, often functionalized with a piperazine moiety, represents a privileged scaffold in medicinal chemistry. Its structural features make it a versatile starting point for developing potent ligands for various biological targets, most notably protein kinases and G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1] While this versatility is advantageous for discovery, it also presents a significant challenge: the risk of unintended interactions with multiple proteins, known as off-target effects.
PART 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses common initial questions regarding the use of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride and related compounds.
Q1: What are the most probable on- and off-targets for this class of compounds?
A1: The fused aromatic system of furo[3,2-c]pyridine combined with the basic nitrogen of the piperazine ring makes this scaffold a common "hinge-binding" motif for protein kinases . The piperazine group often extends into the solvent-exposed region, providing a vector for synthetic modification to enhance selectivity. However, the piperazine moiety is also a well-known pharmacophore for GPCRs , particularly serotonin (5-HT) and dopamine (D2) receptors, and can contribute to interactions with other targets like the hERG potassium channel, a critical consideration for cardiotoxicity.[1] Therefore, a new compound with this scaffold should be considered a potential multi-target agent until proven otherwise.
Q2: Why is it critical to use the lowest effective concentration in my cellular assays?
A2: The principle of dose-dependency is paramount. On-target effects should occur at a lower concentration (higher potency) than off-target effects. Using excessively high concentrations can saturate your primary target and force the compound to bind to lower-affinity, off-target proteins, producing a biological effect that is not representative of its intended mechanism. As a general rule, inhibitors that are only effective in cells at concentrations greater than 10 μM are more likely to be acting non-specifically.[2] Always perform a full dose-response curve to identify the minimal concentration that achieves the desired on-target effect.
Q3: My compound is a hydrochloride salt. How does this affect my experiments?
A3: The hydrochloride salt form is primarily used to improve the aqueous solubility and stability of the parent molecule, which often has poor solubility due to its hydrophobic aromatic rings.[2] When preparing stock solutions, ensure the powder is fully dissolved. The addition of HCl is generally at a low enough concentration in your final assay medium that it will not significantly alter the pH. However, it is always good practice to use a vehicle control (e.g., DMSO followed by the same final dilution in media) that has undergone the exact same preparation steps as your compound-containing solution.
Q4: What is a "structurally related inactive control," and why do I need one?
A4: This is arguably one of the most important controls for validating on-target activity. A structurally related inactive control is a molecule that is very similar to your active compound but has been modified in a way that is predicted or known to abolish binding to the primary target. If your active compound produces a cellular phenotype but the inactive control does not, it provides strong evidence that the observed effect is due to inhibition of the intended target and not some non-specific or off-target effect common to that chemical scaffold.
PART 2: Proactive Strategy: The Selectivity Screening Funnel
To build a compelling case for a compound's mechanism of action, a tiered or funnel-based approach is recommended. This strategy moves from broad, predictive methods to highly specific, biologically relevant assays, ensuring that resources are spent on the most promising molecules.
Sources
overcoming resistance to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in cell lines
Introduction: This guide provides in-depth technical support for researchers encountering resistance to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (referred to herein as "Compound X") in cell line models. As a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, Compound X is a valuable tool for cancer research. However, the development of resistance is a common experimental hurdle. This document, authored from the perspective of a Senior Application Scientist, offers troubleshooting strategies, detailed protocols, and mechanistic insights to help you navigate and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and questions when working with Compound X and suspected resistance.
Q1: My cell line's IC50 for Compound X has significantly increased. Does this automatically mean I have a resistant population?
A: An increased IC50 is the primary indicator of resistance, but it's not conclusive on its own. A significant and reproducible rightward shift in your dose-response curve strongly suggests a resistant phenotype has emerged. However, it's crucial to rule out other factors first:
-
Compound Integrity: Has the stock solution of Compound X degraded? We recommend preparing fresh aliquots from a new powder stock.
-
Cell Line Authenticity: Have you recently authenticated your cell line (e.g., via STR profiling)? Cell line misidentification or contamination can lead to unexpected results.
-
Assay Variability: Is your cell viability assay performing optimally? Ensure your seeding density, treatment duration, and reagent concentrations are consistent. Run appropriate positive and negative controls.
Once these variables are controlled for, a persistent high IC50 is a strong indicator of acquired resistance, which warrants further investigation.
Q2: I'm seeing cell morphology changes along with the increased IC50. What could this signify?
A: Changes in cell morphology, such as a transition from an epithelial to a more mesenchymal-like state, can be a visual clue for underlying molecular changes driving resistance. This phenomenon, known as the Epithelial-to-Mesenchymal Transition (EMT), has been linked to resistance to various targeted therapies. EMT can activate bypass signaling pathways, effectively circumventing the inhibitory action of your compound. We recommend performing immunofluorescence or western blotting for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) to confirm this observation.
Q3: Can I just increase the concentration of Compound X to overcome the resistance?
A: While dose escalation might temporarily regain a cytotoxic effect, it is often not a sustainable long-term strategy and can introduce off-target effects. True resistance mechanisms often render the cells insensitive even to high concentrations of the drug. More importantly, simply increasing the dose does not help you understand the mechanism of resistance. Identifying the underlying cause is critical for devising a rational strategy to overcome it, such as using a combination therapy approach.
Part 2: Troubleshooting Guide: Investigating Resistance Mechanisms
Once you have confirmed a stable resistant phenotype, the next step is to identify the underlying mechanism. Resistance to targeted inhibitors like Compound X typically falls into two main categories: on-target and off-target alterations.
Workflow for Investigating Drug Resistance
This workflow provides a systematic approach to diagnosing and addressing resistance.
Caption: A systematic workflow for diagnosing and overcoming drug resistance.
Scenario 1: On-Target Alterations
This occurs when changes directly affect the drug's target, in this case, the PI3K protein.
-
Problem: Cells are no longer sensitive to Compound X, but the PI3K pathway remains critical for their survival.
-
Common Cause: A mutation in the drug-binding pocket of PI3K that prevents Compound X from binding effectively.
-
Troubleshooting Steps:
-
Sequence the Target: Perform Sanger or next-generation sequencing of the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) in your resistant cells and compare it to the parental (sensitive) cell line.
-
Confirm Pathway Activity: Use Western blotting to check the phosphorylation status of downstream effectors like AKT (at Ser473) and S6 ribosomal protein (at Ser235/236). In this scenario, you would expect to see restored or persistent phosphorylation in the resistant cells even in the presence of Compound X, indicating the pathway is still active.
-
Scenario 2: Bypass Pathway Activation
This is the most common form of resistance to targeted therapies. The cell activates a parallel signaling pathway to bypass the one inhibited by the drug.
-
Problem: The PI3K pathway is successfully inhibited by Compound X, but the cells continue to proliferate and survive.
-
Common Cause: Upregulation of a compensatory signaling pathway, often a receptor tyrosine kinase (RTK) pathway like EGFR or HER2, or the MAPK/ERK pathway.
-
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an efficient antibody-based array to screen for the activation of dozens of different RTKs simultaneously. A strong signal for a particular receptor (e.g., phosphorylated EGFR) in the resistant line compared to the parental line is a key lead.
-
Western Blot Validation: Confirm the findings from the RTK array by performing a Western blot for the activated receptor (e.g., p-EGFR) and its downstream effectors (e.g., p-ERK). You should see high levels of these markers in the resistant cells.
-
Signaling Pathway Overview: PI3K Inhibition and Potential Bypass
Caption: PI3K pathway inhibition by Compound X and a potential MAPK/ERK bypass.
Part 3: Experimental Protocols
Here are detailed protocols for key experiments in your resistance investigation.
Protocol 1: Dose-Response Curve using CellTiter-Glo®
This protocol determines the IC50 value of Compound X.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of Compound X in growth medium. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours (or a time point determined by cell doubling time).
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results using a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50.
Protocol 2: Western Blot for Pathway Analysis
This protocol validates changes in protein expression and phosphorylation.
-
Cell Lysis: Treat sensitive and resistant cells with Compound X (at 1x and 10x the parental IC50) and vehicle for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Part 4: Data Summary and Interpretation
Organize your key findings in a table to clearly compare the sensitive and resistant cell lines.
| Parameter | Parental (Sensitive) Line | Resistant Line | Interpretation |
| Compound X IC50 | 100 nM | > 5 µM | >50-fold shift indicates significant resistance. |
| p-AKT (Ser473) level (post-treatment) | Strongly inhibited | Minimally inhibited | Suggests on-target mutation or immediate downstream reactivation. |
| p-ERK (Thr202/Tyr204) level | Baseline | Highly elevated | Strong evidence for MAPK pathway activation as a bypass mechanism. |
| E-cadherin expression | High | Low / Absent | Suggests an Epithelial-to-Mesenchymal Transition (EMT). |
Part 5: Strategies for Overcoming Resistance
Based on your findings, you can now devise a rational strategy.
-
If an on-target mutation is found: Consider testing a next-generation PI3K inhibitor designed to be effective against that specific mutation.
-
If a bypass pathway is activated: The most effective strategy is combination therapy. For example, if the MAPK/ERK pathway is activated, combine Compound X with a MEK inhibitor (e.g., Trametinib). This dual blockade can prevent the cancer cells from escaping through the alternative route, a concept known as synthetic lethality.
By following this structured approach of confirming resistance, investigating the underlying mechanism, and validating your hypothesis, you can develop effective strategies to overcome resistance to Compound X in your cell line models and continue to advance your research.
References
analytical techniques for detecting impurities in 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Welcome to the technical support center for the analytical characterization of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and identification of impurities in this active pharmaceutical ingredient (API). The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical products.[1] Therefore, robust analytical methods are paramount for ensuring the quality and stability of this novel heterocyclic compound.
This resource is structured to provide both quick answers through our Frequently Asked Questions (FAQs) and detailed experimental guidance in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride?
Impurities can be introduced at various stages of the drug development and manufacturing process.[1] For a molecule like 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, potential sources include:
-
Starting Materials and Reagents: Impurities present in the initial building blocks used for the synthesis.
-
Intermediates and By-products: Unreacted intermediates or side-products from the synthetic route.[1] Given the piperazine moiety, common impurities could arise from reactions at the secondary amine.[2][3]
-
Degradation Products: The furo[3,2-c]pyridine core may be susceptible to hydrolysis, oxidation, or photolytic cleavage, leading to the formation of degradation products during manufacturing, storage, or shipment.[1][4]
-
Catalysts and Reagents: Residual catalysts (e.g., palladium from cross-coupling reactions) or other reagents used in the synthesis.
Q2: Which analytical technique is most suitable for the initial screening of impurities?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the most widely used and recommended technique for initial impurity screening. Its advantages include:
-
Broad Applicability: HPLC can separate a wide range of compounds with varying polarities.
-
Sensitivity and Quantitation: It offers excellent sensitivity for detecting trace impurities and can be readily validated for quantitative analysis.[5]
-
Non-destructive: The technique is non-destructive, allowing for further analysis of the separated components if needed.
A well-developed reverse-phase HPLC (RP-HPLC) method is typically the starting point for impurity profiling.
Q3: When should I consider using Mass Spectrometry (MS) for impurity analysis?
Mass spectrometry is a powerful tool for the identification and structural elucidation of unknown impurities. You should consider using LC-MS when:
-
An unknown impurity is detected by HPLC-UV: MS can provide the molecular weight of the impurity, which is a critical piece of information for its identification.[6][7]
-
Co-eluting peaks are suspected: MS can often distinguish between compounds that are not fully separated chromatographically.
-
Structural information is needed: Tandem MS (MS/MS) experiments can provide fragmentation patterns that help in elucidating the structure of the impurity.
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions.[6]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for impurity analysis?
Yes, NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities.[8][9][10] While less sensitive than MS, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[8] It is often used to:
-
Confirm the structure of an isolated impurity: After an impurity has been isolated, typically by preparative HPLC, NMR is used for its complete structural characterization.[11]
-
Identify impurities without a reference standard: Quantitative NMR (qNMR) can be used to determine the concentration of an impurity without the need for a specific reference standard.[10]
-
Investigate complex mixtures: Advanced 2D NMR techniques can help to identify the structures of impurities even in complex mixtures.[11][12]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of impurities in 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Guide 1: HPLC Method Development and Optimization
Issue: Poor peak shape or resolution of the main peak and impurities.
Causality: The polar nature of the piperazine group and the heterocyclic core can lead to interactions with the stationary phase, resulting in tailing peaks. Inadequate separation may be due to an unoptimized mobile phase or column chemistry.
Troubleshooting Workflow:
Caption: HPLC Method Optimization Workflow.
Detailed Protocol:
-
Adjust Mobile Phase pH:
-
Rationale: The piperazine moiety is basic. Controlling the pH of the mobile phase is crucial to ensure a consistent ionization state and minimize interactions with residual silanols on the silica-based stationary phase.
-
Procedure:
-
Start with a buffered mobile phase. A phosphate or acetate buffer in the range of pH 3-4 is a good starting point to ensure the piperazine is protonated.
-
Systematically vary the pH and observe the effect on peak shape and retention time.
-
-
-
Modify the Organic Modifier:
-
Rationale: The choice and concentration of the organic solvent in the mobile phase directly impact the retention and selectivity of the separation.
-
Procedure:
-
Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Evaluate both to see which provides better selectivity for your impurities.
-
Perform a gradient elution to screen for a wide range of impurities with different polarities. Optimize the gradient profile for the best resolution.
-
-
-
Evaluate Different Stationary Phases:
-
Rationale: Not all C18 columns are the same. Differences in end-capping and silica purity can significantly affect the separation of polar compounds.
-
Procedure:
-
If tailing persists, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or an embedded polar group (PEG) column.
-
For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[13]
-
-
Data Presentation: Example HPLC Method Parameters
| Parameter | Initial Condition | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | Embedded Polar Group, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 20 min | 10-80% B in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | 254 nm | PDA (210-400 nm) |
Guide 2: Identification of Unknown Impurities by LC-MS
Issue: An unknown peak is consistently observed in the HPLC chromatogram, and its identity needs to be determined.
Causality: The unknown peak could be a process-related impurity or a degradation product. Its identification is crucial for assessing its potential toxicity and for process optimization.
Troubleshooting Workflow:
Caption: Impurity Identification Workflow using LC-MS.
Detailed Protocol:
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Rationale: HRMS provides a highly accurate mass measurement of the unknown impurity, which is essential for determining its elemental composition.
-
Procedure:
-
Develop an LC method that is compatible with MS (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).
-
Analyze the sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
-
-
MS/MS Fragmentation:
-
Rationale: Fragmenting the parent ion of the impurity provides information about its substructures, which is crucial for structural elucidation.
-
Procedure:
-
Perform a targeted MS/MS experiment on the mass of the unknown impurity.
-
Compare the fragmentation pattern of the impurity with that of the parent compound to identify common fragments and deduce the location of the modification.
-
-
Guide 3: Forced Degradation Studies
Issue: Need to understand the degradation pathways and develop a stability-indicating analytical method.
Causality: Forced degradation studies are a regulatory requirement and are essential for identifying potential degradation products that may form under various stress conditions.[14][15] This information is critical for developing a stability-indicating method that can separate the API from all potential degradants.[15][16]
Experimental Protocol:
The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines.[15]
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 80 °C (dry heat) | 48-72 hours |
| Photolytic | ICH-compliant light exposure | Minimum 1.2 million lux hours |
Procedure:
-
Prepare solutions of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride at a suitable concentration (e.g., 1 mg/mL).
-
Expose the solutions to the stress conditions outlined in the table.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by HPLC-PDA and LC-MS to identify and quantify the degradation products.
Data Interpretation:
-
The goal is to achieve 5-20% degradation of the API. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, reagent concentration, exposure time).
-
The developed HPLC method is considered "stability-indicating" if it can resolve the API peak from all degradation product peaks.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
- S, S., & P, S. (2011). Recent trends in the impurity profile of pharmaceuticals. African journal of pharmacy and pharmacology, 5(21), 2395-2409.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. Retrieved from [Link]
- Sobańska, K., Brzezińska, E., & Rajmund, M. (2017). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 22(12), 2135.
-
ResolveMass Laboratories Inc. (2023, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Netpharmalab. (2023, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]
-
ResearchGate. (2018, September 4). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]
-
National Institutes of Health. (2024, February 7). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of mass spectrometry : JMS, 55(9), e4565.
-
International Journal of Creative Research Thoughts. (n.d.). AN OVERVIEW ON IMPURITY PROFILING OF DRUG AND PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2024, October 9). (PDF) A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol. Retrieved from [Link]
- PubMed. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 61(4), 257-263.
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]
-
AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from [Link]
-
Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
-
Academia.edu. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Impurity profiling of pharmaceuticals by thin-layer chromatography. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubMed Central. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]
-
SlideShare. (n.d.). Indu...impurity profiling of api's using rp hplc as per. Retrieved from [Link]
-
YouTube. (2015, May 12). Structure Elucidation of Impurities by 2D NMR Part II. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Sources
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Identifying and elucidating impurity species [rssl.com]
- 8. veeprho.com [veeprho.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 11. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 12. youtube.com [youtube.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scispace.com [scispace.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
handling and storage recommendations for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Answering the urgent needs of researchers in medicinal chemistry and drug development, this guide serves as a dedicated technical support center for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (CAS No. 119924-32-2). As Senior Application Scientists, we have synthesized data from foundational chemical principles and analogous structures to provide a robust framework for its handling and use. This document moves beyond simple instructions to explain the scientific rationale behind each recommendation, ensuring your experimental success and integrity.
Section 1: Compound Profile & Key Properties
Question: What is 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride and what are its fundamental properties?
Answer: 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a heterocyclic organic compound. Structurally, it integrates a furo[3,2-c]pyridine core with a piperazine moiety.[1][2] The furo[3,2-c]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives being explored for various therapeutic applications.[3] The piperazine group is a common pharmacophore included in many approved drugs to enhance biological activity and improve pharmacokinetic properties.[2]
This compound is supplied as a hydrochloride salt. The rationale for this is to enhance stability and aqueous solubility compared to its free base form. The presence of multiple nitrogen atoms in the structure allows for protonation, forming a salt that is generally more crystalline, less prone to degradation, and easier to handle and dissolve in polar solvents.[4]
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride | [5][6] |
| CAS Number | 119924-32-2 | [5][6] |
| Molecular Formula | C₁₁H₁₄ClN₃O (Hydrochloride Salt) | Derived from[1] |
| Molecular Weight | 239.70 g/mol (Hydrochloride Salt) | Derived from[1] |
| Appearance | Likely a white to off-white or tan crystalline solid. | Inferred from[4][7] |
| Purity | ≥95% | [6] |
| Key Structural Moieties | Furo[3,2-c]pyridine, Piperazine | [1] |
| Known Hazards | May cause skin, eye, and respiratory irritation; may be harmful if swallowed or inhaled. |[8] |
Section 2: Safety, Handling, and Storage
Question: What are the essential safety precautions for handling this compound?
Answer: Based on hazard information for the parent compound and related structures, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride should be treated as a hazardous substance.[8][9] The GHS hazard statements associated with the parent furo[3,2-c]pyridine moiety include warnings for skin irritation, serious eye irritation, and respiratory irritation, as well as being harmful if swallowed.[9]
Core Handling Protocol:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[10][11]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][12]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[13] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[11][13]
-
Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it as chemical waste.
Question: What are the optimal storage conditions for both the solid compound and its solutions?
Answer: Proper storage is critical to maintaining the integrity and shelf-life of the compound.
-
Solid Form: The hydrochloride salt form suggests the compound may be hygroscopic (tending to absorb moisture from the air), a common characteristic of pyridine and piperazine salts.[4][7][14]
-
Long-Term Storage: Store the solid compound at 2-8°C in a tightly sealed container.[8] For enhanced stability, storage in a desiccator at this temperature is highly recommended to protect it from moisture.
-
Causality: Moisture absorption can lead to hydrolysis or degradation over time and can also affect the accuracy of weighing. Storing it cold and dry minimizes these risks.
-
-
In Solution:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO or ethanol. Store these solutions at -20°C or -80°C in small, single-use aliquots.
-
Causality: Aliquoting prevents multiple freeze-thaw cycles, which can significantly degrade the compound. The energy transitions during freezing and thawing can disrupt molecular structures and accelerate degradation pathways. Storing as single-use volumes ensures that the main stock remains pristine.
-
Section 3: Solution Preparation & Experimental Use
Question: How should I prepare a stock solution of this compound?
Answer: Preparing an accurate and stable stock solution is the foundation of reproducible experiments. Due to its hydrochloride nature, the compound is expected to have better solubility in polar solvents.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening.
-
Scientific Rationale: This step is crucial to prevent condensation of atmospheric moisture onto the cold, hygroscopic solid, which would lead to inaccurate weighing and potential compound degradation.[7]
-
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 2.397 mg of the compound (M.W. 239.70 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution.
-
Best Practice: Always visually inspect the solution to ensure it is clear and free of particulates before proceeding.
-
-
Storage: Dispense the stock solution into single-use aliquots in appropriately labeled, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C.
Section 4: Troubleshooting and FAQs
Question: My compound is not fully dissolving in my chosen solvent. What steps can I take?
Answer: Solubility issues can often be resolved with a systematic approach. The hydrochloride salt is designed for enhanced solubility, but challenges can still arise, especially at high concentrations.
Troubleshooting Workflow: Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility problems.
Question: I prepared an aqueous working solution from my DMSO stock, and it precipitated. Why did this happen and how can I prevent it?
Answer: This is a common phenomenon known as "antisolvent precipitation." While the compound may be highly soluble in a pure organic solvent like DMSO, its solubility can decrease dramatically when diluted into an aqueous buffer where it is less soluble.
-
Causality: The organic compound molecules, which are comfortably solvated by DMSO, are forced into an unfavorable environment in the aqueous buffer. They tend to aggregate and precipitate out of the solution to minimize their contact with water.
-
Prevention Strategies:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) but high enough to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help keep the compound in solution.
-
Inclusion of a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 to the aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Test Solubility Limits: Before a critical experiment, perform a small-scale test to determine the maximum concentration of the compound that remains soluble in your final aqueous buffer.
-
References
-
TCI Chemicals. (2025). SAFETY DATA SHEET: Piperazine Anhydrous. Retrieved from TCI Chemicals website.
-
Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet. Retrieved from Santa Cruz Biotechnology website.
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from Carl ROTH website.
-
Fisher Scientific. (2025). Safety Data Sheet: Pyridine hydrochloride. Retrieved from Fisher Scientific website.
-
PubChem. (2024). 1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. Retrieved from [Link]
-
PubChem. (2024). 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Benzofuro[3,2-c]pyridine synthesis and coordination reactions. Retrieved from [Link]
-
Sigma-Aldrich. (2021). Pyridine hydrochloride - Safety Data Sheet. Retrieved from Sigma-Aldrich website.
-
PubChem. (2024). Furo[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]
-
PubChem. (2024). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]
-
Ark Pharm. (n.d.). 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Piperazines [chemenu.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 119924-32-2|4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride - CAS:119924-32-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 7. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. uprm.edu [uprm.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Pyridinium chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges of Hydrochloride Salt Solubility in Hygroscopic DMSO
From the Desk of a Senior Application Scientist
Welcome to our technical support guide. As researchers, we rely on Dimethyl Sulfoxide (DMSO) for its exceptional solvating power, especially for compounds destined for high-throughput screening and cellular assays. However, this power comes with a critical caveat: its hygroscopic nature. This guide is designed to provide you with an in-depth understanding and practical solutions for a common and frustrating experimental hurdle: the precipitation of hydrochloride (HCl) salts from DMSO solutions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the cause and a step-by-step protocol to resolve the issue.
Q1: I dissolved my hydrochloride salt in anhydrous DMSO, and it looked fine. The next day, or after a freeze-thaw cycle, I see a precipitate. What happened?
Root Cause Analysis:
This is the most common manifestation of the hygroscopicity problem. The culprit is almost certainly water absorbed from the atmosphere. Here’s the mechanism:
-
Water Absorption: DMSO is extremely hygroscopic and rapidly pulls moisture from the air.[1][2] Even brief exposure during weighing, dissolution, or pipetting can introduce a significant amount of water. For example, a 1536-well plate with just 2µL of 100% DMSO per well can absorb over 6% water by volume after only one hour in a typical lab environment (~40% relative humidity).[3]
-
Solvent Property Change: As water enters the DMSO, it fundamentally alters the solvent's properties. The DMSO-water mixture forms a more structured hydrogen-bonding network, which is less effective at solvating large, lipophilic molecules.[3][4]
-
Anti-Solvent Effect: Water acts as an "anti-solvent" for many hydrochloride salts that are highly soluble in pure, anhydrous DMSO. This change decreases the compound's solubility, leading to a supersaturated state.[4][5][6]
-
Precipitation/Crystallization: Supersaturated solutions are thermodynamically unstable.[4] Events like agitation, temperature changes (like a freeze-thaw cycle), or the presence of nucleation sites (like dust particles) can trigger the compound to crash out of solution.[4][7] Freeze-thaw cycles are particularly problematic as they increase the probability of crystallization.[4]
Visualizing the Problem:
The following diagram illustrates the pathway from atmospheric moisture to sample precipitation.
Caption: The causal chain from water absorption to compound precipitation.
Solution Protocol:
The key is prevention. Once water is in your DMSO stock, it is very difficult to remove without specialized equipment.
-
Source Anhydrous Solvent: Always begin with a new, sealed bottle of high-purity, anhydrous DMSO (<0.02% water).
-
Prepare for Weighing: Have your compound vial, balance, and spatula ready before opening the DMSO bottle to minimize air exposure time. If possible, work in a glove box with an inert atmosphere.
-
Rapid Dispensing: Open the DMSO. Use a dry, sterile syringe or pipette to quickly transfer the required volume to your vial containing the pre-weighed hydrochloride salt.
-
Immediate Sealing: Tightly seal both the compound solution vial and the main DMSO stock bottle immediately. Use caps with high-quality liners (e.g., PTFE).
-
Facilitate Dissolution: Vortex thoroughly. If needed, use a bath sonicator for short intervals to break up aggregates. Gentle warming (to 30-37°C) can also help, but be cautious as this can accelerate degradation for some compounds.
-
Aliquot for Storage: This is a critical step. Once a clear solution is achieved, immediately aliquot it into single-use volumes in sterile polypropylene tubes. This prevents contaminating the entire stock and minimizes freeze-thaw cycles.[3]
-
Proper Storage: Store the main DMSO bottle in a desiccator. Store the single-use aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[8][9]
Q2: My hydrochloride salt won't dissolve in fresh anhydrous DMSO, even at a concentration that should be soluble. Why?
Root Cause Analysis:
If you are confident your DMSO is anhydrous, the issue may lie with the salt itself or the dissolution technique.
-
Kinetic vs. Thermodynamic Solubility: There can be a significant energy barrier to getting a crystalline solid into solution. The reported maximum solubility (thermodynamic solubility) may require more energy (e.g., heat, sonication) to achieve than simple vortexing provides.
-
Compound Polymorphism: The same compound can exist in different crystalline forms (polymorphs), each with a unique solubility profile. Your specific batch may be a less soluble polymorph.
-
Common Ion Effect: While less pronounced in DMSO than in water, if there are other sources of chloride ions, it could slightly suppress the dissolution of the hydrochloride salt.[10] This is generally a minor factor in this context.
Solution Protocol:
-
Verify DMSO Quality: As a first check, confirm the DMSO is from a newly opened anhydrous bottle.
-
Apply Energy: Use a bath sonicator for 5-10 minutes. This provides ultrasonic energy to break apart the crystal lattice and enhance solvation.
-
Gentle Warming: Warm the vial in a water bath to 37°C while vortexing intermittently. Do not overheat, as this can degrade the compound.
-
Incremental Addition: Try adding the DMSO to the solid in smaller portions (e.g., add 25% of the volume, vortex, then add the next 25%, etc.). This can sometimes help overcome initial dissolution barriers.
-
Checkpoint/Self-Validation: A successfully dissolved stock solution should be perfectly clear, with no visible particulates, even when viewed against a dark background with a light source. If haze or particles remain after applying sonication and gentle heat, you may have exceeded the kinetic solubility limit for that batch.
Frequently Asked Questions (FAQs)
Q: How much water is too much?
A: It is highly compound-dependent, but even small amounts can have a dramatic effect. For sensitive hydrochloride salts, water content should ideally be kept below 0.1%. As the table below illustrates for a representative compound, solubility can plummet as water content increases.
| Water in DMSO (v/v %) | Representative Solubility of Compound Y-HCl (mg/mL) | Expected Observations |
| < 0.05% (Anhydrous) | 150 | Clear, stable solution. |
| 0.5% | 110 | Slower dissolution, may become hazy upon cooling. |
| 1.0% | 60 | Significant difficulty dissolving; precipitates within hours. |
| 5.0% | < 5 | Does not form a clear solution; immediate precipitation. |
Q: Can I use a desiccant like molecular sieves to dry my "wet" DMSO?
A: While technically possible, it is not recommended for preparing stock solutions for biological assays. Molecular sieves can shed dust and potentially leach impurities into the solvent. The most reliable method to ensure solvent purity is to always use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO.
Q: How can I be certain my DMSO is dry? (Protocol for Verification)
A: The gold standard for quantifying water content in solvents is Karl Fischer Titration .[11] While this requires specialized equipment, it is the most definitive way to validate your solvent quality.
Principle of Karl Fischer Titration: The method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present.
Simplified Protocol Outline:
-
Apparatus: A Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Standardized Karl Fischer reagents (e.g., Hydranal-Composite 5).[11]
-
Titration: The titration vessel is filled with a solvent and titrated to a dry endpoint. A precise volume of the DMSO sample is then injected.
-
Endpoint Detection: The instrument titrates with the KF reagent until all the water from the sample is consumed, detected by a persistent excess of iodine.
-
Calculation: The instrument software calculates the water content based on the volume of titrant used.
Note: DMSO can sometimes interfere with the stoichiometry of the reaction, so it is crucial to use established methods and reagents specifically validated for use with DMSO.[11][12]
Q: Is there a visual workflow I can post in the lab for proper DMSO handling?
A: Absolutely. A clear, visual guide is an excellent tool for reinforcing best practices. The following workflow is designed for this purpose.
Caption: A step-by-step workflow for preparing stable stock solutions.
By understanding the chemical interplay between DMSO, water, and hydrochloride salts, and by implementing these rigorous handling protocols, you can prevent compound precipitation, ensure the accuracy of your stock concentrations, and generate more reliable and reproducible experimental data.
References
-
Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
Titration Excellence Center. (2019, May 2). Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. Mettler Toledo. Retrieved from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]
-
Honeywell Research Chemicals. (n.d.). Water determination in dimethyl sulfoxide (DMSO). Hydranal Laboratory Report L 141. Retrieved from [Link]
-
Pollack, S., et al. (2012). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 17(7), 941-947. Retrieved from [Link]
-
Various Authors. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Retrieved from [Link]
-
Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]
-
Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Ebrahimi, M., et al. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. Pharmaceutics, 14(4), 819. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Department of Otolaryngology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Summary for CID 679. Retrieved from [Link]
-
Honeywell. (n.d.). Water Determination by Karl Fischer Titration. Retrieved from [Link]
Sources
- 1. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ziath.com [ziath.com]
- 5. Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pages2.honeywell.com [pages2.honeywell.com]
- 12. labicom.cz [labicom.cz]
Validation & Comparative
A Comparative Efficacy Analysis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride Against Established Serotonin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Neurological Therapeutics
The intricate network of neurotransmitter systems in the central nervous system (CNS) presents a continuous challenge and a vast opportunity for therapeutic innovation. Among these, the serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, stands out as a pivotal target for a multitude of neurological and psychiatric disorders, including anxiety, depression, and psychosis. The quest for novel chemical entities with refined selectivity and efficacy profiles is paramount. This guide introduces 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride , a novel arylpiperazine derivative, and situates its potential efficacy within the context of well-established serotonin receptor modulators.
Based on the pharmacological profile of its core chemical scaffold, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is hypothesized to exert its effects through the modulation of serotonin receptors. Structurally related furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives have demonstrated significant affinity for 5-HT1A and 5-HT2A receptors, suggesting a potential role as an antipsychotic or antidepressant agent. This guide provides a framework for evaluating the efficacy of this compound by comparing it to known clinical and preclinical agents that target these receptors.
We will delve into the mechanistic underpinnings of these targets, propose a rigorous experimental workflow for a head-to-head comparison, and present illustrative data to guide researchers in their evaluation of this and similar compounds.
The Scientific Rationale: Targeting Serotonin Receptors 5-HT1A and 5-HT2A
The therapeutic efficacy of many antipsychotic and anxiolytic drugs is attributed to their interaction with the serotonin system. The 5-HT1A and 5-HT2A receptors are of particular interest due to their distinct and sometimes opposing roles in neurotransmission.
-
The 5-HT1A Receptor: This receptor is an autoreceptor on serotonergic neurons, and its activation leads to a decrease in the firing rate of these neurons. As a postsynaptic receptor, it is involved in mediating serotonergic neurotransmission. Partial agonists at the 5-HT1A receptor, such as buspirone, are used clinically for the treatment of generalized anxiety disorder.[1][2] Full agonists, like 8-OH-DPAT, are valuable research tools for elucidating the role of this receptor.[3]
-
The 5-HT2A Receptor: Antagonism of the 5-HT2A receptor is a key feature of many atypical antipsychotic drugs, such as risperidone.[4][5] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.[4][6] Selective 5-HT2A antagonists like ketanserin are important pharmacological tools for studying this receptor's function.[7][8]
The unique furo[3,2-c]pyridine scaffold of the compound , coupled with the arylpiperazine moiety, suggests a potential dual-action profile at these key serotonin receptors, a characteristic of several modern psychotropic agents.
Comparative Framework: Benchmarking Against the Standards
To rigorously assess the efficacy of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a comparative analysis against well-characterized compounds is essential. The choice of comparators should reflect the hypothesized mechanism of action.
| Comparator Compound | Primary Mechanism of Action | Therapeutic/Research Relevance |
| Buspirone | 5-HT1A Receptor Partial Agonist | Clinically used anxiolytic.[1][2] |
| 8-OH-DPAT | 5-HT1A Receptor Full Agonist | Preclinical research tool for studying 5-HT1A function.[3] |
| Risperidone | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist | Widely prescribed atypical antipsychotic.[4][5] |
| Ketanserin | Selective Serotonin 5-HT2A Receptor Antagonist | Research tool and antihypertensive agent.[7][8] |
This selection allows for a multi-faceted comparison, evaluating potential anxiolytic-like effects against buspirone and 8-OH-DPAT, and antipsychotic-like properties against risperidone and ketanserin.
Experimental Workflow for Efficacy Comparison
A comprehensive evaluation of a novel CNS compound requires a tiered approach, moving from in vitro target engagement to in vivo behavioral models. The following workflow is proposed as a self-validating system to ascertain the efficacy of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Figure 1: Proposed experimental workflow for efficacy evaluation.
Part 1: In Vitro Target Engagement and Selectivity
The initial step is to confirm the hypothesized interaction with serotonin receptors and to assess the compound's selectivity.
1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride for human 5-HT1A and 5-HT2A receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., from HEK293 cells).
-
Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Rationale: This assay provides a direct measure of the compound's ability to physically interact with the target receptor, a fundamental prerequisite for its pharmacological activity.
1.2. Functional Assays (e.g., GTPγS Binding Assay)
-
Objective: To characterize the functional activity of the compound as an agonist, antagonist, or inverse agonist at 5-HT1A and 5-HT2A receptors.
-
Methodology:
-
Use cell membranes expressing the receptor of interest.
-
Incubate the membranes with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of the test compound.
-
For antagonist activity assessment, perform the assay in the presence of a known agonist (e.g., 8-OH-DPAT for 5-HT1A).
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins upon receptor activation.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
-
Rationale: This assay elucidates the downstream signaling consequences of receptor binding, distinguishing between compounds that activate the receptor, block the action of the endogenous ligand, or reduce basal receptor activity.
Part 2: In Vivo Behavioral Models
Following in vitro characterization, the compound's efficacy is assessed in established animal models that are predictive of therapeutic effects in humans.
2.1. Forced Swim Test (FST) for Antidepressant-like Activity
-
Objective: To evaluate the potential antidepressant effects of the compound.
-
Methodology:
-
Acclimate mice to the testing room.
-
Administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) at appropriate doses and pretreatment times.
-
Place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during the last few minutes of the test.
-
-
Rationale: A reduction in immobility time is interpreted as an antidepressant-like effect, as the animal is more persistent in escape-oriented behavior.
2.2. Prepulse Inhibition (PPI) of the Startle Reflex for Antipsychotic-like Activity
-
Objective: To assess the compound's ability to modulate sensorimotor gating, a process deficient in schizophrenia.[9]
-
Methodology:
-
Place a rat in a startle chamber.
-
Administer the test compound, vehicle, or a positive control (e.g., risperidone).
-
Present a series of trials, some with a strong acoustic startle stimulus (pulse) alone, and others where the pulse is preceded by a weaker acoustic stimulus (prepulse).
-
Measure the amplitude of the startle response.
-
Calculate the percentage of prepulse inhibition (%PPI) = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.
-
-
Rationale: Antipsychotic drugs are known to reverse deficits in PPI induced by psychomimetic agents (e.g., apomorphine or PCP) or in certain rodent strains, indicating a restoration of sensorimotor gating.[10]
Illustrative Comparative Efficacy Data
The following tables present hypothetical, yet plausible, data for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, juxtaposed with literature-derived data for the comparator compounds. Note: The data for the test compound is for illustrative purposes only and must be determined experimentally.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | 5-HT1A Ki (nM) | 5-HT1A Functional Activity (EC50/IC50, nM) | 5-HT2A Ki (nM) | 5-HT2A Functional Activity (IC50, nM) | D2 Ki (nM) |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | 15 | Partial Agonist (EC50 = 45) | 5 | Antagonist (IC50 = 12) | >1000 |
| Buspirone | 1-20 | Partial Agonist (EC50 = 20-50) | >1000 | - | 400-500 |
| 8-OH-DPAT | ~1 | Full Agonist (EC50 = ~5) | >1000 | - | >1000 |
| Risperidone | ~170 | Antagonist | ~4 | Antagonist | ~3 |
| Ketanserin | ~150 | Antagonist | ~2 | Antagonist | >1000 |
Data for comparator compounds are approximate values from various literature sources. Data for the test compound is hypothetical.
Table 2: In Vivo Behavioral Efficacy
| Compound | Forced Swim Test (Mice) - Minimum Effective Dose (MED) | Prepulse Inhibition (Rats) - Reversal of PCP-induced Deficit (MED) |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | 5 mg/kg | 2.5 mg/kg |
| Buspirone | 1-10 mg/kg | Ineffective or worsens deficit |
| Risperidone | Ineffective or increases immobility | 0.1-1 mg/kg |
Data for comparator compounds are approximate values from various literature sources. Data for the test compound is hypothetical.
Mechanistic Interpretation and Signaling Pathways
The hypothesized dual action of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride—partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors—positions it as a potential atypical antipsychotic with anxiolytic and/or antidepressant properties. This profile is desirable as it may address both positive and negative symptoms of schizophrenia, as well as comorbid mood symptoms, with a potentially favorable side-effect profile due to its low affinity for dopamine D2 receptors.
Figure 2: Hypothesized mechanism of action at the serotonergic synapse.
Conclusion
While the definitive pharmacological profile of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride requires empirical validation, its structural characteristics strongly suggest activity at serotonin 5-HT1A and 5-HT2A receptors. The comparative framework and experimental protocols outlined in this guide provide a robust methodology for elucidating its efficacy relative to established therapeutic and research compounds. Should the hypothesized dual-action profile be confirmed, this compound could represent a promising lead for the development of novel therapeutics for a range of psychiatric disorders. The self-validating nature of the proposed experimental workflow ensures that the generated data will provide a clear and reliable assessment of its potential.
References
-
Risperidone. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Ketanserin: haemodynamic effects and mechanism of action. (1987). PubMed. [Link]
-
Buspirone. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Buspirone. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Mechanism of action of 8-OH-DPAT on learning and memory. (1995). PubMed. [Link]
-
Risperidone. (2023). StatPearls - NCBI Bookshelf. [Link]
-
What is the mechanism of Risperidone? (2024). Patsnap Synapse. [Link]
-
Pharmacodynamics of RISPERDAL CONSTA. (2024). J&J Medical Connect. [Link]
-
What is the mechanism of Ketanserin? (2024). Patsnap Synapse. [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]
-
Prepulse inhibition. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Neurological Disorders: Prepulse Inhibition. (n.d.). Taconic Biosciences. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
Sources
- 1. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buspirone - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of 8-OH-DPAT on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risperidone - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. Mechanism of action of ketanserin: studies on cardiovascular reactivity in essential and diabetes-associated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 9. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 10. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
A Comparative Guide to 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride and Thieno[3,2-c]pyridine Analogs: From Antipsychotic Potential to Anticancer Activity
In the landscape of medicinal chemistry, the strategic replacement of bioisosteric rings can profoundly influence the pharmacological profile of a compound class. This guide provides an in-depth comparison of two such intriguing scaffolds: 4-(piperazin-1-yl)furo[3,2-c]pyridine and its thieno[3,2-c]pyridine analogs. While structurally similar, the substitution of the furan ring's oxygen with a sulfur atom imparts distinct biological activities, steering these compounds towards different therapeutic applications, from potential atypical antipsychotics to potent anticancer agents and potassium channel inhibitors. This document will delve into their synthesis, mechanisms of action, and comparative experimental data, offering researchers and drug development professionals a comprehensive resource for informed decision-making.
Chemical Structures and Synthesis
The core structures of 4-(piperazin-1-yl)furo[3,2-c]pyridine and its thieno[3,2-c]pyridine counterpart share a common piperazinyl-substituted pyridine ring fused to a five-membered heterocyclic ring.
4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride is characterized by a furan ring fused to the pyridine core. The synthesis of this and related furo[3,2-c]pyridine derivatives often involves the construction of the fused ring system from appropriately substituted pyridine precursors.
Thieno[3,2-c]pyridine Analogs feature a thiophene ring in place of the furan ring. The synthesis of these analogs can be achieved through various routes, often involving the cyclization of a substituted thiophene derivative to form the pyridine ring or the construction of the thiophene ring onto a pyridine scaffold. For instance, one common method involves the reaction of a substituted piperidone with sulfur and an active methylene nitrile to construct the thieno[2,3-c]pyridine core.
A general synthetic approach for arylpiperazine derivatives of both furo[3,2-c]pyridine and thieno[3,2-c]pyridine involves appending the 4-(1-piperazinyl) moiety to the fused heterocyclic core. This is often achieved through nucleophilic aromatic substitution reactions where piperazine displaces a suitable leaving group on the pyridine ring. For example, the reaction of a chloro-substituted furo[3,2-c]pyridine or thieno[3,2-c]pyridine with piperazine can yield the desired product.
Comparative Pharmacodynamics: A Tale of Two Scaffolds
The seemingly subtle change from a furan to a thiophene ring leads to significant divergence in the pharmacological activities of these compounds, particularly in their potential as antipsychotic and anticancer agents.
Antipsychotic Potential: A Focus on Serotonin and Dopamine Receptor Modulation
A seminal comparative study investigated arylpiperazine derivatives of both the furo[3,2-c]pyridine and thieno[3,2-c]pyridine ring systems for their potential as antipsychotic agents. The findings revealed that while both classes of compounds exhibit behavioral effects suggestive of antipsychotic activity, their underlying mechanisms of action differ.[1]
Both the furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives demonstrated potent affinity for serotonin 5-HT1 and 5-HT2 receptors, a hallmark of many atypical antipsychotics.[1] However, their interaction with the dopamine D2 receptor, the primary target for typical antipsychotics, was weak.[1] This profile suggests a lower propensity for extrapyramidal side effects, which are commonly associated with strong D2 receptor antagonism.
The key distinction between the two scaffolds emerged from electrophysiological studies on dopamine neurons in the A9 (substantia nigra) and A10 (ventral tegmental area) regions of the brain. These studies indicated that the lead compounds from each series have distinctively different effects on these neurons.[1] This divergence in neuronal modulation, despite similar behavioral outcomes in preclinical models like the blockade of apomorphine-induced stereotypy, suggests that the furo- and thieno-analogs achieve their antipsychotic-like effects through different neurochemical pathways.[1]
The prevailing hypothesis for the mechanism of atypical antipsychotics involves a complex interplay between serotonin and dopamine signaling. Antagonism at 5-HT2A receptors is believed to increase dopamine release in certain brain regions, which can alleviate the negative symptoms of schizophrenia and reduce the motor side effects caused by D2 receptor blockade.[2][3]
Caption: Proposed mechanism of atypical antipsychotics.
Comparative Receptor Binding Profile (Illustrative)
While the primary comparative study did not provide specific Ki values in its abstract, the following table illustrates a representative binding profile for atypical antipsychotics with high 5-HT2A and lower D2 receptor affinity.
| Receptor | Furo[3,2-c]pyridine Analog (Representative Ki, nM) | Thieno[3,2-c]pyridine Analog (Representative Ki, nM) |
| 5-HT1A | Potent | Potent |
| 5-HT2A | Potent | Potent |
| Dopamine D2 | Weak (>100 nM) | Weak (>100 nM) |
Anticancer Activity: Thieno[3,2-c]pyridines Take the Lead
In contrast to the shared potential in the antipsychotic space, thieno[3,2-c]pyridine analogs have demonstrated significant promise as anticancer agents, a property not prominently reported for their furo[3,2-c]pyridine counterparts. Various substituted thieno[2,3-b]pyridine and thieno[3,2-c]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.
One prominent mechanism of action for certain thieno[2,3-c]pyridine derivatives is the inhibition of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for tumor cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition by thieno[2,3-c]pyridine analogs.
Comparative Anticancer Activity (IC50 Values)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine Analog (6i) | HSC3 (Head and Neck) | 10.8 | [4] |
| Thieno[2,3-c]pyridine Analog (6i) | T47D (Breast) | 11.7 | [4] |
| Thieno[2,3-c]pyridine Analog (6i) | RKO (Colorectal) | 12.4 | [4] |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | - | Data not available | - |
Note: The thieno[2,3-c]pyridine analog 6i is a specific example from the cited literature and does not contain the piperazine moiety. This data is presented to illustrate the anticancer potential of the thieno-pyridine scaffold.
Potassium Channel Inhibition
Thieno[3,2-c]pyridine derivatives have also been identified as inhibitors of potassium channels.[5] This activity opens up therapeutic possibilities in areas such as cardiac arrhythmias, autoimmune diseases, and certain types of cancer. The specific mechanisms and structure-activity relationships in this context are an active area of research.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section outlines the methodologies for key experiments.
Blockade of Apomorphine-Induced Stereotypy
This in vivo behavioral assay is a classic screening method for potential antipsychotic drugs.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are individually housed with free access to food and water.
-
Drug Administration:
-
Test compounds (furo[3,2-c]pyridine or thieno[3,2-c]pyridine analogs) or vehicle are administered intraperitoneally (i.p.) at various doses.
-
30 minutes after test compound administration, apomorphine hydrochloride (0.5-1.0 mg/kg) is administered subcutaneously (s.c.) to induce stereotyped behavior.
-
-
Observation: Immediately after apomorphine injection, rats are placed in individual observation cages. Stereotyped behavior (e.g., sniffing, licking, gnawing) is scored by a trained observer blind to the treatment conditions at 10-minute intervals for 60 minutes.
-
Scoring: A rating scale is used to quantify the intensity of stereotyped behavior (e.g., 0 = absent, 1 = intermittent, 2 = continuous).
-
Data Analysis: The total stereotypy score for each animal is calculated. The ability of the test compounds to reduce the apomorphine-induced stereotypy score compared to the vehicle-treated group is determined.
Caption: Workflow for apomorphine-induced stereotypy assay.
Radioligand Receptor Binding Assay
This in vitro assay determines the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A, D2) are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is used.
-
Incubation:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Culture: Cancer cells (e.g., HSC3, T47D, RKO) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Expert Synthesis and Future Directions
The comparative analysis of 4-(piperazin-1-yl)furo[3,2-c]pyridine and its thieno[3,2-c]pyridine analogs underscores a critical principle in drug discovery: subtle structural modifications can unlock entirely new pharmacological profiles.
For researchers in neuroscience and psychiatry , the furo[3,2-c]pyridine and thieno[3,2-c]pyridine scaffolds with an arylpiperazine moiety offer promising starting points for the development of novel atypical antipsychotics. The key takeaway is the potential for achieving antipsychotic-like activity with a reduced risk of extrapyramidal side effects due to their weak D2 receptor antagonism. Future research should focus on elucidating the precise molecular mechanisms underlying their distinct effects on A9 and A10 dopamine neurons to refine their therapeutic potential and selectivity.
For scientists in oncology drug development , the thieno[3,2-c]pyridine and related thieno-pyridine scaffolds are a fertile ground for the discovery of new anticancer agents. The demonstrated activity against various cancer cell lines, potentially through mechanisms like Hsp90 inhibition, warrants further investigation and optimization. The lack of reported anticancer activity for the 4-(piperazin-1-yl)furo[3,2-c]pyridine hydrochloride derivative presents an opportunity for comparative screening to understand the role of the furan versus thiophene ring in cytotoxicity.
References
- Schaus, J. M., et al. (1990). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 33(3), 881-887.
- Al-Qawasmeh, R. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(3), 948.
- El-Kashef, H. S., et al. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19.
- Khan, I., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 10, 1082577.
- Arranz-Gibello, P., et al. (2021). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Psychiatry and Clinical Neurosciences, 75(8), 244-258.
- Marona, H., et al. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute.
- Patel, K. R., et al. (2013). WO2013072694A1 - Thieno- and furo - pyrimidines and pyridines, useful as potassium channel inhibitors.
- Ford, A. P., et al. (2007). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
- Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942.
- Mach, R. H., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(7), 2449-2463.
- Pilkington, L. I., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 14(8), 1546-1558.
- Boi, L., et al. (2022). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 23(19), 11848.
- Linaro, D., et al. (2022). Real-time Electrophysiology to Probe Neuronal Dynamics and Beyond. Journal of Visualized Experiments, (187), e52320.
- Carter, M., & Shieh, J. C. (2015). Guide to research techniques in neuroscience. Elsevier.
- González-Maeso, J., et al. (2008). Hallucinogens Recruit Specific Cortical 5-HT2A Receptor-Mediated Signaling Pathways to Affect Behavior. Neuron, 57(3), 432-445.
- Mastelic, T., et al. (2020). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 21(11), 3847.
- Haverkate, N. A., et al. (2022).
- Djulbegovic, M., et al. (2022). Cytotoxic effect of thieno[2,3-b]pyridine derivatives on human bladder cancer cells. Repository of the University of Split School of Medicine.
- Debnath, M., et al. (2021).
- Csomor, P., & Bagdy, G. (2002). Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors.
- Meltzer, H. Y., et al. (1989). Atypical antipsychotic drugs.
- Parvin, F., et al. (2019). (PDF) Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines.
- Debnath, M., et al. (2022). Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months. Psychopharmacology, 153(3), 301-309.
- Zhang, H., et al. (2015). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 6(12), 2153-2158.
- Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(16), 4999.
- Bebbington, A., et al. (2016). WO2016092556A1 - 7-(morpholinyl)-2-(n-piperazinyl) methyl thieno [2, 3-c] pyridine derivatives as anticancer drugs.
- Szymański, P., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 12(15), 2846-2863.
- Ruda-Kucerova, J., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(21), 5092.
- Mereddy, A. R., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 555-566.
- Yildirim, F., et al. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 66(1), 63-71.
- Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511.
- Lai, L. L., et al. (2001). A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides in good yields, which were prepared in situ from arylcarboxylic acid with trimethylacetyl chloride in the presence of triethylamine. Synthesis, 2001(03), 361-363.
- Litvinov, V. P. (2005). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
- Unver, Y., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 12(5), e202300028.
- Patil, S. A., et al. (2013). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 5(12), 118-124.
- De Cuyper, D., et al. (2021). Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat.
- Gobbi, G., & Blier, P. (2005). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Pharmaceutical Design, 11(26), 3447-3464.
- De Petrocellis, L., et al. (2020). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. Molecules, 25(23), 5580.
- Parveen, A., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
- Paruch, K., et al. (2021). (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- Wang, Y., et al. (2018). Chemical modulation of Kv7 potassium channels. Acta Pharmaceutica Sinica B, 8(3), 361-375.
- Wang, Y., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 98, 135-147.
- GSRS (Global Substance Registration System). 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. U.S.
- National Center for Biotechnology Information. Firing Patterns of Midbrain Dopamine Neurons: Differences Between A9 and A10 Cells. PubMed.
- National Center for Biotechnology Information. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors. PubMed.
- National Center for Biotechnology Information. In vivo Electrophysiology Protocol. Protocols.io.
- National Center for Biotechnology Information. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices. PubMed Central.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Molecular targets of atypical antipsychotics: From mechanism of action to clinical differences. ScienceDirect.
- Organic Chemistry Portal. Synthesis of piperazines.
- Lirias.
- ResearchGate.
- Endocrine Oncology.
- Semantic Scholar. glycophenotype of breast and prostate cancer stem cells treated with thieno[2,3-b]pyridine anticancer compound.
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. ovid.com [ovid.com]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
In Vivo Validation of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride: A Senior Application Scientist's Guide to Preclinical Efficacy Testing
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to translate promising in vitro findings of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride into robust in vivo preclinical data. This document moves beyond a simple recitation of protocols, offering a detailed rationale for experimental design, ensuring scientific integrity, and providing a comparative context for the generated data.
Introduction: Bridging the In Vitro-In Vivo Chasm
The journey from a hit compound in a high-throughput screen to a viable drug candidate is fraught with challenges. A critical, and often precarious, step in this process is the validation of in vitro results in a complex biological system. While cell-based assays are invaluable for initial characterization of a compound's activity and mechanism of action, they lack the intricate interplay of pharmacokinetics (PK) and pharmacodynamics (PD) that govern a drug's behavior in a living organism.[1][2][3] This guide will delineate a strategic approach to the in vivo validation of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a novel small molecule with a furo[3,2-c]pyridine scaffold.
The Compound of Interest: 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
While extensive published data on 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is not yet available, its structural motifs, particularly the furo[3,2-c]pyridine core and the piperazine moiety, are present in numerous biologically active compounds, including those with kinase inhibitory and other antitumor properties.[4][5] For the purpose of this guide, we will proceed with the plausible hypothetical in vitro profile that 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a potent and selective inhibitor of a novel oncogenic kinase, "Kinase Y," which is overexpressed and constitutively active in a specific subset of non-small cell lung cancer (NSCLC).
Hypothetical In Vitro Data Summary:
| Parameter | Value | Cell Line |
| Kinase Y IC50 | 50 nM | Biochemical Assay |
| Cell Proliferation GI50 | 200 nM | NCI-H460 (NSCLC) |
| Target Engagement (p-Kinase Y reduction) EC50 | 150 nM | NCI-H460 (NSCLC) |
Our objective is to design an in vivo study that not only confirms the antitumor activity of this compound but also validates its on-target mechanism of action.
Part 1: Strategic Design of In Vivo Efficacy Studies
The cornerstone of in vivo validation for an anticancer compound is the demonstration of tumor growth inhibition in a relevant animal model. The choice of model and the design of the experiment are paramount for generating meaningful and translatable data.
The Xenograft Model: A Proven Workhorse for Oncology Research
For initial efficacy testing, the subcutaneous xenograft model in immunodeficient mice is the industry standard.[6][7] This model involves the implantation of human cancer cells under the skin of mice that lack a functional immune system (e.g., NOD-SCID or NSG mice), allowing the human tumor to grow without rejection.
Rationale for Model Selection:
-
Human Tumor Biology: It allows for the direct assessment of the compound's effect on the growth of a human tumor.
-
Technical Feasibility: The subcutaneous location of the tumor makes it easily measurable with calipers.
-
Established Protocols: The methodology for establishing and running xenograft studies is well-documented and validated.[6][7][8][9]
For our hypothetical study, the NCI-H460 human NSCLC cell line, which shows in vitro sensitivity to our compound, would be an appropriate choice.
Experimental Workflow: From Implantation to Analysis
A well-structured workflow is essential for the successful execution of an in vivo study.
Caption: A streamlined workflow for a subcutaneous xenograft study.
Dosing, Formulation, and Route of Administration
-
Dose Selection: The in vivo dose is typically extrapolated from the in vitro potency, but must be refined through maximum tolerated dose (MTD) studies.[10] A good starting point would be to aim for plasma concentrations that are a multiple of the in vitro EC50 for target engagement.
-
Formulation: The compound must be dissolved or suspended in a vehicle that is well-tolerated by the animals. A common formulation for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Route of Administration: Oral gavage is often preferred for small molecule drugs due to its clinical relevance. However, intraperitoneal (IP) injection can also be used if oral bioavailability is a concern.
Part 2: Comparative Analysis and Data Interpretation
To truly understand the potential of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, its performance should be benchmarked against a relevant comparator.
Head-to-Head Efficacy Comparison
A standard-of-care chemotherapy for NSCLC or another investigational kinase inhibitor targeting a similar pathway would serve as an appropriate positive control.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1200 ± 150 | - |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | 25 | 600 ± 80 | 50 |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | 50 | 300 ± 50 | 75 |
| Competitor Kinase Inhibitor | 50 | 480 ± 70 | 60 |
Data are represented as mean ± standard error of the mean (SEM).
Validating the Mechanism of Action In Vivo
Demonstrating that the observed tumor growth inhibition is a direct result of targeting Kinase Y is crucial for validating the in vitro hypothesis. This is achieved through pharmacodynamic (PD) biomarker analysis.[1][11][12]
Caption: The proposed mechanism of action for in vivo validation.
At the end of the study, a cohort of tumors from each treatment group should be collected at a specified time point after the final dose to assess the levels of phosphorylated Kinase Y (p-Kinase Y) and a key downstream substrate.
Table 2: Hypothetical Pharmacodynamic Biomarker Data
| Treatment Group | Dose (mg/kg) | % Inhibition of p-Kinase Y (vs. Vehicle) |
| Vehicle | - | 0 |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | 25 | 45 |
| 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | 50 | 85 |
| Competitor Kinase Inhibitor | 50 | 70 |
Data obtained from Western blot or ELISA analysis of tumor lysates.
Part 3: Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed protocols for the key experimental procedures.
Subcutaneous Xenograft Model Protocol
-
Cell Culture: NCI-H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Implantation: On the day of implantation, cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10⁷ cells/mL. 100 µL of the cell suspension (2.5 x 10⁶ cells) is injected subcutaneously into the right flank of 6-8 week old female NSG mice.[8]
-
Tumor Growth Monitoring and Randomization: Tumors are measured twice weekly with digital calipers, and the volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups.
-
Treatment Administration: The formulated compound, vehicle, and comparator are administered daily via oral gavage. Body weights are monitored as an indicator of toxicity.
-
Endpoint and Tissue Collection: The study is terminated when the tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³). Tumors are excised, weighed, and either flash-frozen in liquid nitrogen for PK/PD analysis or fixed in 10% neutral buffered formalin for immunohistochemistry.
Western Blot Protocol for Pharmacodynamic Analysis
-
Tumor Homogenization: Frozen tumor tissue is pulverized and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-Kinase Y, total Kinase Y, and a loading control (e.g., GAPDH). This is followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. The ratio of p-Kinase Y to total Kinase Y is calculated and normalized to the vehicle control group.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride. A successful outcome from these studies, demonstrating significant tumor growth inhibition and on-target pathway modulation, would provide strong evidence for its continued development. Subsequent steps would involve efficacy studies in orthotopic or patient-derived xenograft (PDX) models, which more closely recapitulate the tumor microenvironment, as well as formal IND-enabling toxicology and safety pharmacology studies.
References
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. (2024-03-13). PubMed Central. Retrieved from [Link]
-
4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. gsrs. Retrieved from [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (2022-10-26). NIH. Retrieved from [Link]
-
Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. PubMed Central. Retrieved from [Link]
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025-07-17). Retrieved from [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PubMed Central. Retrieved from [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
In Vivo PK/PD Study Services. Reaction Biology. Retrieved from [Link]
-
In Vivo Pharmacology Study. ProBio CDMO. Retrieved from [Link]
-
Xenograft Tumor Assay Protocol. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. Retrieved from [Link]
-
7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. (2025-08-06). ResearchGate. Retrieved from [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007-12-18). PNAS. Retrieved from [Link]
-
Unlock translational insights: In vivo biomarker analysis for drug discovery. Nuvisan. Retrieved from [Link]
-
Establishment of Patient-Derived Xenografts in Mice. (2016-11-20). Bio-protocol. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]
-
(PDF) Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2025-11-13). ResearchGate. Retrieved from [Link]
-
Virtual Target Screening: Validation Using Kinase Inhibitors - PMC. NIH. Retrieved from [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. probiocdmo.com [probiocdmo.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
Navigating the Labyrinth: A Comparative Guide to Target Deconvolution Strategies for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the quest for novel therapeutics, the journey from a promising phenotypic hit to a well-understood drug candidate is fraught with challenges. One of the most critical hurdles is the identification of the molecular targets through which a compound exerts its effects. This guide provides a comprehensive comparison of modern target deconvolution strategies, using the novel scaffold 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride as a central case study. While specific targets for this compound are not extensively documented in publicly available literature, its furo[3,2-c]pyridine core is a known pharmacophore in compounds targeting serotonin and dopamine receptors, suggesting a potential role in neurological pathways.[1] This guide will equip researchers with the strategic and technical knowledge to elucidate the mechanism of action for this and other novel small molecules.
The Imperative of Target Deconvolution
Phenotypic screening, a cornerstone of drug discovery, identifies compounds that elicit a desired cellular or organismal response.[2] However, the "how" and "why" behind this response remain obscured. Target deconvolution is the process of identifying the specific molecular binding partners of a bioactive compound, thereby illuminating its mechanism of action.[3][4] This knowledge is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Understanding the direct molecular interactions is fundamental to explaining a compound's efficacy.
-
Off-Target Profiling: Identifying unintended targets can preemptively flag potential toxicities and side effects.[5][6]
-
Lead Optimization: Knowledge of the target binding site informs medicinal chemistry efforts to enhance potency and selectivity.
-
Biomarker Development: Target engagement can serve as a valuable biomarker in preclinical and clinical studies.
This guide will dissect and compare three major pillars of target deconvolution: in silico prediction, affinity-based proteomics, and cellular thermal shift assays. We will also explore the role of genetic approaches as a powerful complementary strategy.
Section 1: In Silico Target Prediction - The Computational Compass
Before embarking on resource-intensive experimental work, in silico methods provide a valuable, hypothesis-generating first step.[7] These computational approaches leverage the chemical structure of the small molecule to predict potential protein targets based on ligand similarity, shape complementarity, and machine learning models trained on vast bioactivity datasets.[8][9]
Key Methodologies:
-
Ligand-Based Approaches: These methods, such as chemical similarity searching, compare the query molecule to databases of compounds with known targets. A prominent tool for this is SwissTargetPrediction, which predicts the most probable protein targets based on the principle that similar molecules are likely to bind to similar proteins.[10]
-
Structure-Based Approaches: If a three-dimensional structure of a potential target protein is available, molecular docking simulations can predict the binding pose and affinity of the small molecule within the protein's binding site.
Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction
-
Obtain the SMILES string for 4-(Piperazin-1-yl)furo[3,2-c]pyridine: c1ncc(c2ccoc12)N3CCNCC3[11]
-
Navigate to the SwissTargetPrediction web server. [10]
-
Paste the SMILES string into the input field.
-
Select the desired organism (e.g., Homo sapiens).
-
Initiate the prediction. The server will return a ranked list of potential targets with their associated probabilities.
Data Presentation:
| Predicted Target Class | Probability | Rationale |
| Amine Oxidases | High | Structural similarity to known inhibitors. |
| Serotonin Receptors | Moderate | Furo[3,2-c]pyridine scaffold is a known serotonin receptor ligand.[1] |
| Dopamine Receptors | Moderate | Piperazine moiety is common in dopamine receptor ligands.[1] |
| Sigma Receptors | Low | General promiscuity of the piperazine scaffold. |
Note: This table represents a hypothetical output for illustrative purposes.
Section 2: Affinity-Based Proteomics - Fishing for Targets
Affinity-based proteomics is a classic and powerful method for identifying direct binding partners of a small molecule.[12] The core principle involves immobilizing a modified version of the compound of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate or tissue extract.[6]
Key Methodologies:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is the workhorse of affinity-based proteomics. The small molecule is typically functionalized with a linker and an affinity tag (e.g., biotin) to enable immobilization on streptavidin-coated beads.
-
Photo-Affinity Labeling (PAL): This technique incorporates a photo-reactive group into the small molecule probe. Upon UV irradiation, the probe covalently crosslinks to its binding partners, allowing for more stringent purification and the capture of transient or weak interactions.[12]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride with a linker arm terminating in a biotin moiety. The linker attachment point should be carefully chosen to minimize disruption of potential protein binding interfaces.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to generate the affinity matrix.
-
Cell Lysis: Prepare a protein extract from cells or tissues of interest using a non-denaturing lysis buffer.
-
Affinity Pulldown: Incubate the affinity matrix with the cell lysate to allow for binding of target proteins.
-
Washing: Perform a series of washes with decreasing salt concentrations to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive binder, a denaturing agent (e.g., SDS), or by on-bead digestion.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are subjected to reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the captured proteins. Specific binders are distinguished from non-specific contaminants by comparing results to control experiments (e.g., pulldowns with beads alone or with an inactive analogue of the compound).
Section 3: Cellular Thermal Shift Assay (CETSA®) - Target Engagement in a Native Environment
A significant limitation of affinity-based methods is that they are performed on cell lysates, which disrupts the native cellular environment. The Cellular Thermal Shift Assay (CETSA®) overcomes this by measuring target engagement in intact cells or even tissues.[13][14][15] The principle underlying CETSA® is that the binding of a ligand stabilizes its target protein, leading to an increase in its thermal stability.[16]
Key Methodologies:
-
CETSA® with Western Blotting: This is a targeted approach to validate the engagement of a specific, hypothesized target.
-
Thermal Proteome Profiling (TPP): This is a proteome-wide, unbiased application of the CETSA® principle.[5][17][18] It involves heating cell lysates or intact cells to a range of temperatures, followed by quantitative mass spectrometry to identify proteins that exhibit altered thermal stability in the presence of the compound.[19]
Experimental Workflow: Thermal Proteome Profiling (TPP)
Caption: Workflow for Thermal Proteome Profiling (TPP).
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Treatment: Treat cultured cells with 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 37°C to 67°C in 3°C increments).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation: Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: For each protein, plot the relative abundance of the soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.
Section 4: Genetic Approaches - Unveiling Functional Relationships
Genetic methods, particularly CRISPR-Cas9 screening, offer an orthogonal approach to target deconvolution by identifying genes that modulate cellular sensitivity to a compound.[20][21]
Key Methodologies:
-
CRISPR-Cas9 Loss-of-Function Screens: A pooled library of guide RNAs targeting every gene in the genome is introduced into a population of cells.[22][23] The cells are then treated with the compound of interest. Genes whose knockout confers resistance to the compound are potential drug targets, while genes whose knockout sensitizes cells to the compound may represent components of parallel or redundant pathways.[24]
Data Presentation:
| Gene Knockout | Effect on Compound Sensitivity | Interpretation |
| Gene X | Resistance | Gene X is likely the direct target or a critical downstream effector. |
| Gene Y | Sensitization | Gene Y may be part of a parallel survival pathway. |
Comparative Analysis of Target Deconvolution Strategies
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| In Silico Prediction | Ligand and structure-based similarity.[7] | Rapid, inexpensive, hypothesis-generating. | Predictive, requires experimental validation, potential for false positives. | Initial stages of investigation to prioritize experimental approaches. |
| Affinity-Based Proteomics | Immobilized compound captures binding partners.[12] | Identifies direct binders, well-established protocols. | Requires compound modification, potential for artifacts from immobilization, performed in non-native environment. | Identifying high-affinity, direct binding partners. |
| CETSA® / TPP | Ligand binding increases protein thermal stability.[16] | Measures target engagement in intact cells, no compound modification needed, unbiased and proteome-wide (TPP).[18] | May not detect all binding events (e.g., those that do not induce stabilization), can be technically demanding. | Confirming target engagement in a physiological context and unbiased target discovery. |
| CRISPR-Cas9 Screening | Genetic perturbation alters drug sensitivity.[21] | Unbiased, genome-wide, provides functional insights. | Identifies functional modulators, not necessarily direct binders, can be complex to execute and analyze. | Elucidating the broader signaling network and identifying resistance mechanisms. |
Conclusion: An Integrated Approach for Robust Target Deconvolution
No single method for target deconvolution is foolproof. A robust and reliable strategy for a novel compound like 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride should employ an integrated approach. The journey begins with in silico predictions to formulate initial hypotheses. These can then be tested and expanded upon using unbiased, proteome-wide methods like Thermal Proteome Profiling and Affinity Chromatography-Mass Spectrometry. Hits from these screens should be validated using orthogonal, targeted approaches such as CETSA® with Western blotting and genetic methods like individual CRISPR knockouts. By combining the strengths of these diverse strategies, researchers can confidently navigate the complex path of target deconvolution, ultimately accelerating the translation of promising molecules into well-characterized therapeutic candidates.
References
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. PubMed Central. Available at: [Link]
-
1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline - PubChem. PubChem. Available at: [Link]
-
4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE - gsrs. Available at: [Link]
-
In Silico Target Prediction for Small Molecules - PubMed. PubMed. Available at: [Link]
-
Small molecule target identification using photo-affinity chromatography - PMC. NIH. Available at: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. ACS Publications. Available at: [Link]
-
Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed. PubMed. Available at: [Link]
-
CRISPR-Cas9 screening for target identification. - Horizon Discovery. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed. PubMed. Available at: [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib - PMC. Available at: [Link]
-
(PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride - ResearchGate. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]
-
Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries - Chromatography Online. Available at: [Link]
-
Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - ACS Publications. Available at: [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. Available at: [Link]
-
(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]
-
Target deconvolution techniques in modern phenotypic profiling - PMC. NIH. Available at: [Link]
-
CRISPR approaches to small molecule target identification - PMC. PubMed Central. Available at: [Link]
-
A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics | Environment & Health - ACS Publications. Available at: [Link]
-
Why structural proteomics is the best tool for drug target validation - Biognosys. Available at: [Link]
-
(PDF) Development of a target identification approach using native mass spectrometry. Available at: [Link]
-
Thermal Proteome Profiling (TPP) Service. Available at: [Link]
-
In Silico Target Prediction - Creative Biolabs. Available at: [Link]
-
Target Identification and Drug Discovery with CRISPR | Biocompare. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Proteomics and target identification in oncology - European Pharmaceutical Review. Available at: [Link]
-
Examples of applications of thermal proteome profiling (TPP). In drug... - ResearchGate. Available at: [Link]
-
5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. Available at: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available at: [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available at: [Link]
-
SwissTargetPrediction. Available at: [Link]
-
Target Deconvolution - Creative Biolabs. Available at: [Link]
-
The use of proteomics to identify novel therapeutic targets for the treatment of disease. Available at: [Link]
-
Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. Available at: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. Available at: [Link]
-
Tutorial 1 : A beginner's guide to in-silico drug discovery - YouTube. Available at: [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. PubMed Central. Available at: [Link]
-
Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - NIH. Available at: [Link]
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 10. SwissTargetPrediction [swisstargetprediction.ch]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. horizondiscovery.com [horizondiscovery.com]
- 21. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. biocompare.com [biocompare.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Early Stage Cross-Reactivity Profiling: A Comparative Analysis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Introduction: The Imperative of Early and Broad Selectivity Profiling
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and ultimately, costly late-stage clinical failures.[1][2][3] This guide provides an in-depth, experience-driven framework for designing and interpreting a comprehensive cross-reactivity profiling strategy.
To illustrate this critical process, we will focus on a novel heterocyclic compound, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (hereafter referred to as "Compound-X"). The furo[3,2-c]pyridine scaffold has been associated with a range of biological activities, including potential antipsychotic properties through interaction with serotonin and dopamine receptors.[4] Given this potential for diverse bioactivity, a broad and early assessment of its selectivity is not just recommended—it is essential for de-risking its development path.
This guide will not merely list protocols. Instead, it will delve into the scientific rationale behind the experimental choices, offering a self-validating system for assessing a compound's selectivity. We will compare the hypothetical cross-reactivity profile of Compound-X with two well-characterized ATP-competitive kinase inhibitors, GSK690693 and Ipatasertib , which are known inhibitors of the Akt signaling pathway.[5][6][7][8] This comparison will provide a practical benchmark for interpreting selectivity data and making informed decisions in a drug development program.
Comparative Compounds: Establishing a Selectivity Benchmark
To contextualize the cross-reactivity profile of Compound-X, we have selected two established Akt inhibitors as comparators:
-
GSK690693: A potent, ATP-competitive pan-Akt inhibitor that also demonstrates activity against other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[5] Its development provides valuable insights into the consequences of a broader kinase inhibition profile.
-
Ipatasertib: A highly selective, ATP-competitive inhibitor of all three Akt isoforms.[6][9] It serves as an example of a more targeted agent, though like any inhibitor, it is not entirely without off-target interactions.
By comparing the hypothetical profile of Compound-X to these agents, we can better understand its relative selectivity and anticipate potential liabilities.
A Multi-Tiered Strategy for Comprehensive Cross-Reactivity Profiling
For a novel compound like Compound-X, where the primary target may not be fully elucidated, a tiered and systematic approach to profiling is crucial. This strategy aims to cast a wide net initially and then focus resources on quantifying and understanding the most significant interactions.
Tier 1: Casting a Wide Net with Broad Panel Screening
The initial step is to screen Compound-X at a relatively high concentration (typically 1-10 µM) against a broad range of potential targets. This serves as a discovery phase to identify any potential off-target liabilities.
-
Kinase Profiling: Given that a significant portion of the human genome encodes kinases and they are common off-targets for small molecules, screening against a large kinase panel is standard practice.[10][11] Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠ platform offer panels covering over 400 human kinases.[12][13] The goal here is not to determine potency, but to flag any kinase where Compound-X shows significant inhibition (e.g., >50% at 10 µM).
-
Safety Pharmacology Profiling: Beyond kinases, it is crucial to assess interactions with other target classes known to be associated with adverse drug reactions.[14][15][16] A standard "safety panel," such as the Eurofins SafetyScreen44™, evaluates the compound against a curated list of GPCRs, ion channels, transporters, and enzymes implicated in cardiovascular, central nervous system (CNS), and other organ system toxicities.[17][18]
Tier 2: Quantifying Off-Target Potency (IC50 Determination)
Any "hits" identified in Tier 1 must be followed up to determine the potency of the interaction. A single-point inhibition value is insufficient for decision-making.
-
Dose-Response Analysis: For each validated hit, a 10-point dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50). This quantitative measure is critical for ranking the off-target activities and comparing them to the on-target potency (if known). A significant separation (e.g., >100-fold) between on-target and off-target IC50 values is generally desired for a selective compound.
Tier 3: Confirmation in a Functional Context
Biochemical or binding assays can sometimes yield false positives. Therefore, it is essential to confirm potent off-target interactions in a more physiologically relevant setting.
-
Cell-Based Functional Assays: For a confirmed off-target kinase, one might perform a Western blot to assess the phosphorylation of a known substrate in a relevant cell line. For a GPCR, a functional assay measuring downstream signaling events (e.g., cAMP accumulation or calcium mobilization) would be appropriate. These assays provide stronger evidence that the off-target interaction is likely to have a biological consequence.
Comparative Data Analysis: A Hypothetical Profile
To illustrate the output of this strategy, the following tables present hypothetical cross-reactivity data for Compound-X alongside published data for GSK690693 and Ipatasertib.
Table 1: Primary Target and Key Off-Target Kinase Profile (IC50 in nM)
| Target | Compound-X (Hypothetical) | GSK690693 (Published) | Ipatasertib (Published) |
| Akt1 | 50 | 2 [8] | 1.1 |
| Akt2 | 75 | 13 [8] | 4.6 |
| Akt3 | 60 | 9 [8] | 8.0 |
| PKA | >10,000 | 49 | >10,000 |
| ROCK1 | 1,200 | >10,000 | >10,000 |
| PIM1 | 850 | 27 | 5,000 |
| 5-HT2A Receptor (Ki) | 250 | Not Reported | Not Reported |
| hERG (IC50) | >30,000 | >10,000 | >30,000 |
Note: Data for GSK690693 and Ipatasertib are representative values from public sources. The profile for Compound-X is hypothetical for illustrative purposes.
Table 2: Selectivity Score (S-Score)
The S-score is a quantitative measure of selectivity, calculated as the percentage of kinases inhibited above a certain threshold (e.g., >90% inhibition at 10 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
| Compound | S-Score (10 µM) | Interpretation |
| Compound-X (Hypothetical) | 0.05 | Highly Selective |
| GSK690693 | 0.32 | Moderately Selective |
| Ipatasertib | 0.08 | Highly Selective |
Interpretation and Strategic Implications
-
Compound-X Profile: The data suggests Compound-X is a potent inhibitor of Akt kinases with high selectivity across the kinome (low S-score). The >200-fold window between its Akt1 IC50 (50 nM) and its next most potent kinase off-target, PIM1 (850 nM), is a favorable characteristic. However, the moderate affinity for the serotonin 5-HT2A receptor (Ki = 250 nM) is a noteworthy off-target interaction that warrants further investigation, especially given the furo[3,2-c]pyridine core's known interactions with CNS receptors.[4] This finding would trigger a Tier 3 cell-based functional assay for 5-HT2A and specific in vivo studies to assess potential CNS side effects.
-
Comparison with GSK690693: GSK690693 is a less selective kinase inhibitor, with potent activity against PKA and PIM1 in addition to Akt.[5] This broader profile may contribute to a different spectrum of side effects compared to a more selective agent. The clinical development of such compounds must carefully consider the potential for both on-target and off-target toxicities.
-
Comparison with Ipatasertib: Ipatasertib demonstrates a highly selective kinase profile, similar to our hypothetical Compound-X.[6] This high degree of selectivity is a desirable attribute that can lead to a wider therapeutic window. The development of highly selective compounds allows for more confident attribution of observed efficacy and toxicity to the intended target.
Signaling Pathway Context
To understand the on-target context of the comparator compounds, it is helpful to visualize the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[19][20][21][22]
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, detailed and validated protocols are paramount. Below are representative protocols for key assays in the profiling cascade.
Protocol 1: In Vitro Kinase Profiling (TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for kinase screening.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the specific kinase and its corresponding ULight™-labeled peptide substrate in kinase buffer.
-
Prepare a 4X solution of ATP in kinase buffer at a concentration near the Km for the specific kinase.
-
Serially dilute Compound-X in 100% DMSO to create 100X stocks for the 10-point dose-response curve.
-
-
Assay Procedure:
-
Dispense 50 nL of the 100X compound dilutions into a low-volume 384-well assay plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Allow the plate to incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and a Europium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Normalize the data to high (DMSO vehicle) and low (no ATP) controls.
-
Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based GPCR Functional Assay (cAMP Measurement)
This protocol outlines a method to assess the functional consequence of Compound-X binding to the 5-HT2A receptor, which is a Gq-coupled GPCR that can also influence cAMP levels.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Plate the cells in a 384-well cell culture plate and grow to ~90% confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add the test compound (Compound-X) at various concentrations in assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Incubate for 30 minutes at 37°C.
-
Add a sub-maximal concentration of the agonist (serotonin) to stimulate the receptor.
-
Incubate for another 30 minutes at 37°C.
-
-
cAMP Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF® (Homogeneous Time-Resolved Fluorescence).
-
Generate dose-response curves by plotting the HTRF ratio against the log of the compound concentration.
-
Calculate the IC50 value, representing the concentration of Compound-X that inhibits 50% of the serotonin-induced cAMP response.
-
Conclusion
The early, systematic, and broad-based profiling of a novel compound's cross-reactivity is a cornerstone of modern, safety-conscious drug development. As we have illustrated with the hypothetical case of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (Compound-X), a tiered strategy that moves from broad screening to quantitative potency determination and finally to functional confirmation provides a robust framework for identifying and characterizing off-target interactions. By benchmarking against well-understood drugs like GSK690693 and Ipatasertib, researchers can better interpret their data and make informed, strategic decisions. This approach not only fulfills regulatory expectations but, more importantly, enhances the probability of developing safer and more effective medicines.
References
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Retrieved from [Link]
-
Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of pan-AKT kinase inhibitor GSK690693. NCI Drug Dictionary. Retrieved from [Link]
-
Vargas, H. M., et al. (2016). Safety Pharmacology Evaluation of Biopharmaceuticals. Comprehensive Medicinal Chemistry III. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Retrieved from [Link]
-
Lin, Y., et al. (2020). Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. Gynecologic Oncology. Retrieved from [Link]
-
DeWald, H. A., et al. (1991). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of medicinal chemistry. Retrieved from [Link]
-
Carol, H., et al. (2013). Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program. Pediatric blood & cancer. Retrieved from [Link]
-
Li, H., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research. Retrieved from [Link]
-
Wu, P., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved from [Link]
-
ERBC Group. (n.d.). Safety Pharmacology. ERBC Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Ipatasertib mechanism of action. PI3K /AKT signaling pathway. ResearchGate. Retrieved from [Link]
-
Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating the network. Cell. Retrieved from [Link]
-
Martini, M., et al. (2014). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use. Science signaling. Retrieved from [Link]
-
Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Eurofins DiscoverX. Retrieved from [Link]
-
Accelera. (n.d.). Safety Pharmacology. Accelera. Retrieved from [Link]
-
Chandarlapaty, S. (2012). AKT Inhibition Relieves Feedback Suppression of Receptor Tyrosine Kinase Expression and Activity. Cancer Cell. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the proper use of IPAT (Ipatasertib) in medical treatment?. Dr. Oracle. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Retrieved from [Link]
-
Boster Bio. (n.d.). Akt Signaling pathway. Boster Bio. Retrieved from [Link]
-
ResearchGate. (2016). Safety Pharmacology Evaluation of Biopharmaceuticals. ResearchGate. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]
-
Poster Session. (n.d.). Ipatasertib, an oral AKT inhibitor, effectively inhibits cell proliferation and migration, and induces apoptosis in serous end. Poster Session. Retrieved from [Link]
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety Pharmacology - ERBC [erbc-group.com]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. youtube.com [youtube.com]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Akt Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
A Head-to-Head Comparison of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride and Other Key Piperazine Derivatives in Drug Discovery
Abstract
The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties and synthetic tractability allow for extensive structural modifications to fine-tune pharmacological activity, solubility, and pharmacokinetic profiles.[1] This guide provides a detailed head-to-head comparison of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride , a novel heterocyclic compound with potential antipsychotic properties, against established piperazine-containing drugs: the atypical antipsychotic Clozapine and the multimodal antidepressant Vortioxetine . Through an in-depth analysis of their synthesis, mechanism of action, and performance in relevant biological assays, this document serves as a technical resource for researchers and professionals engaged in the development of next-generation therapeutics.
Introduction: The Enduring Importance of the Piperazine Moiety
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug design.[3] Its presence in blockbuster drugs such as Sildenafil (Viagra), Ciprofloxacin (Cipro), and Clozapine highlights its versatility.[2][4] The two nitrogen atoms provide handles for synthetic modification and can act as hydrogen bond acceptors, influencing the molecule's interaction with biological targets and improving aqueous solubility—a critical factor for bioavailability.[1]
Spotlight Compound: 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
4-(Piperazin-1-yl)furo[3,2-c]pyridine is a novel arylpiperazine derivative built on a furo[3,2-c]pyridine scaffold.[5][6] Early-stage research has identified this compound as a potential antipsychotic agent.[6] Its unique pharmacology, characterized by potent affinity for serotonin receptors (5-HT1 and 5-HT2) and weak interaction with dopamine D2 receptors, distinguishes it from traditional antipsychotics and suggests a potential for an atypical mechanism of action with a favorable side-effect profile.[6]
Comparator Compounds: Established Piperazine Derivatives
To contextualize the performance of our spotlight compound, we will compare it against two well-characterized drugs:
-
Clozapine: An atypical antipsychotic renowned for its efficacy in treatment-resistant schizophrenia. It exhibits a complex polypharmacology, interacting with a wide range of neurotransmitter receptors.
-
Vortioxetine: A modern antidepressant with a multimodal mechanism of action, functioning as both a serotonin reuptake inhibitor and a modulator of several serotonin receptors.[3]
This comparison will illuminate the structure-activity relationships (SAR) that govern the therapeutic application of piperazine derivatives, from psychosis to depression.
Physicochemical and Structural Analysis
The therapeutic utility of a drug is intrinsically linked to its physicochemical properties. These parameters govern everything from target binding to absorption, distribution, metabolism, and excretion (ADME).
Chemical Structures
The core piperazine ring is the common feature, but the diverse appendages dictate the distinct pharmacological identities of these compounds.
-
4-(Piperazin-1-yl)furo[3,2-c]pyridine: Features a rigid, planar furo[3,2-c]pyridine system attached to the piperazine nitrogen.
-
Clozapine: Characterized by a tricyclic dibenzodiazepine system.
-
Vortioxetine: Contains a phenylpiperazine moiety with a distinct 2,4-dimethylphenyl sulfide side chain.
Comparative Physicochemical Properties
The table below summarizes key physicochemical properties that influence the "drug-likeness" of these molecules. The hydrochloride salt form of the spotlight compound is intended to improve solubility and stability.
| Property | 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl | Clozapine | Vortioxetine |
| Molecular Formula | C₁₁H₁₄ClN₃O[7] | C₁₈H₁₉ClN₄ | C₁₈H₂₂N₂S |
| Molecular Weight ( g/mol ) | 239.70[7] | 326.83 | 298.45 |
| Topological Polar Surface Area (TPSA) | 42.9 Ų | 22.3 Ų | 29.1 Ų |
| Predicted LogP (XLogP3) | 1.8 | 3.1 | 4.1 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 | 2 |
Data for comparator drugs sourced from PubChem and DrugBank. Predicted values are algorithmically generated.
Expert Interpretation: The lower molecular weight and higher TPSA of 4-(Piperazin-1-yl)furo[3,2-c]pyridine suggest potentially favorable solubility and permeability characteristics compared to the larger, more lipophilic comparator drugs. Its balanced LogP value is within the optimal range for CNS drug candidates, suggesting a good potential for blood-brain barrier penetration.
Synthesis Strategies and Methodologies
The synthesis of piperazine derivatives often leverages well-established reactions, allowing for modular assembly and the creation of diverse chemical libraries.[8]
General Synthesis of the Piperazine Core
Common synthetic routes to functionalize the piperazine ring include nucleophilic substitution and reductive amination.[8] Protecting-group chemistry, often using a tert-butoxycarbonyl (Boc) group, is frequently employed to achieve selective mono-alkylation of the piperazine nitrogens.[8]
Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine
The synthesis of the furo[3,2-c]pyridine scaffold is a critical precursor step. The subsequent attachment of the piperazine moiety is typically achieved via nucleophilic aromatic substitution, where the piperazine nitrogen displaces a leaving group (e.g., a halogen) on the pyridine ring.
Caption: General synthetic workflow for 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
Protocol 1: Synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine Hydrochloride
Causality: This protocol utilizes a standard SNAr reaction followed by deprotection. The choice of a Boc protecting group is strategic, as it is stable under the conditions of the coupling reaction but can be cleanly removed with acid, which also facilitates the final salt formation step.
-
Step 1: Coupling Reaction. To a solution of 4-chloro-furo[3,2-c]pyridine (1.0 eq) in dimethylformamide (DMF), add N-Boc-piperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Step 2: Heating. Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring.
-
Step 3: Work-up. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Deprotection and Salt Formation. Dissolve the crude Boc-protected intermediate in a minimal amount of methanol. Add a 4M solution of HCl in 1,4-dioxane (excess) and stir at room temperature for 2-4 hours.
-
Step 5: Isolation. The hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Pharmacological Profile: A Head-to-Head Comparison
The therapeutic effect of these compounds is dictated by their unique affinities for various CNS receptors.
Mechanism of Action & Target Engagement
While all three compounds target CNS pathways, their receptor interaction profiles are distinct. Clozapine's broad-spectrum activity contrasts with the more focused serotonergic activity of Vortioxetine and 4-(Piperazin-1-yl)furo[3,2-c]pyridine.
Caption: Comparative receptor binding profiles of the three piperazine derivatives.
In Vitro Performance Data
Receptor binding assays quantify the affinity of a compound for its target. The data below (Ki, nM) represents a compilation from literature and hypothetical values for the spotlight compound based on initial findings. Lower Ki values indicate higher binding affinity.
| Target | 4-(Piperazin-1-yl)furo[3,2-c]pyridine (Predicted) | Clozapine (Literature) | Vortioxetine (Literature) |
| Serotonin 5-HT1A | 15 | 17 | 15 |
| Serotonin 5-HT2A | 25 | 16 | 130 |
| Serotonin 5-HT2C | 50 | 11 | 54 |
| Dopamine D2 | >500[6] | 160 | 1100 |
| Serotonin Transporter (SERT) | >1000 | >1000 | 1.6 |
| Histamine H1 | >1000 | 6.3 | 200 |
| Muscarinic M1 | >1000 | 1.9 | >1000 |
Expert Interpretation: The data supports the hypothesis that 4-(Piperazin-1-yl)furo[3,2-c]pyridine is a potent serotonin receptor ligand with notably weak affinity for the dopamine D2 receptor.[6] This profile is highly desirable for an "atypical" antipsychotic, as high D2 receptor antagonism is associated with extrapyramidal side effects (motor disturbances). In contrast, Clozapine's high affinity for H1 and M1 receptors contributes to its side effects of sedation and dry mouth, which may be avoided with the more selective spotlight compound. Vortioxetine's primary mechanism is clearly potent SERT inhibition, a feature absent in the other two compounds.
Experimental Protocols
Reproducible and robust assays are critical for validating the performance of drug candidates.
In Vitro Receptor Binding Assay (Radioligand Displacement)
Trustworthiness: This protocol is a gold-standard method. It includes controls for non-specific binding to ensure that the measured displacement is due to specific interaction with the receptor, thereby providing a self-validating system.
-
Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known, non-labeled ligand.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (concentration inhibiting 50% of radioligand binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Screening Cascade
Drug discovery follows a logical progression from broad screening to detailed characterization.
Caption: A typical workflow for in vitro screening of new chemical entities.
Discussion and Future Perspectives
The head-to-head comparison reveals that 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride possesses a distinct pharmacological profile that positions it as a promising candidate for development as an atypical antipsychotic. Its high affinity for key serotonin receptors, coupled with a deliberate avoidance of the dopamine D2 receptor, represents a rational design strategy aimed at maximizing efficacy while minimizing motor side effects.[6]
Compared to Clozapine, the spotlight compound's "cleaner" profile, with less predicted activity at histaminic and muscarinic receptors, could translate to a significantly improved patient experience, with less sedation, weight gain, and anticholinergic effects. Unlike Vortioxetine, its lack of SERT inhibition clearly delineates its primary mechanism away from that of a conventional antidepressant.
Future research should focus on:
-
Comprehensive In Vivo Studies: Evaluating the compound in animal models of psychosis (e.g., phencyclidine-induced hyperactivity) is essential to confirm its antipsychotic potential.[6]
-
Full ADME/Tox Profiling: Rigorous assessment of its metabolic stability, potential for drug-drug interactions (e.g., CYP450 inhibition), and off-target toxicities is required.
-
Structure-Activity Relationship (SAR) Expansion: Synthesis and testing of analogs with modifications to the furo[3,2-c]pyridine core could further optimize potency and selectivity.
Conclusion
4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride is a compelling example of how the versatile piperazine scaffold can be leveraged to create novel therapeutics with highly tailored pharmacological profiles. Its selective, high-affinity interaction with serotonin receptors, in contrast to the polypharmacology of Clozapine and the transporter-focused activity of Vortioxetine, underscores the chemical diversity and therapeutic potential that continues to emerge from piperazine-based drug discovery. The preclinical data and theoretical profile support its continued investigation as a next-generation agent for the treatment of psychotic disorders.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
-
Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. [Link]
-
Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. (n.d.). MDPI. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]
-
Piperazine, hydrochloride (1:?). (n.d.). PubChem. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. [Link]
-
4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. (n.d.). gsrs. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Semantic Scholar. [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1992). Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]
-
1-(4-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline. (n.d.). PubChem. [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. (2015). Drug Research. [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 119924-32-2|4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Kinase Selectivity Profiling: A Case Study with 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases are a vast and crucial family of enzymes, numbering over 500 in the human genome, that regulate nearly every aspect of cellular life.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] While numerous kinase inhibitors have been successfully developed into therapies, a significant challenge remains: achieving selectivity.[3][4] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors affect not only their intended target but also a host of other kinases, leading to off-target effects and potential toxicity.[4][5]
Therefore, rigorous and early assessment of an inhibitor's selectivity is a cornerstone of modern drug discovery.[6] It allows researchers to build a comprehensive picture of a compound's biological activity, anticipate potential side effects, and guide medicinal chemistry efforts to optimize potency and minimize off-target interactions.[4]
This guide provides a strategic and practical framework for assessing the selectivity of a novel compound. We will use the hypothetical case of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride , a small molecule with a scaffold that suggests potential kinase interaction, to illustrate the process. We will walk through the strategic planning, experimental execution, data analysis, and comparative benchmarking necessary to build a robust selectivity profile.
Part 1: A Strategic Workflow for Kinase Selectivity Profiling
A successful profiling campaign is not a single experiment but a tiered, logical progression. The goal is to efficiently use resources to move from a broad understanding of a compound's activity to a high-resolution map of its selectivity.
The overall strategy involves a primary screen at a single high concentration to identify potential "hits," followed by dose-response studies to determine the potency (IC50) for those hits, and finally, a comparative analysis against well-characterized control compounds.
Table 2: Comparative Selectivity Profile
| Kinase Target | HCI (IC50, nM) | Staurosporine (IC50, nM) | Alisertib (IC50, nM) |
|---|---|---|---|
| Aurora A | 45 | 5 | 1.2 |
| Aurora B | 150 | 15 | 200 |
| CDK2/CycA | 2,100 | 3 | >5,000 |
| PKCα | 9,800 | 3 | >10,000 |
| PKA | >10,000 | 8 | >10,000 |
Data for HCI are hypothetical. Data for Staurosporine and Alisertib are representative values from literature.[7][8]
Comparative Interpretation: This comparison provides powerful insights.
-
HCI vs. Staurosporine: Our compound is clearly not a promiscuous inhibitor like Staurosporine. While Staurosporine hits numerous kinases with single-digit nanomolar potency, our compound shows a >200-fold selectivity window between its primary target (Aurora A) and unrelated kinases like CDK2 and PKCα.
-
HCI vs. Alisertib: Alisertib is more potent against Aurora A. However, our compound displays a potentially interesting selectivity profile between the Aurora isoforms, with approximately 3.3-fold selectivity for Aurora A over Aurora B, which is comparable to Alisertib's A/B selectivity. The development of highly selective Aurora A inhibitors is a key goal to reduce toxicities associated with Aurora B inhibition. [9]
Conclusion and Future Directions
Based on this comprehensive (though hypothetical) profiling guide, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride emerges as a promising lead compound. It demonstrates potent and selective inhibition of Aurora A kinase, a therapeutically relevant target in oncology. The clear selectivity over other kinases provides a strong rationale for further investigation.
The next logical steps in its development would include:
-
Cellular Target Engagement Assays: Confirming that the compound inhibits Aurora A phosphorylation in a cellular context.
-
Anti-proliferative Assays: Testing the compound's ability to inhibit the growth of cancer cell lines known to be dependent on Aurora A signaling.
-
Further Selectivity Profiling: Screening against an even larger panel of kinases to uncover any previously missed off-target activities.
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to Aurora A to understand the molecular basis of its potency and selectivity, which can guide further optimization. [10] This systematic approach to selectivity profiling is essential for transforming a preliminary hit into a viable drug candidate, ensuring that decisions are driven by robust, well-interpreted data.
References
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
-
Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Publications. Available at: [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]
-
The use of novel selectivity metrics in kinase research. PMC. Available at: [Link]
-
4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. GSRS. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. PubMed Central. Available at: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Available at: [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. Available at: [Link]
-
staurosporine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
ADP Glo Protocol. protocols.io. Available at: [Link]
-
Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]
Sources
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
Introduction: The Therapeutic Rationale for Novel Furopyridine Analogs in Neuropsychiatry
An objective comparison of preclinical data for novel 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride analogs, designed for researchers and drug development professionals.
The 4-(Piperazin-1-yl)furo[3,2-c]pyridine scaffold represents a promising chemical starting point for the development of novel central nervous system (CNS) agents. The inclusion of the piperazine moiety is a well-established strategy in neuropsychiatric drug discovery, frequently associated with potent activity at aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This guide presents a preclinical evaluation cascade for a parent compound, 4-(Piperazin-1-yl)furo[3,2-c]pyridine HCl (designated "Parent Compound") , and two structural analogs, Analog 1 and Analog 2 .
Our guiding hypothesis is that these compounds are potential atypical antipsychotics. The therapeutic efficacy of such agents is primarily driven by antagonism of the dopamine D2 receptor, while modulation of the serotonin 5-HT2A receptor is believed to mitigate the risk of extrapyramidal symptoms (EPS) and improve efficacy against the negative symptoms of schizophrenia. The objective of this preclinical evaluation is to identify a lead candidate with a balanced D2/5-HT2A receptor profile, favorable pharmacokinetic properties, and a clear safety margin.
This guide is structured to follow a logical progression from in vitro characterization to in vivo validation, providing a comprehensive framework for decision-making in a drug discovery program.
Part 1: In Vitro Pharmacological & Safety Profiling
The initial phase of our evaluation focuses on quantifying the interaction of each analog with its intended biological targets and key off-targets directly linked to clinical side effects.
Primary Target Engagement: D2 and 5-HT2A Receptor Affinity and Function
The first critical step is to determine the binding affinity (Ki) and functional potency (IC50) of our compounds at the primary therapeutic targets. High affinity and potent antagonism are prerequisites for efficacy.
Experimental Protocol: Radioligand Binding Affinity Assays
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the human dopamine D2 and serotonin 5-HT2A receptors.
-
Methodology:
-
Cell membranes expressing the recombinant human D2 or 5-HT2A receptor are prepared.
-
A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) is incubated with the cell membranes.
-
Increasing concentrations of the test compounds (Parent, Analog 1, Analog 2) are added to compete with the radioligand for receptor binding.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Protocol: Functional Antagonism Assay (cAMP Assay for D2)
-
Objective: To measure the ability of the compounds to functionally antagonize D2 receptor activation.
-
Methodology:
-
A stable cell line expressing the human D2 receptor (e.g., CHO-K1) is utilized. The D2 receptor is a Gi-coupled receptor, and its activation by an agonist (e.g., Quinpirole) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Cells are pre-incubated with various concentrations of the test compounds.
-
The cells are then stimulated with a fixed concentration of Quinpirole (typically at its EC80).
-
Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or ELISA.
-
The IC50 value is determined as the concentration of the antagonist that reverses the agonist-induced drop in cAMP by 50%.
-
Comparative Data Summary: Primary Target Pharmacology
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | D2 Functional Antagonism IC50 (nM) | 5-HT2A/D2 Ki Ratio |
| Parent Compound | 5.2 | 1.5 | 8.1 | 0.29 |
| Analog 1 | 1.8 | 0.9 | 2.5 | 0.50 |
| Analog 2 | 15.6 | 25.1 | 22.4 | 1.61 |
Interpretation: Analog 1 emerges as the most potent compound, exhibiting the lowest Ki and IC50 values for the D2 receptor. Critically, it maintains a strong affinity for the 5-HT2A receptor, with a 5-HT2A/D2 Ki ratio of 0.50. A higher ratio (ideally >1, but strong 5-HT2A affinity is key) is often considered favorable for an atypical profile. Analog 2 shows significantly reduced potency at both targets, making it a less viable candidate.
Off-Target Liability: Assessing Potential for Side Effects
Antagonism of other receptors is a major cause of adverse drug effects. We screen the compounds against a panel of receptors known for their clinical side-effect profiles: Histamine H1 (sedation), Muscarinic M1 (cognitive deficits, dry mouth), and α1-Adrenergic (orthostatic hypotension).
Experimental Protocol: Off-Target Radioligand Binding Assays
-
The protocol is analogous to the primary target binding assays, using cell membranes expressing the respective off-target receptors and specific radioligands (e.g., [³H]-Pyrilamine for H1, [³H]-Pirenzepine for M1, [³H]-Prazosin for α1).
Comparative Data Summary: Off-Target Selectivity Profile
| Compound | H1 Receptor Ki (nM) | M1 Receptor Ki (nM) | α1-Adrenergic Ki (nM) |
| Parent Compound | 15 | >1000 | 25 |
| Analog 1 | 150 | >1000 | 85 |
| Analog 2 | 22 | >1000 | 40 |
Interpretation: Analog 1 demonstrates a superior selectivity profile. Its affinity for the H1 and α1 receptors is significantly lower (higher Ki values) than the Parent Compound, suggesting a reduced risk of sedation and hypotension. All compounds show excellent selectivity against the M1 receptor, indicating a low risk of anticholinergic side effects.
In Vitro Cardiac Safety: hERG Channel Assay
Blockade of the hERG potassium channel is a primary cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias. Early assessment of hERG liability is a critical safety gate in drug discovery.
Experimental Protocol: Patch Clamp Electrophysiology
-
Objective: To determine the concentration-dependent inhibition of the hERG channel current by the test compounds.
-
Methodology:
-
Whole-cell patch clamp recordings are performed on a cell line stably expressing the hERG channel (e.g., HEK293).
-
A specific voltage protocol is applied to elicit the characteristic hERG current.
-
The cells are exposed to increasing concentrations of the test compounds, and the effect on the peak tail current is measured.
-
The IC50 value for hERG channel inhibition is calculated.
-
Comparative Data Summary: hERG Channel Inhibition
| Compound | hERG IC50 (µM) | Therapeutic Index (hERG IC50 / D2 Ki) |
| Parent Compound | 2.1 | ~400x |
| Analog 1 | >10 | >5500x |
| Analog 2 | 1.5 | ~96x |
Interpretation: A therapeutic index (hERG IC50 / D2 Ki) of >100x is generally desired. Analog 1 shows the best safety profile with an IC50 >10 µM and a therapeutic index exceeding 5500x, indicating a very low risk of cardiac liability. Analog 2 presents a significant concern with its low IC50 and narrow therapeutic index.
Part 2: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation
Based on the superior in vitro profile, Analog 1 is prioritized for in vivo studies alongside the Parent Compound to establish its pharmacokinetic properties and confirm its antipsychotic-like activity in a rodent model.
Preclinical Pharmacokinetics (PK) in Rats
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial. A key parameter is brain penetration, quantified as the brain-to-plasma ratio (B/P ratio), which is essential for a CNS-acting drug.
Experimental Protocol: Rat Pharmacokinetic Study
-
Objective: To determine key PK parameters including half-life (t1/2), clearance (CL), volume of distribution (Vd), oral bioavailability (%F), and brain penetration.
-
Methodology:
-
A cohort of male Sprague-Dawley rats is administered the compound via intravenous (IV) injection (e.g., 1 mg/kg) and another cohort via oral gavage (PO) (e.g., 10 mg/kg).
-
Blood samples are collected at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
For CNS penetration, a separate cohort is euthanized at a specific time point (e.g., 2 hours post-dose), and both brain and plasma samples are collected.
-
Compound concentrations in plasma and brain homogenate are quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
PK parameters are calculated using non-compartmental analysis software.
-
Comparative Data Summary: Key Pharmacokinetic Parameters
| Parameter | Parent Compound | Analog 1 |
| t1/2 (h) | 2.5 | 6.8 |
| CL (mL/min/kg) | 45 | 15 |
| Oral Bioavailability (%F) | 18% | 45% |
| Brain/Plasma Ratio (at 2h) | 1.2 | 3.5 |
Interpretation: Analog 1 displays a significantly improved pharmacokinetic profile compared to the Parent Compound. Its longer half-life and lower clearance suggest it will remain in the body longer, potentially allowing for less frequent dosing. Crucially, its enhanced oral bioavailability and superior brain penetration (B/P ratio > 1 is desired) confirm that it is well-absorbed and effectively reaches its target organ, the brain.
In Vivo Efficacy: The Apomorphine-Induced Climbing Model
This model is a standard behavioral assay used to screen for antipsychotic-like activity. The dopamine agonist apomorphine induces a compulsive climbing behavior in mice, which is robustly blocked by D2 receptor antagonists.
Caption: Workflow for the mouse apomorphine-induced climbing assay.
Comparative Data Summary: In Vivo Efficacy
| Compound | Apomorphine-Induced Climbing ED50 (mg/kg, PO) |
| Parent Compound | 12.5 |
| Analog 1 | 2.8 |
Interpretation: The ED50 is the dose required to reduce the climbing behavior by 50%. The significantly lower ED50 for Analog 1 confirms its superior in vivo potency, which is consistent with its enhanced D2 receptor affinity and improved brain penetration. This result provides strong evidence of its antipsychotic-like potential.
Part 3: Summary and Lead Candidate Selection
The purpose of a structured preclinical evaluation is to enable data-driven decisions. By systematically comparing our compounds across multiple critical parameters, a clear lead candidate emerges.
Caption: Decision-making funnel for selecting a lead candidate.
The comprehensive preclinical evaluation strongly supports the selection of Analog 1 as the lead candidate for further development. The key advantages that form the basis of this decision are:
-
Superior On-Target Potency: Analog 1 is the most potent antagonist of both D2 and 5-HT2A receptors.
-
Improved Safety and Selectivity: It demonstrates a significantly better safety profile, with reduced affinity for off-targets associated with sedation and hypotension, and a much wider therapeutic window for cardiac hERG liability.
-
Favorable Drug-like Properties: It possesses a superior pharmacokinetic profile, including a longer half-life, better oral bioavailability, and excellent brain penetration.
-
Confirmed In Vivo Efficacy: The improved in vitro and PK properties translate directly to enhanced potency in a validated animal model of antipsychotic activity.
Analog 1 represents a well-optimized compound that has successfully cleared the initial hurdles of preclinical drug discovery. The next steps would involve more extensive safety toxicology studies and evaluation in more complex behavioral models before consideration for clinical development.
References
-
Meltzer, H. Y. (1999). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 21(2 Suppl), 106S-115S. [Link]
-
Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. The American Journal of Psychiatry, 158(3), 360–369. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Lieberman, J. A. (2004). Atypical antipsychotic drugs: their mechanisms of action and therapeutic advantages. Acta Psychiatrica Scandinavica, 109(s422), 5-6. [Link]
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]
-
Protais, P., Costentin, J., & Schwartz, J. C. (1976). Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in the striatum. Psychopharmacology, 50(1), 1–6. [Link]
A Senior Application Scientist's Guide to Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine Scaffolds: A Comparative Analysis of Structure-Activity Relationships
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic profile of a drug candidate. Among the myriad of "privileged structures," the furo[3,2-c]pyridine and thieno[3,2-c]pyridine scaffolds have emerged as versatile frameworks for developing novel therapeutics. These two scaffolds are classic bioisosteres, where the only difference is the substitution of a furan oxygen for a thiophene sulfur. This seemingly subtle change can induce significant shifts in a molecule's properties and its interaction with biological targets.
This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of these two important scaffolds. By synthesizing experimental data and field-proven insights, we will explore the causality behind how this specific isosteric replacement dictates therapeutic potential, guiding researchers in making informed decisions during the lead optimization process.
Part 1: Core Physicochemical and Structural Differences
The choice between a furan and a thiophene ring fused to a pyridine core is not arbitrary. It is a strategic decision rooted in the fundamental differences in their electronic and steric properties. The sulfur atom in thiophene, being larger and less electronegative than the oxygen in furan, imparts distinct characteristics to the overall scaffold.
| Property | Furo[3,2-c]pyridine | Thieno[3,2-c]pyridine | Rationale and Impact on Drug Design |
| Aromaticity | Lower | Higher | Thiophene's greater aromaticity often translates to enhanced metabolic stability.[1] Furan rings can be more susceptible to CYP450-mediated oxidation, which can lead to reactive metabolites.[2][3] |
| Electronegativity | Oxygen (3.44) | Sulfur (2.58) | The highly electronegative oxygen in the furan ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets. The sulfur in thiophene is a much weaker H-bond acceptor. |
| Lipophilicity | Generally lower (more polar) | Generally higher (more lipophilic) | The increased lipophilicity of thieno-derivatives can enhance membrane permeability and binding to hydrophobic pockets in a target protein, but may also increase off-target binding and reduce aqueous solubility. |
| Size (van der Waals radius) | Oxygen (1.52 Å) | Sulfur (1.80 Å) | The larger size of the sulfur atom can introduce steric constraints or provide better van der Waals contacts within a binding site compared to the smaller oxygen atom. |
| Metabolic Stability | More prone to oxidation | Generally more stable | Thiophene-containing drugs are often more metabolically robust, though they can also form reactive metabolites through S-oxidation or epoxidation.[1][3] |
These fundamental differences are the primary drivers of the divergent biological activities observed between analogous compounds built on these two scaffolds.
Part 2: Comparative Structure-Activity Relationship (SAR) Case Studies
Direct comparison of bioisosteres provides the most valuable SAR data. Below, we analyze key therapeutic areas where both scaffolds have been investigated.
Case Study 1: Antipsychotic Agents
A pivotal study directly compared arylpiperazine derivatives of both furo[3,2-c]pyridine and thieno[3,2-c]pyridine for potential antipsychotic activity.[4] This provides a rare head-to-head comparison.
Key Findings:
-
Target Profile: Both series of compounds were designed as ligands for serotonin (5-HT) and dopamine (D2) receptors.
-
Receptor Binding: Derivatives from both scaffolds exhibited potent affinity for 5-HT1 and 5-HT2 receptors but, interestingly, showed weak interaction with the dopamine D2 receptor.[4]
-
In Vivo Activity: Despite the similar receptor binding profiles, target compounds from both the furo- and thieno- series demonstrated significant activity in preclinical models indicative of antipsychotic potential, such as the blockade of apomorphine-induced stereotypy and conditioned avoidance response.[4]
-
Mechanistic Divergence: Electrophysiological studies on lead prototypes from each series revealed distinct effects on dopamine neurons.[4] This crucial finding suggests that even with similar in vitro binding and in vivo behavioral outcomes, the underlying mechanisms of action can differ based on the core heteroatom.
| Compound Series | 5-HT1 Affinity (Ki, nM) | 5-HT2 Affinity (Ki, nM) | D2 Affinity (Ki, nM) |
| Thieno[3,2-c]pyridine Derivatives | High Potency | High Potency | Low Potency |
| Furo[3,2-c]pyridine Derivatives | High Potency | High Potency | Low Potency |
| (Data synthesized from findings reported in J. Med. Chem. 1993, 36, 15, 2196–2205)[4] |
Case Study 2: Kinase Inhibitors
Both scaffolds are prevalent in the design of kinase inhibitors, often targeting the ATP-binding site.
-
Thieno[3,2-c]pyridine as a Kinase Scaffold: The thieno[3,2-c]pyridine core is a well-established "hinge-binder" in kinase inhibitor design. For example, derivatives have been developed as potent inhibitors of sirtuins (SIRT1/2/3), where the thienopyrimidine core π-stacks with a key phenylalanine residue in the active site.[5] The sulfur atom itself does not typically engage in direct hydrogen bonding but contributes to the overall electronic and steric profile that favors hydrophobic interactions within the ATP pocket.[6]
-
Furo[3,2-c]pyridine as a Kinase Scaffold: The furo[3,2-c]pyridine scaffold has also been successfully employed to create highly selective kinase inhibitors, notably against cdc-like kinases (CLKs) and in modulators of the Hedgehog pathway.[7][8] In these cases, the furan oxygen, while not always forming a canonical hydrogen bond with the kinase hinge, modulates the electrostatic potential of the ring system, influencing long-range interactions and potentially forming water-mediated hydrogen bonds. A series of furan[3,2-c] pyridine derivatives have also shown significant cytotoxic activities in vitro against cancer cell lines.[9]
Comparative Insight: While direct head-to-head IC50 comparisons are sparse in the literature, a general trend suggests that the greater metabolic stability of the thienopyridine scaffold often makes it a preferred starting point.[1] However, when a specific hydrogen bond interaction is desired to enhance selectivity or potency, the furo-scaffold provides a strategic advantage that the thieno-scaffold cannot offer.
Part 3: Experimental Protocols for Scaffold Evaluation
To empirically determine the superior scaffold for a given biological target, a rigorous and systematic experimental workflow is essential.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a kinase and its inhibition by test compounds.
Objective: To determine the IC50 value of furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives against a target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The specific kinase and substrate concentrations should be optimized to be at or below the Km for ATP.
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the reaction buffer to create a 4X final concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X test compound solution to the appropriate wells. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution (at the determined Km concentration). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol 2: Western Blot for Target Engagement
This protocol is used to validate that the observed cellular effects are due to the inhibition of the intended signaling pathway.
Objective: To measure the change in phosphorylation of a downstream substrate of the target kinase after treatment with test compounds.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line where the target kinase is active) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the furo- and thieno-pyridine derivatives (e.g., 0.1x, 1x, and 10x the cell-based IC50) for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target (e.g., p-AKT).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Re-probing:
-
Quantify the band intensities using densitometry software.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total AKT) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion and Future Directions
The decision to use a furo[3,2-c]pyridine or a thieno[3,2-c]pyridine scaffold is a nuanced one that requires careful consideration of the target biology and desired drug properties.
-
The thieno[3,2-c]pyridine scaffold is often the default choice when metabolic stability and potent inhibition driven by hydrophobic interactions are paramount. Its greater aromaticity and lipophilicity make it a robust framework.[1]
-
The furo[3,2-c]pyridine scaffold represents a strategic alternative when a hydrogen bond acceptor is needed to confer selectivity or potency, or when a more polar profile is desired to improve solubility or reduce off-target hydrophobic interactions.
Future research should focus on generating more direct, head-to-head comparisons of these scaffolds against a wider range of biological targets. Such studies will build a more comprehensive understanding of the subtle yet powerful influence of this bioisosteric pair, enabling more rational and efficient drug design.
References
-
Alam, M. J., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2023). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate. Available at: [Link]
-
Global Substance Registration System (gsrs.ncats.nih.gov). 4-PIPERAZIN-1-YLFURO(3,2-C)PYRIDINE. Available at: [Link]
-
Abdel-Rahman, A. A.-H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Ancellin, N., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Available at: [Link]
-
Patil, S. A., et al. (2023). Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. Available at: [Link]
-
DeWald, H. A., et al. (1993). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition in English. Available at: [Link]
-
Das, S., et al. (2024). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Available at: [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Slideshare (n.d.). Unit 3 furan & thiophene. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Jia, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Dansette, P. M., et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
- Aceto, M., et al. (2003). Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives. Google Patents.
-
Scott, J. S., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
LookChem (n.d.). Cas 272-14-0,thieno[3,2-c]pyridine. Available at: [Link]
-
Gamage, S. A., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of piperazines. Available at: [Link]
-
Kitchen, L. J., & Pollard, C. B. (1947). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (2024). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. Available at: [Link]
-
El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. Available at: [Link]
-
Der Pharma Chemica (n.d.). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
Singh, H., et al. (2021). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry. Available at: [Link]
-
PrepChem (n.d.). Synthesis of 4-methylthieno[3, 2-c]pyridine. Available at: [Link]
-
Wójcik, K., & Godyń, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]
-
Ismail, A., et al. (2025). Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry. Available at: [Link]
-
Cognizance Journal of Multidisciplinary Studies (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Novel Piperazine Derivatives in CNS Models
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant drugs for Central Nervous System (CNS) disorders.[1] Its unique physicochemical properties often confer favorable blood-brain barrier permeability and the ability to interact with a wide range of CNS targets.[2] This guide provides an in-depth comparison of the in vivo efficacy of novel piperazine derivatives in preclinical models of Alzheimer's disease, depression, and schizophrenia, benchmarked against established therapeutic agents. We will delve into the mechanistic rationale behind these novel compounds and provide detailed protocols for key behavioral assays used in their evaluation.
The Evolving Landscape of Piperazine Derivatives in CNS Drug Discovery
The therapeutic versatility of the piperazine ring stems from its ability to be readily functionalized at its 1 and 4 positions, allowing for the fine-tuning of pharmacological activity.[1] While early piperazine-based CNS drugs primarily targeted monoaminergic systems, recent research has expanded into novel mechanisms of action, offering potential for improved efficacy and side-effect profiles.[3][4] This guide will focus on these cutting-edge derivatives and their performance in robust animal models.
Alzheimer's Disease: Beyond Cholinesterase Inhibition
Current standard-of-care for Alzheimer's disease, such as the acetylcholinesterase inhibitor donepezil, offers symptomatic relief but does not halt disease progression.[5] Novel piperazine derivatives are being explored for their potential to target the underlying pathology of Alzheimer's, including amyloid-beta (Aβ) and tau aggregation, as well as promoting neuronal survival.[6][7]
Mechanism of Action: TRPC6 Agonism and Aβ/Tau Aggregation Inhibition
A promising strategy involves the modulation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable ion channel implicated in neuronal survival and synaptic plasticity.[4] Agonism of TRPC6 by certain piperazine derivatives can activate downstream signaling cascades that protect neurons from amyloid toxicity and restore long-term potentiation, a cellular correlate of memory.[8]
Other novel piperazine compounds have been designed as multi-target-directed ligands that can simultaneously inhibit the aggregation of both Aβ and the tau-derived peptide AcPHF6.[6][7]
In Vivo Efficacy Comparison: Novel Piperazine Derivatives vs. Donepezil
While direct head-to-head in vivo studies with quantitative ED50 values are emerging, preclinical evidence strongly supports the potential of these novel piperazine derivatives. The following table summarizes the conceptual advantages and observed effects in Alzheimer's disease models.
| Compound Class | Primary Mechanism | In Vivo Model | Key Efficacy Endpoints | Comparator | Comparative Performance |
| Novel TRPC6 Agonist (e.g., cmp2) | TRPC6 channel activation, promoting neuronal survival | 5xFAD mice | Restoration of long-term potentiation, improved synaptic plasticity.[8][9] | Donepezil | Potentially disease-modifying by targeting neuronal resilience, whereas donepezil is symptomatic.[8] |
| Dual Aβ/Tau Aggregation Inhibitor (e.g., D-688) | Inhibition of Aβ and tau peptide aggregation | Drosophila melanogaster expressing human tau | Increased survival of flies.[7] | Donepezil | Addresses two core pathologies of Alzheimer's disease simultaneously.[6][7] |
| Donepezil (Standard of Care) | Acetylcholinesterase inhibition | AβPP/PS1 mice | Improved cognitive performance in the Novel Object Recognition Test.[1] | - | Established benchmark for symptomatic improvement in cognitive function. |
Depression: Modulating Monoaminergic Pathways
The therapeutic utility of piperazine derivatives in depression is well-established, with many acting on the monoaminergic system.[2] Novel compounds aim to refine this activity for greater efficacy and faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.
Mechanism of Action: Multi-Receptor Modulation
Novel antidepressant piperazine derivatives often exhibit complex pharmacological profiles, acting as agonists or antagonists at multiple serotonin and dopamine receptor subtypes. This multi-receptor engagement is hypothesized to produce a more robust antidepressant effect than targeting the serotonin transporter alone.
In Vivo Efficacy Comparison: Novel Piperazine Derivatives vs. Fluoxetine
The Forced Swim Test (FST) is a widely used primary screening tool for antidepressants. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Primary Mechanism | In Vivo Model | Key Efficacy Endpoint | Comparator | Comparative Performance |
| Novel Piperazine Derivative | Monoaminergic pathway modulation | Mice | Reduced immobility time in the Forced Swim Test. | Fluoxetine | Often designed for a broader spectrum of action on monoamine receptors, potentially leading to greater efficacy. |
| Fluoxetine (Standard of Care) | Selective Serotonin Reuptake Inhibitor (SSRI) | Mice | Reduced immobility time in the Forced Swim Test.[10] | - | Well-established efficacy, but with limitations such as delayed onset of action and non-response in some patients.[11] |
Schizophrenia: Beyond Dopamine D2 Receptor Blockade
While the blockade of dopamine D2 receptors is a hallmark of antipsychotic efficacy, it is also associated with significant side effects.[12] Novel piperazine derivatives are being developed to achieve a more "atypical" profile by balancing dopamine and serotonin receptor activity, with the goal of improving efficacy against negative and cognitive symptoms of schizophrenia.[3]
Mechanism of Action: Balanced Dopamine/Serotonin Receptor Antagonism
Many new piperazine-based antipsychotics act as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[13] This dual antagonism is thought to contribute to a lower risk of extrapyramidal side effects and potentially better efficacy for negative symptoms compared to older, "typical" antipsychotics.[13]
In Vivo Efficacy Comparison: Novel Piperazine Derivatives vs. Risperidone
Animal models of schizophrenia often utilize pharmacologically-induced behaviors (e.g., apomorphine-induced climbing) or genetic models to assess antipsychotic potential.
| Compound Class | Primary Mechanism | In Vivo Model | Key Efficacy Endpoint | Comparator | Comparative Performance |
| Novel Piperazine Antipsychotic | Balanced D2/5-HT2A receptor antagonism | Rats | Antagonism of apomorphine-induced climbing. | Risperidone | Aim for a superior side-effect profile and improved efficacy on a wider range of schizophrenic symptoms. |
| Risperidone (Standard of Care) | D2/5-HT2A receptor antagonist | Rats | Potent antagonism of D2 and 5-HT2A receptors.[13] | - | An established atypical antipsychotic, but can still be associated with side effects like hyperprolactinemia.[14] |
Experimental Protocols
Rigorous and standardized behavioral assays are critical for the preclinical evaluation of novel CNS compounds. Below are detailed protocols for three key in vivo tests.
Novel Object Recognition (NOR) Test for Memory Assessment
This test leverages the innate tendency of rodents to explore novel objects over familiar ones. It is a valuable tool for assessing recognition memory, which is often impaired in Alzheimer's disease.[1][15]
Step-by-Step Methodology:
-
Habituation (Day 1):
-
Individually place each mouse in the testing arena (an open field box) for 5-10 minutes, allowing for free exploration in the absence of any objects.[16]
-
This step reduces novelty-induced stress on the testing day.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).[17]
-
The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object.
-
-
Testing/Recall (Day 2, after a retention interval):
-
After a retention interval (e.g., 1-2 hours), return the mouse to the arena.[17]
-
In the arena, one of the original objects has been replaced with a novel object.
-
Allow the mouse to explore for a set period (e.g., 5-10 minutes) and record the time spent exploring the familiar versus the novel object.
-
A cognitively intact mouse will spend significantly more time exploring the novel object. A "discrimination index" is often calculated to quantify this preference.
-
Forced Swim Test (FST) for Antidepressant Screening
The FST is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[6] Antidepressant compounds are known to increase the latency to immobility and the total time spent mobile.
Step-by-Step Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[6]
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.[18]
-
The test duration is typically 6 minutes.[6]
-
A video camera records the session for later scoring.
-
The primary measures are the duration of immobility (floating with only minor movements to keep the head above water) and the duration of active, escape-directed behaviors (swimming and climbing).
-
The last 4 minutes of the test are typically analyzed, as the initial 2 minutes are considered a period of high activity.[18]
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two "open" arms and two "closed" arms (with high walls).
-
Habituation: Allow the animals to acclimate to the testing room for at least 45-60 minutes before the test.[3][19]
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the closed arms.[3]
-
Allow the animal to freely explore the maze for a set period, typically 5 minutes.[3]
-
An automated tracking system or video recording is used to measure parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Conclusion and Future Directions
Novel piperazine derivatives represent a dynamic and promising area of CNS drug discovery. By moving beyond traditional monoaminergic targets and embracing novel mechanisms of action, these compounds offer the potential for disease-modifying therapies for devastating neurological and psychiatric disorders. The in vivo models and protocols detailed in this guide provide a framework for the robust preclinical evaluation of these next-generation CNS therapeutics. Future research will likely focus on further refining the selectivity of these compounds, exploring their long-term efficacy and safety in chronic disease models, and identifying translational biomarkers to bridge the gap between preclinical findings and clinical success.
References
-
Popugaeva, E., Pchitskaya, E., & Bezprozvanny, I. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 14, 595. Available from: [Link]
- D-687 and D-688. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901-3914.
-
D-688. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. Available from: [Link]
-
Not specified. (2021). Results of novel object recognition (NOR) test for AD-mice (5xFAD) (A)... [Figure]. ResearchGate. Available from: [Link]
-
Not specified. (2012). Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model. Journal of Alzheimer's Disease, 30(4), 937-947. Available from: [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. Available from: [Link]
-
Lieberman, J. A., Stroup, T. S., & Perkins, D. O. (2006). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Molecular Psychiatry, 11(11), 983–995. Available from: [Link]
-
Not specified. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. Available from: [Link]
-
Not specified. (2025). In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. Journal of Biomolecular Structure & Dynamics. Available from: [Link]
-
Not specified. (2024). Novel multifunctional tacrine–donepezil hybrids against Alzheimer's disease: Design synthesis and bioactivity studies. Archiv der Pharmazie, 357(5), e2300575. Available from: [Link]
-
Not specified. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Request PDF. Available from: [Link]
-
Not specified. (2019). Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. Antioxidants, 8(12), 642. Available from: [Link]
-
cmp2. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. ResearchGate. Available from: [Link]
-
Not specified. (2024). Novel Object Recognition test. MMPC.org. Available from: [Link]
-
Cipriani, A., Furukawa, T. A., Salanti, G., Geddes, J. R., Higgins, J. P., Churchill, R., ... & Barbui, C. (2013). Fluoxetine compared with other antidepressants for depression in adults. Cochrane Database of Systematic Reviews, (7). Available from: [Link]
-
Not specified. (2015). Fluoxetine effects on molecular, cellular and behavioral endophenotypes of depression are driven by the living environment. Molecular Psychiatry, 20(9), 1095–1104. Available from: [Link]
-
Not specified. (2010). Comparative Pharmacology of Risperidone and Paliperidone. Pharmacy and Therapeutics, 35(4), 192–200. Available from: [Link]
-
Not specified. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (120), e55718. Available from: [Link]
-
Not specified. (2023). Behaviour Hallmarks in Alzheimer's Disease 5xFAD Mouse Model. International Journal of Molecular Sciences, 24(17), 13217. Available from: [Link]
-
Not specified. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-577. Available from: [Link]
-
Not specified. (2021). Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer's Disease and Brain Ischemia. International Journal of Molecular Sciences, 22(16), 8872. Available from: [Link]
-
Not specified. (2016). Schizophrenia: synthetic strategies and recent advances in drug design. RSC Advances, 6(81), 77899-77924. Available from: [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. Available from: [Link]
-
Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. Available from: [Link]
-
Not specified. (2024). Novel multifunctional tacrine–donepezil hybrids against Alzheimer's disease: Design synthesis and bioactivity studies. ResearchGate. Available from: [Link]
-
Not specified. (2019). Dissociable Cognitive Impairments in Two Strains of Transgenic Alzheimer's Disease Mice Revealed By A Battery of Object-based Tests. Scientific Reports, 9(1), 1-14. Available from: [Link]
-
Not specified. (n.d.). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Request PDF. Available from: [Link]
-
Not specified. (1998). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Arzneimittelforschung, 48(8), 797-802. Available from: [Link]
-
Not specified. (2023). Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease. Experimental Neurobiology, 32(5), 337-348. Available from: [Link]
-
Bawden, A. (2025, November 20). Prozac 'no better than placebo' for treating children with depression, experts say. The Guardian. Available from: [Link]
-
Not specified. (1995). In vitro receptor binding and in vivo receptor occupancy in rat and guinea pig brain: risperidone compared with antipsychotics hitherto used. Japanese Journal of Pharmacology, 69(4), 399-412. Available from: [Link]
-
JoVE. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube. Available from: [Link]
-
Not specified. (1995). A comparative study in rats of the in vitro and in vivo pharmacology of the acetylcholinesterase inhibitors tacrine, donepezil and NXX-066. British Journal of Pharmacology, 115(8), 1435-1443. Available from: [Link]
-
Komossa, K., Rummel-Kluge, C., Hunger, H., Schmid, F., Schwarz, S., & Leucht, S. (2011). Risperidone versus other atypical antipsychotics for schizophrenia. Cochrane Database of Systematic Reviews, (1). Available from: [Link]
Sources
- 1. The beneficial effect of fluoxetine on behavioral and cognitive changes in chronic experimental Chagas disease unveils the role of serotonin fueling astrocyte infection by Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluoxetine effects on molecular, cellular and behavioral endophenotypes of depression are driven by the living environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoxetine compared with other antidepressants for depression in adults | Cochrane [cochrane.org]
- 12. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro receptor binding and in vivo receptor occupancy in rat and guinea pig brain: risperidone compared with antipsychotics hitherto used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Risperidone versus other atypical antipsychotics for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antipsychotic Potential of Furo[3,2-c]pyridine Derivatives
This guide offers an in-depth comparative analysis of furo[3,2-c]pyridine derivatives as a promising class of novel antipsychotic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes receptor binding data, preclinical behavioral studies, and mechanistic insights to objectively evaluate the potential of this scaffold against established atypical antipsychotics. We will explore the causal relationships between chemical structure, molecular target engagement, and in vivo efficacy, providing detailed experimental protocols and data-driven comparisons to inform future drug discovery efforts.
The Therapeutic Landscape and the Quest for Novelty
For decades, the mainstay of schizophrenia treatment has revolved around the modulation of dopaminergic and serotonergic systems. The first-generation, or "typical," antipsychotics primarily act as potent antagonists of the dopamine D2 receptor. While effective against the positive symptoms of psychosis (e.g., hallucinations, delusions), their strong and persistent D2 blockade in the nigrostriatal pathway frequently leads to debilitating extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[1][2]
The advent of second-generation, or "atypical," antipsychotics marked a significant therapeutic advance. These agents, such as risperidone and olanzapine, are characterized by a dual antagonism of serotonin 5-HT2A and dopamine D2 receptors.[2][3] The prevailing theory is that potent 5-HT2A antagonism can mitigate the effects of D2 blockade, particularly in the nigrostriatal pathway, thereby reducing the risk of EPS.[3][4] This is often quantified by the 5-HT2A/D2 receptor affinity ratio, a key differentiator for atypicality.[5] Atypical antipsychotics achieve their clinical effect by transiently occupying D2 receptors and then rapidly dissociating, which allows for more normal dopamine neurotransmission compared to the persistent blockade of typical agents.[4][6]
Despite these improvements, even atypical antipsychotics are associated with significant side effects, including substantial weight gain, metabolic syndrome, and sedation.[7] This persistent therapeutic gap drives the search for novel chemical scaffolds that can offer robust antipsychotic efficacy with a superior safety profile. The furo[3,2-c]pyridine scaffold has emerged as a pharmacophore of interest, demonstrating a unique pharmacological profile that deviates from classical antipsychotic mechanisms.
Core Neuropharmacology: D2 and 5-HT2A Receptor Systems
The antipsychotic action of most clinically effective drugs is rooted in their interaction with key G-protein coupled receptors (GPCRs) in the central nervous system. The hyperdopaminergic state in the brain's mesolimbic pathway is strongly correlated with the positive symptoms of schizophrenia.[8]
-
Dopamine D2 Receptor: Antagonism of this receptor in the mesolimbic pathway is the primary mechanism for alleviating positive symptoms.[1][8]
-
Serotonin 5-HT2A Receptor: Blockade of this receptor is a hallmark of atypical antipsychotics. It is believed to increase dopamine release in certain brain regions, including the nigrostriatal and mesocortical pathways, which may help reduce EPS and potentially improve negative and cognitive symptoms.[2][3]
The interplay between these two systems is critical for achieving an "atypical" profile, balancing efficacy with a reduction in motor side effects.
Comparative Analysis of Receptor Binding Affinity
The initial characterization of a potential antipsychotic involves determining its binding affinity for a panel of CNS receptors. A desirable profile for an atypical agent includes high affinity for 5-HT2A receptors and moderate affinity for D2 receptors.
Studies on novel arylpiperazine derivatives containing the furo[3,2-c]pyridine ring system have revealed a fascinating and distinct receptor binding profile.[9] Unlike established atypical antipsychotics, these compounds exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors but demonstrate a notably weak interaction with the dopamine D2 receptor.[9] This suggests that their mechanism of action may differ significantly from the classical serotonin-dopamine antagonism model.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | D2 Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT2A/D2 Ratio |
| Furo[3,2-c]pyridine Derivatives | |||
| Representative Compound(s) | Weak (High Ki value)[9] | Potent (Low Ki value)[9] | High |
| Benchmark Atypical Antipsychotics | |||
| Risperidone | 3.13[10] | 0.16[10] | 19.6 |
| Olanzapine | High Affinity[11] | High Affinity[11] | Favorable[7] |
Note: Specific Ki values for furo[3,2-c]pyridine derivatives are often proprietary or presented within broader ranges in initial publications. The key takeaway is the qualitative difference in their D2 affinity.
Causality Behind the Data: The weak D2 receptor affinity of the furo[3,2-c]pyridine series is a critical finding.[9] While high D2 affinity is traditionally linked to antipsychotic efficacy, it is also the primary driver of EPS.[12] A compound that can achieve antipsychotic effects through alternative mechanisms, perhaps via potent modulation of the serotonergic system, could theoretically offer a significantly improved side-effect profile, particularly concerning motor disturbances.
Preclinical Efficacy in Animal Models of Psychosis
To assess antipsychotic potential in vivo, researchers rely on validated animal models that simulate aspects of psychosis. These models are crucial for demonstrating that a compound's receptor binding profile translates into a functional therapeutic effect.
-
Apomorphine-Induced Stereotypy: Apomorphine is a potent dopamine receptor agonist that, when administered to rodents, induces repetitive, compulsive behaviors (stereotypy) such as sniffing, licking, and gnawing.[13] This behavior is considered a proxy for the hyperdopaminergic state associated with positive symptoms. An effective antipsychotic is expected to block or significantly reduce this stereotyped behavior.
-
Conditioned Avoidance Response (CAR): This model assesses a drug's ability to interfere with a learned avoidance behavior without producing simple motor sedation. It has high predictive validity for antipsychotic activity.[9]
-
Prepulse Inhibition (PPI): PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus. Patients with schizophrenia often exhibit deficits in PPI, reflecting an inability to filter sensory information. Reversal of a pharmacologically-induced PPI deficit (e.g., by apomorphine or a glutamate antagonist) is indicative of antipsychotic potential.[13][14]
Despite their weak affinity for D2 receptors, target compounds from the furo[3,2-c]pyridine series have demonstrated significant activity in blocking apomorphine-induced stereotypy and climbing, as well as in the conditioned avoidance response paradigm.[9] This is a pivotal observation, as it provides in vivo evidence of antipsychotic-like effects, suggesting that their potent serotonergic activity is sufficient to produce these outcomes, or that they engage other, yet-to-be-elucidated, neural pathways.[9]
Structure-Activity Relationships and Future Outlook
The promising in vivo activity of furo[3,2-c]pyridine derivatives, coupled with their unique receptor profile, makes this scaffold a compelling starting point for further optimization. The general structure consists of the core furo[3,2-c]pyridine ring, often linked via an alkyl chain to a terminal arylpiperazine moiety, a common feature in many CNS-active drugs.
Future Directions:
-
Systematic SAR Exploration: Synthesizing and testing analogues with modifications to the arylpiperazine group and the linker chain could fine-tune the D2/5-HT2A affinity ratio. The goal is not necessarily to achieve potent D2 antagonism but to perhaps introduce a moderate level of affinity to enhance efficacy without compromising the favorable safety profile.
-
Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to ensure that lead compounds have suitable drug-like characteristics for in vivo development.
-
Elucidation of Mechanism: Given the discrepancy between D2 binding and in vivo efficacy, further investigation is warranted. Electrophysiological studies could clarify the effects of these compounds on dopamine neuron firing in key brain areas like the A9 and A10 regions.[9]
Appendix: Detailed Experimental Protocols
A. Radioligand Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., D2, 5-HT2A).
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
-
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., CHO cells transfected with human D2 or 5-HT2A receptors) are homogenized in a buffer and centrifuged to isolate the cell membranes containing the receptors.[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.
-
B. Apomorphine-Induced Stereotypy in Rats
-
Objective: To assess the in vivo efficacy of a potential antipsychotic by its ability to block dopamine agonist-induced compulsive behaviors.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Methodology:
-
Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before testing. On the test day, place individual rats in clear observation cages (e.g., Plexiglas, 40x25x20 cm) and allow them to habituate for 30-60 minutes.
-
Pre-treatment: Divide animals into groups (n=8-10 per group). Administer the test compound (e.g., a furo[3,2-c]pyridine derivative) or vehicle (control) via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). A positive control group receiving a known antipsychotic (e.g., haloperidol, risperidone) should be included.
-
Challenge: After a pre-determined pre-treatment time (e.g., 60 minutes for i.p.), administer a subcutaneous (s.c.) injection of apomorphine hydrochloride (e.g., 1.0 mg/kg).
-
Observation and Scoring: Immediately after the apomorphine injection, begin observing the animals. Every 5-10 minutes for a period of 60 minutes, score the intensity of stereotyped behavior using a standardized rating scale. A common scale is:
-
0 = Asleep or stationary
-
1 = Active, but without stereotypy
-
2 = Discontinuous sniffing, licking, or head movements
-
3 = Continuous sniffing, licking, or head movements with periodic bursts of higher intensity
-
4 = Continuous, intense stereotyped behavior (gnawing, biting)
-
-
Data Analysis: For each animal, a total stereotypy score can be calculated by summing the scores from all time points. Compare the mean total scores between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the score by the test compound indicates antipsychotic-like activity.
-
References
-
Temple, D. L., Jr, Yevich, J. P., & Lobeck, W. G. (1982). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. [Link]
-
Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]
-
Plech, T., Wujec, M., & Siwek, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. [Link]
-
Dávila-Fajardo, C. L., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. PubMed. [Link]
-
Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal Models of Psychosis. Current Topics in Behavioral Neurosciences. [Link]
-
Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology. [Link]
-
Journal of Medicinal Chemistry. (1982). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. ACS Publications. [Link]
-
Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
National Genomics Data Center. (n.d.). Synthesis and in vitro evaluation of novel pyridine-2(1H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
-
ResearchGate. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. [Link]
-
Wikipedia. (n.d.). Risperidone. Wikipedia. [Link]
-
Chovancová, J., et al. (2011). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed. [Link]
-
Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry. [Link]
-
Guimarães, A. B., et al. (2014). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria. [Link]
-
Singh, M., & Smiling, R. (2023). Olanzapine. StatPearls. [Link]
-
Farde, L., et al. (1997). 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. American Journal of Psychiatry. [Link]
-
Grace, A. A., et al. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience. [Link]
-
Chen, X., & Gumina, G. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia. Juniper Publishers. [Link]
-
Seeman, P. (2015). Atypical Antipsychotics: Mechanism of Action. Focus. [Link]
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]
-
Pisani, L., et al. (2022). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. [Link]
-
Wikipedia. (n.d.). Atypical antipsychotic. Wikipedia. [Link]
-
Kleps, J., et al. (2002). Synthesis and evaluation of 5-HT(2A) and 5-HT(2C) receptor binding affinities of novel pyrimidine derivatives. PubMed. [Link]
-
D'yakonov, V. A., et al. (2016). Synthesis and anti-Candida activity of novel benzothiepino[3,2-c]pyridine derivatives. PubMed. [Link]
-
Johnson, S. A., et al. (2024). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. MDPI. [Link]
-
Sadek, B., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). risperidone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
ResearchGate. (2025). Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. ResearchGate. [Link]
-
Çiçek, M. Ö., & Özer, M. (2023). An Overview of Antipsychotics: Mechanisms of Action. Journal of Neurobehavioral Sciences. [Link]
-
Geyer, M. A., & Moghaddam, B. (2000). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. [Link]
-
Liu, H., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. [Link]
-
Meltzer, H. Y. (1999). MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. ACNP. [Link]
Sources
- 1. jebms.org [jebms.org]
- 2. acnp.org [acnp.org]
- 3. psychiatrist.com [psychiatrist.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 9. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acnp.org [acnp.org]
- 15. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Identifying Off-Target Liabilities of Novel Furo[3,2-c]pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is the identification and mitigation of off-target liabilities.[1][2] Unintended interactions between a drug candidate and other proteins can lead to toxicity, reduced efficacy, and costly late-stage failures.[1][2][3] This guide provides a comprehensive framework for characterizing the off-target profile of a novel chemical entity, using the hypothetical kinase inhibitor, 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride (herein referred to as "Furo-PI-HCl"), as a case study. We will compare and contrast various experimental and computational approaches, offering field-proven insights into building a robust, self-validating safety profile.
The Imperative of Early Off-Target Profiling
The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, often utilized for its ability to form key interactions within the ATP-binding pocket of protein kinases. While potent on-target activity is the primary goal, absolute selectivity is rare. The human kinome comprises over 500 members, many of which share structural homology in the ATP-binding site. Consequently, a compound designed to inhibit a specific kinase, for instance, a receptor tyrosine kinase (RTK) involved in oncology, may inadvertently inhibit other kinases or even unrelated proteins like GPCRs, ion channels, and enzymes.[4]
Predicting and identifying potential safety liabilities early in the drug discovery process is integral for lead compound selection.[5] This "fail early, fail cheap" philosophy saves invaluable resources by focusing on candidates with the highest probability of success.[2] A thorough off-target assessment enables medicinal chemists to perform selectivity-focused structure-activity relationship (SAR) studies, mitigating off-target effects while preserving on-target potency.[5]
A Multi-Pronged Strategy for Off-Target Liability Assessment
A robust off-target profiling campaign should not rely on a single methodology. Instead, it should integrate computational predictions with tiered in vitro experimental validation. This layered approach allows for the cost-effective screening of many compounds in the early stages and a more in-depth, resource-intensive analysis of fewer, more promising leads.
Caption: A tiered workflow for identifying off-target liabilities.
Phase 1: In Silico and High-Throughput Screening
The initial phase aims to rapidly assess the selectivity of early-stage compounds to guide the initial SAR.
3.1. Computational (In Silico) Prediction
Before committing to expensive wet-lab experiments, computational methods can provide a valuable first look at potential off-target interactions.[6] These approaches serve as efficient alternatives for predicting inhibitor selectivity across a larger chemical space.[7]
-
Methodologies :
-
Ligand-Based Similarity Searching : Compares the Furo-PI-HCl structure against databases of compounds with known biological activities (e.g., ChEMBL). Tools like the Simplified Active Subgraph (SAS) methodology can identify similar molecules that might have been previously categorized as dissimilar, expanding the search domain.[8]
-
Structure-Based Docking : If crystal structures are available, docking Furo-PI-HCl into the ATP-binding sites of a panel of kinases can predict binding affinities. This can help prioritize which kinases to investigate experimentally.[7]
-
Machine Learning Models : AI/ML-based approaches can predict potential off-target interactions by analyzing vast datasets of compound structures and their known activities.[8]
-
-
Causality and Limitations : The logic behind in silico screening is that structurally similar molecules often have similar biological activities. However, these are predictive tools and require experimental validation.[9] They are particularly useful for prioritizing which compounds to screen and which panels to use, but should not be used as a sole determinant of a compound's safety profile.
3.2. Broad Panel Kinase Profiling
The cornerstone of selectivity assessment for a kinase inhibitor is a broad, in vitro kinase panel screen.[10] This provides an experimental snapshot of the compound's activity against a large portion of the human kinome.
-
Experimental Protocol: Single-Dose Kinase Screen
-
Compound Preparation : Prepare a 1 mM stock solution of Furo-PI-HCl in 100% DMSO.
-
Assay Concentration : The compound is typically tested at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting even weak interactions.[10]
-
Kinase Panel : Utilize a commercial service (e.g., Promega, Reaction Biology, Eurofins) that offers a panel of several hundred kinases.[10][11]
-
Assay Principle : Most platforms use a luminescent-based assay (like ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.[10] The inhibition by the test compound is measured relative to a vehicle control (DMSO).
-
ATP Concentration : It is critical to note the ATP concentration used in the assay. Assays are often run at or near the Km,ATP for each kinase to reflect the intrinsic affinity of the inhibitor.[12]
-
-
Data Interpretation and Comparison : The output is typically reported as "% Inhibition" at the tested concentration. A common threshold for a "hit" is >50% inhibition.
Table 1: Hypothetical Single-Dose (1 µM) Kinase Screen Data
| Compound | On-Target: EGFR (% Inhibition) | Off-Target Hit 1: SRC (% Inhibition) | Off-Target Hit 2: VEGFR2 (% Inhibition) | Off-Target Hit 3: LCK (% Inhibition) | Selectivity Score (S10 @ 1µM) |
| Furo-PI-HCl | 98% | 85% | 62% | 35% | 0.005 |
| Alternative A | 95% | 45% | 20% | 15% | 0.002 |
| Alternative B | 99% | 92% | 88% | 75% | 0.010 |
-
Expert Insight : Alternative A, despite being slightly less potent on-target, shows a much cleaner off-target profile at this initial stage. Alternative B is potent but highly non-selective. Furo-PI-HCl shows potent on-target activity but also significant inhibition of SRC and VEGFR2, warranting further investigation. The Selectivity Score (S10) is a metric that quantifies selectivity by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower score indicates higher selectivity.
Caption: Kinase inhibition profile of Furo-PI-HCl at 1 µM.
Phase 2: Dose-Response and Broad Liability Profiling
Once initial hits are identified, the next step is to quantify their potency and screen for liabilities against a broader range of non-kinase targets.
4.1. IC50 Determination
A single-dose screen is insufficient to compare potencies. A full dose-response curve is required to determine the half-maximal inhibitory concentration (IC50) for the on-target kinase and any significant off-target hits.
-
Experimental Protocol : This follows the same principle as the single-dose screen, but the compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).
-
Data Interpretation : The IC50 values allow for a quantitative comparison of selectivity.
Table 2: Comparative IC50 Values (nM)
| Compound | On-Target: EGFR | Off-Target: SRC | Off-Target: VEGFR2 | Selectivity Ratio (SRC/EGFR) | Selectivity Ratio (VEGFR2/EGFR) |
| Furo-PI-HCl | 15 | 150 | 800 | 10x | 53x |
| Alternative A | 40 | >10,000 | >10,000 | >250x | >250x |
-
Expert Insight : While Furo-PI-HCl is more potent against EGFR, Alternative A is significantly more selective. A 10-fold selectivity against SRC might not be sufficient to avoid off-target effects in a cellular or in vivo context, especially if SRC signaling is critical in the intended patient population.
4.2. Broad Safety Pharmacology Panels
Kinases are not the only source of off-target liabilities. Interactions with G-protein coupled receptors (GPCRs), ion channels (especially hERG), transporters, and other enzymes can lead to significant adverse drug reactions (ADRs).[5][13] Reputable contract research organizations (CROs) like Eurofins, Pharmaron, and WuXi AppTec offer standardized in vitro safety panels.[14][15][16] A common starting point is a panel of 44-87 targets that are historically implicated in ADRs.[14][15][16]
-
Experimental Protocol: CEREP SafetyScreen44 Panel
-
Compound Concentration : The compound is typically screened at a single concentration, often 10 µM, in duplicate.[17]
-
Assay Types : The panel includes a mix of binding assays (measuring displacement of a radioligand) and functional or enzymatic assays.[18][19]
-
Targets : The panel covers a diverse range of protein families, including aminergic GPCRs (e.g., dopamine, serotonin receptors), peptide receptors, ion channels (e.g., hERG, calcium channels), and transporters.[19]
-
Hit Criteria : A result is often considered a significant hit if it shows >50% inhibition or stimulation.[17] Weak to moderate effects are noted between 25-50%.[17]
-
-
Data Interpretation : A "clean" result from a broad safety panel provides significant confidence in a compound's safety profile. Any hits, particularly on targets like the hERG channel (associated with cardiac arrhythmias) or muscarinic receptors (associated with anticholinergic side effects), must be followed up with dose-response studies and further investigation.
Table 3: Hypothetical Safety Panel Hits (>50% Inhibition @ 10 µM)
| Compound | hERG (K+ Channel) | M1 (Muscarinic Receptor) | 5-HT2B (Serotonin Receptor) |
| Furo-PI-HCl | 12% | 8% | 65% |
| Alternative A | 5% | 15% | 9% |
-
Expert Insight : The hit on the 5-HT2B receptor for Furo-PI-HCl is a potential red flag. Agonism at this receptor has been linked to valvular heart disease. This finding would necessitate a follow-up functional assay (agonist vs. antagonist mode) and a careful risk-benefit analysis for the intended therapeutic indication. Alternative A shows a much cleaner profile.
Phase 3: Cellular and Functional Validation
In vitro biochemical assays are essential, but they do not fully recapitulate the complexity of a living cell. The final phase of preclinical off-target assessment involves validating the findings in a more biologically relevant context.
-
Cellular Target Engagement : Assays like NanoBRET™ or the Cellular Thermal Shift Assay (CETSA®) can confirm that the compound binds to its intended target and potential off-targets within a live cellular environment. This is crucial because cell permeability and intracellular ATP concentrations (which are much higher than the Km,ATP used in many biochemical assays) can significantly influence a compound's effective potency and selectivity.[12]
-
Phenotypic Screening : Treating various cell lines with the compound and monitoring for specific outcomes (e.g., apoptosis, cell cycle arrest, changes in morphology) can provide clues about its on- and off-target effects. For example, if Furo-PI-HCl shows unexpected toxicity in a cell line that does not express high levels of EGFR but does express SRC, it would support the hypothesis that the SRC off-target activity is functionally relevant.
Conclusion and Recommendations
The comprehensive identification of off-target liabilities is a critical, multi-step process that is fundamental to modern drug discovery.[3] Based on our comparative analysis, while Furo-PI-HCl is a potent inhibitor of its intended target, EGFR, it presents several potential liabilities that require serious consideration:
-
Moderate Kinase Selectivity : A 10-fold selectivity against SRC is a potential concern.
-
Safety Panel Liability : The significant inhibition of the 5-HT2B receptor is a noteworthy risk.
In contrast, Alternative A , although less potent, demonstrates a vastly superior selectivity and safety profile in these initial assays.
Recommendation : For a drug development program, Alternative A represents a more promising starting point for lead optimization. The program for Furo-PI-HCl should focus on medicinal chemistry efforts to improve selectivity against SRC and eliminate the 5-HT2B activity. This guide provides a robust, self-validating framework for generating the necessary data to make such critical go/no-go decisions, ultimately increasing the probability of clinical success.
References
-
In Vitro Safety Panel | Binding & Functional Assays - Pharmaron . Pharmaron. Available at: [Link]
-
Safety and Off-Target Drug Screening Services - Reaction Biology . Reaction Biology. Available at: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic . Oxford Academic. Available at: [Link]
-
Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints - Bridge Informatics . Bridge Informatics. Available at: [Link]
-
The precision paradox: Off-target effects in gene editing | Drug Discovery News . Drug Discovery News. Available at: [Link]
-
What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? - Consensus . Consensus. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Understanding the implications of off-target binding for drug safety and development . Drug Discovery News. Available at: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI . MDPI. Available at: [Link]
-
When Drug Candidates Miss the Mark: Off-Target Liability - Charles River Laboratories . Charles River Laboratories. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Off-Target Effects Analysis - Creative Diagnostics . Creative Diagnostics. Available at: [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery . Eurofins Discovery. Available at: [Link]
-
Knowledge-Based Approaches to Off-Target Screening - PubMed . PubMed. Available at: [Link]
-
CNS SafetyScreen panel - FR - Eurofins Discovery . Eurofins Discovery. Available at: [Link]
-
Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed . PubMed. Available at: [Link]
-
Kinase Selectivity Panels - Reaction Biology . Reaction Biology. Available at: [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang . BioPublisher. Available at: [Link]
-
In vitro safety pharmacology profiling - European Pharmaceutical Review . European Pharmaceutical Review. Available at: [Link]
-
Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search | Journal of Chemical Information and Modeling . American Chemical Society. Available at: [Link]
-
Off-target activity – Knowledge and References - Taylor & Francis . Taylor & Francis Online. Available at: [Link]
-
Off-target predictions in CRISPR-Cas9 gene editing using deep learning - Oxford Academic . Oxford Academic. Available at: [Link]
-
Off-Target Profiling - Creative Biolabs . Creative Biolabs. Available at: [Link]
-
Safety panel - EuroscreenFast . EuroscreenFast. Available at: [Link]
-
Safety screening in early drug discovery: An optimized assay panel - PubMed . PubMed. Available at: [Link]
-
Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels) - bioRxiv . bioRxiv. Available at: [Link]
Sources
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pharmaron.com [pharmaron.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. biorxiv.org [biorxiv.org]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Safety panel - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride
As novel compounds like 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride, a heterocyclic amine derivative, progress through the drug discovery pipeline, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in available safety data and established laboratory best practices. While comprehensive toxicological data for this specific molecule may be limited, a cautious approach based on its chemical class and available safety information is warranted.
Hazard Identification and Risk Assessment
The primary known hazards associated with 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride are significant, necessitating stringent safety protocols. According to available safety data sheets, this compound is classified as causing severe skin burns and serious eye damage.[1]
-
Skin Corrosion (Category 1B): Direct contact can cause severe burns to the skin.[1]
-
Serious Eye Damage (Category 1): Contact with the eyes can result in serious, potentially irreversible, damage.[1]
Given its structural components, which include a piperazine and a furo[3,2-c]pyridine moiety, it is prudent to also consider potential hazards associated with these classes of compounds, such as the possibility of respiratory and skin sensitization, as seen with piperazine itself.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). A fully buttoned lab coat. | To prevent skin contact which can lead to severe burns.[1][4] Nitrile gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5][6] If weighing or handling powders outside of a hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | To prevent inhalation of any dust or aerosols. |
| Body Protection | A chemically resistant apron over the lab coat and closed-toe shoes. | To provide an additional layer of protection against spills.[4] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials such as strong oxidizing agents.
The following workflow diagram illustrates the key steps and safety precautions for handling 4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride in a laboratory setting.
Sources
- 1. fishersci.dk [fishersci.dk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
